1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Description
BenchChem offers high-quality 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZRPYVBQGUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474321 | |
| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-20-7 | |
| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine CAS number 885275-20-7
An In-depth Technical Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS 885275-20-7)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, CAS number 885275-20-7. This highly functionalized dihydropyridine serves as a critical intermediate in modern medicinal chemistry and drug discovery. We will explore its synthesis, with a deep dive into the mechanistic underpinnings of the Vilsmeier-Haack reaction, its characteristic reactivity as a vinylogous acyl chloride, and its application as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction and Strategic Importance
The dihydropyridine core is a privileged scaffold in medicinal chemistry, most famously associated with L-type calcium channel blockers like Nifedipine used in treating hypertension.[1][2] The strategic value of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine lies in its dense and orthogonal functionalization. The presence of a formyl group, a vinyl chloride, and a Boc-protected nitrogen on a tetrahydropyridine ring provides multiple handles for sequential, selective chemical transformations. This makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of novel kinase inhibitors and other targeted anticancer agents.[3][4]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 885275-20-7 | [5][6] |
| Systematic Name | tert-Butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate | [5] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [5] |
| Molecular Weight | 245.71 g/mol | [5] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents | N/A |
Expected Spectroscopic Signatures:
-
¹H NMR: Resonances corresponding to the Boc group (~1.5 ppm), methylene protons of the dihydropyridine ring (allylic and adjacent to nitrogen, ~2.5-4.5 ppm), a vinyl proton, and a distinct singlet for the aldehyde proton (>9.0 ppm).
-
¹³C NMR: Signals for the Boc carbonyl and quaternary carbon, aliphatic and olefinic carbons of the ring, and a downfield signal for the aldehyde carbonyl (>185 ppm).
-
Mass Spectrometry: An isotopic pattern characteristic of a molecule containing one chlorine atom, with the molecular ion peak [M]+ and/or protonated molecule [M+H]+ readily observable.
Synthesis: The Vilsmeier-Haack Reaction as a Key Transformation
The most common and efficient synthesis of this compound relies on the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich substrates.[7][8][9] The causality for this choice is clear: the reaction of the readily available N-Boc-4-piperidone with the Vilsmeier reagent (a chloroiminium salt) generates the desired β-chloro-α,β-unsaturated aldehyde in a single, high-yielding step.[10][11][12]
The reaction proceeds through several distinct stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][13]
-
Electrophilic Attack: The enamine tautomer of N-Boc-4-piperidone, being electron-rich, acts as the nucleophile and attacks the Vilsmeier reagent.
-
Elimination and Hydrolysis: Subsequent elimination and aqueous workup hydrolyze the resulting iminium intermediate to furnish the final aldehyde product.
Caption: Synthetic workflow for the target compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This protocol is a representative procedure based on established Vilsmeier-Haack methodology.[11][12]
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
-
Reaction:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the solution of N-Boc-4-piperidone to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to slowly warm to room temperature, then heat to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly pouring it into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. Caution: This is an exothermic process with gas evolution.
-
Stir the resulting slurry for 1 hour.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Reactivity and Synthetic Utility
The synthetic power of this intermediate stems from its β-chloro-α,β-unsaturated aldehyde moiety, which functions as a vinylogous acyl chloride. This structure is primed for nucleophilic attack, enabling the construction of various fused heterocyclic systems.
Caption: Key reactive sites and synthetic transformations of the title compound.
-
Annulation Reactions: Reaction with binucleophiles like hydrazine or substituted hydrazines readily forms pyrazolo[3,4-b]pyridine cores.[10] Similarly, reagents like guanidine or amidines can be used to construct pyrimido-fused systems.[14] This is the most powerful application, allowing for rapid entry into complex, drug-like scaffolds.
-
Cross-Coupling Reactions: The vinyl chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.
-
Formyl Group Manipulations: The aldehyde is a versatile handle for standard transformations such as reductive amination, Wittig reactions, and condensations to build side chains or link to other molecular fragments.
Applications in Drug Discovery
This building block is not merely a synthetic curiosity; it is an enabling tool in the discovery of new medicines.[15][16] The dihydropyridine scaffold and its derivatives are integral to compounds targeting a range of diseases.
-
Oncology: Many small molecule inhibitors of kinases (e.g., PI3K/AKT/mTOR pathway inhibitors) incorporate highly substituted heterocyclic cores.[3] The title compound provides a direct route to such structures, allowing for systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
Cardiovascular Disease: While distinct from classical Hantzsch dihydropyridines, the core scaffold is relevant to the design of new cardiovascular agents.[1][17][18] The ability to build fused rings allows for the exploration of novel topologies that may interact with targets like calcium channels or angiotensin II receptors in unique ways.[1]
-
Antibacterial Agents: The pyridine nucleus is a common feature in antibacterial compounds.[19] This intermediate can be used to generate libraries of novel pyridine-based structures for screening against multidrug-resistant pathogens.
The process from a building block like this to a clinical candidate is long, but its role is foundational.[20][21] It allows for the rapid and efficient exploration of chemical space around a validated pharmacophore, a key strategy in modern lead optimization.[21][22]
Safety and Handling
According to safety data sheets, this compound should be handled with care.[5]
-
Hazards: May be harmful if ingested or inhaled. It is an irritant to the skin, eyes, and respiratory tract.[5] The toxicological properties have not been fully investigated.[5]
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid generating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a high-value, multi-functional synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and its versatile reactivity profile make it an indispensable tool for medicinal chemists. Its primary utility lies in its ability to serve as a platform for generating diverse libraries of complex, fused-ring heterocyclic compounds, accelerating the discovery and development of next-generation therapeutics, particularly in the field of oncology.
References
-
Bohrium. (n.d.). Design, synthesis and pharmacological evaluation of some substituted dihydropyrimidines with L-/T-type calcium channel blocking activities. Retrieved from [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). Retrieved from [Link]
-
Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (2018). Atlantis Press. Retrieved from [Link]
-
CAS 475-20-7,(+)-LONGIFOLENE. (n.d.). LookChem. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7. (n.d.). Chemcd. Retrieved from [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH. Retrieved from [Link]
-
Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l).... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (n.d.). PubMed. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Drug discovery. (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. (2025, October 23). ResearchGate. Retrieved from [Link]
-
Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]
-
Defining the role of pharmacology in the emerging world of translational research. (n.d.). PubMed. Retrieved from [Link]
-
tert-Butyl-4-[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-3,6-dihydropyridine-1(2H)-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 3,6-Dihydropyridine-1(2H)-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Drug discovery and development: Role of basic biological research. (2017, November 11). PMC - PubMed Central. Retrieved from [Link]
-
Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). NCBI. Retrieved from [Link]
-
Principles of early drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | 885275-20-7 [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug discovery - Wikipedia [en.wikipedia.org]
- 16. Defining the role of pharmacology in the emerging world of translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and pharmacological evaluation of some substituted dihydropyrimidines with L-/T-type calcium channel blocking activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. thescipub.com [thescipub.com]
- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidaon of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Multi-technique Spectroscopic Approach
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow for the unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies underpinning the characterization of complex organic molecules.
Introduction: The Significance of a Functionalized Dihydropyridine
The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold represents a versatile synthetic intermediate. The presence of a Boc-protecting group, a vinyl chloride, and an α,β-unsaturated aldehyde within a dihydropyridine ring system offers multiple avenues for further chemical modification. Such compounds are valuable precursors in the synthesis of novel pharmaceutical agents and agrochemicals. Given the potential for regio- and stereoisomerism, a rigorous and unequivocal structural determination is paramount to ensure the integrity of subsequent research and development efforts.
This guide will deconstruct the molecule into its constituent functional groups and predict the expected spectroscopic signatures. We will then synthesize this information into a cohesive analysis, demonstrating how a multi-technique approach provides overlapping and confirmatory data points, thereby ensuring the highest level of scientific rigor.
A Strategic Workflow for Structural Confirmation
The elucidation of a novel molecular structure is a systematic process. The following workflow outlines a logical progression from initial confirmation of functional groups to the detailed mapping of the carbon-hydrogen framework and, finally, to the definitive determination of molecular weight and formula.
Caption: Figure 1. A logical workflow for the structural elucidation of organic compounds.
Infrared (IR) Spectroscopy: A First Look at the Functional Groups
Infrared spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule. For 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, we anticipate several characteristic absorption bands.
Expected IR Absorption Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Key Features |
| Aldehyde (C=O) | Stretch | ~1685-1710 | The conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1720-1740 cm⁻¹)[1][2][3]. |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | The presence of a moderate intensity peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde[1][2][3]. |
| Alkene (C=C) | Stretch | ~1640-1680 | This absorption is characteristic of a carbon-carbon double bond. |
| Boc-Protecting Group (C=O) | Stretch | ~1680-1700 | The carbonyl of the carbamate will likely appear in this region. |
| C-N Bond | Stretch | ~1200-1350 | This corresponds to the stretching of the nitrogen-carbon bonds in the ring and the Boc group. |
| C-O Bond | Stretch | ~1150-1250 | Characteristic of the ester-like C-O bond in the Boc group. |
| C-Cl Bond | Stretch | ~600-800 | While in the fingerprint region, a strong band here can be indicative of a C-Cl bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the molecule's composition through fragmentation analysis.
Expected Mass Spectrometric Data:
| Ion Type | Expected m/z | Interpretation |
| [M+H]⁺ | ~260.08 | The protonated molecular ion. The exact mass will depend on the isotopic distribution of chlorine. |
| [M+Na]⁺ | ~282.06 | The sodium adduct, often observed in electrospray ionization. |
| [M-C₄H₈]⁺ | ~204.03 | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway[4][5]. |
| [M-Boc]⁺ | ~160.04 | Loss of the entire Boc group (100 Da)[5]. |
| [t-Bu]⁺ | 57.07 | The tert-butyl cation is a very common and often abundant fragment from Boc-protected compounds[5][6]. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap) to measure their mass-to-charge ratio with high accuracy.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion and characteristic fragment ions. The high-resolution data allows for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde H | 9.5 - 10.5 | Singlet (s) | Aldehydic protons are highly deshielded and typically appear in this downfield region[3]. |
| Olefinic H (at C-6) | 6.8 - 7.5 | Singlet (s) or narrow triplet (t) | This proton is on the double bond and adjacent to a nitrogen atom, leading to a downfield shift. It may show a small coupling to the CH₂ group at C-2. |
| CH₂ (at C-2) | ~4.0 - 4.5 | Singlet (s) or broad singlet | These protons are adjacent to the nitrogen of the carbamate and are deshielded. |
| CH₂ (at C-3) | ~2.5 - 3.0 | Singlet (s) or broad singlet | These protons are allylic to the double bond. |
| Boc (t-butyl) | ~1.5 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will indicate the number of chemically distinct carbon atoms and provide information about their hybridization and electronic environment.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | Aldehyde C=O | 190 - 200 | Carbonyl carbons of aldehydes are highly deshielded[2]. | | Boc C=O | 150 - 155 | The carbonyl carbon of the carbamate appears in this region. | | Olefinic C-4 | 135 - 145 | The carbon atom bearing the chlorine atom. | | Olefinic C-5 | 125 - 135 | The carbon atom bearing the formyl group. | | Olefinic C-6 | 120 - 130 | The olefinic carbon adjacent to the nitrogen. | | Boc C (quaternary) | ~80 | The quaternary carbon of the tert-butyl group. | | CH₂ (at C-2) | 40 - 50 | Aliphatic carbon adjacent to nitrogen. | | CH₂ (at C-3) | 25 - 35 | Aliphatic carbon in the ring. | | Boc CH₃ | ~28 | The methyl carbons of the tert-butyl group. |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different fragments of the molecule.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Caption: Figure 2. Integration of 2D NMR for structural assembly.
The Power of Corroboration: X-ray Crystallography
While the combination of IR, MS, and NMR is often sufficient for unambiguous structure elucidation, single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure in the solid state[7][8][9][10]. If a suitable single crystal can be obtained, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, leaving no ambiguity.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a testament to the power of a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular formula and key fragments, and NMR spectroscopy provides the detailed connectivity map of the molecule. The convergence of data from these independent techniques creates a self-validating system, ensuring the highest degree of confidence in the assigned structure. This rigorous analytical framework is essential for advancing the applications of this versatile chemical entity in research and development.
References
- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.
- Química Organica.org. (n.d.). IR spectrum: Aldehydes.
- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
- ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
- ResearchGate. (n.d.). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- PubMed Central. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.
- ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
- SciELO. (n.d.). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres.
- ResearchGate. (n.d.). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
- PubMed. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
- International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
- Wikipedia. (n.d.). X-ray crystallography.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate - CAS:203663-26-7 - Abovchem [abovchem.com]
- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. t-butyl 3-(2-chloroethyl)-9-(<91-13C>formyl)-8-(2-methoxycarbonylethyl)-2,7-dimethyldipyrromethane-1-carboxylate|156630-27-2 - MOLBASE Encyclopedia [m.molbase.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
- 10. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
Spectroscopic Data Analysis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
An In-Depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure & Core Components
A thorough spectroscopic analysis begins with a foundational understanding of the molecule's constituent parts. The structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine incorporates several key functional groups that dictate its chemical and spectral behavior.
-
1-Boc Group: The N-tert-butoxycarbonyl (Boc) protecting group is characterized by its bulky tert-butyl moiety and a carbamate carbonyl. This group sterically influences the conformation of the dihydropyridine ring and imparts highly characteristic signals in both NMR and IR spectroscopy.
-
Dihydropyridine Core: The 3,6-dihydro-2H-pyridine ring is a partially saturated heterocycle. The endocyclic double bond (C4=C5) creates distinct electronic environments for the vinylic, allylic, and aliphatic protons and carbons within the ring.
-
Chloro Substituent: The chlorine atom at the C4 position is an electron-withdrawing group that significantly influences the chemical shift of the adjacent vinylic carbon (C4) and the overall electron density of the π-system.
-
Formyl Substituent: The aldehyde (formyl) group at the C5 position is a strongly electron-withdrawing and conjugating group. It gives rise to one of the most diagnostically useful signals in both ¹H NMR and IR spectroscopy.
The interplay of these groups results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.
Figure 1: Chemical structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For the title compound, we predict distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show six primary signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
|---|---|---|---|---|
| H_a | 9.5 – 10.0 | Singlet (s) | 1H | Formyl Proton (-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl double bond and its direct attachment to the sp² carbon, placing it in a characteristic downfield region. |
| H_b | 4.0 – 4.4 | [1][2]Broad Singlet (br s) | 2H | N-CH₂ (C6-H₂): Protons on the carbon adjacent to the nitrogen are deshielded. The signal may be broad due to conformational isomers (rotamers) around the N-Boc bond. |
| H_c | 3.6 – 3.9 | Triplet (t) | 2H | N-CH₂ (C2-H₂): Protons adjacent to the nitrogen are deshielded. Expected to be a triplet due to coupling with the C3 protons. |
| H_d | 2.5 – 2.8 | Triplet (t) | 2H | Allylic CH₂ (C3-H₂): These allylic protons are adjacent to the C4=C5 double bond and coupled to the C2 protons. |
| H_e | 1.45 – 1.55 | Singlet (s) | 9H | Boc Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid bond rotation, resulting in a strong singlet in a highly shielded (upfield) region. |
Predicted[3] ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the 11 unique carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Assignment & Rationale |
|---|---|---|
| C_I | 190 – 200 | Aldehyde Carbonyl (C=O): Aldehyde carbonyls are among the most deshielded carbons, appearing at the far downfield end of the spectrum. |
| C_II | 152 – 155 | [3][4] Boc Carbonyl (N-C=O): The carbamate carbonyl carbon is also deshielded, but typically appears upfield relative to aldehyde or ketone carbonyls. |
| C_III | 135 – 140 [5] | Vinylic Carbon (C4-Cl): An sp² carbon bonded to an electronegative chlorine atom will be significantly deshielded. |
| C_IV | 125 – 130 | Vinylic Carbon (C5-CHO): This sp² carbon is part of the double bond and is deshielded by the attached formyl group. |
| C_V | 80 – 82 | Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the Boc group has a characteristic chemical shift in this region. |
| C_VI | 45 – 50 | [5]N-CH₂ (C2): Aliphatic carbon adjacent to nitrogen. |
| C_VII | 40 – 45 | N-CH₂ (C6): Aliphatic carbon adjacent to nitrogen. May have a slightly different shift from C2 due to asymmetry. |
| C_VIII | 28.0 – 28.5 | Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group give a strong, sharp signal in the aliphatic region. |
| C_IX | 25 – 30 | [5]Allylic CH₂ (C3): The sp³ carbon adjacent to the double bond. |
NMR Data Acquisition Protocol
The integrity of NMR data is contingent upon a rigorous and standardized acquisition methodology.
Protocol: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximatel[6][7]y 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sampl[8][9]e is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Apply a 90° pulse and collect 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, particularly for quaternary carbons.
-
Process the data similarly to the ¹H spectrum, referencing the residual CHCl₃ signal to 77.16 ppm.
-
Figure 2: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For the title compound, the most prominent features will be the strong absorptions from the two distinct carbonyl groups.
Table 3: Predicted FT-IR Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
|---|---|---|
| 2980–2850 | Medium-Strong | C-H Stretch (Aliphatic): Corresponds to the stretching vibrations of the sp³ C-H bonds in the Boc group and the dihydropyridine ring. |
| 2850–2750 | Medium, Sharp | C-H Stretch (Aldehyde): A highly characteristic pair of bands for the aldehyde C-H bond. The band around 2750 cm⁻¹ is particularly diagnostic. |
| 1710–1690 | Strong, Sharp | C=O Stretch (Boc-Carbamate): The carbamate carbonyl typically absorbs in this region. The exact position is sensitive to the electronic environment. |
| 1690–1670 | Strong[10], Sharp | C=O Stretch (α,β-Unsaturated Aldehyde): Conjugation with the C=C double bond lowers the vibrational frequency of the aldehyde carbonyl compared to a saturated aldehyde. |
| 1640–1620 | Medium[11] | C=C Stretch: The stretching vibration of the endocyclic carbon-carbon double bond. |
| 1160–1140 | Strong | C-O Stretch: Characteristic stretching of the C-O bonds within the Boc group. |
| 800–700 | Medium-Strong | C-Cl Stretch: The vibration of the carbon-chlorine bond. |
IR Data Acquisition Protocol
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.
-
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum will be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural motifs.
Predicted Mass Spectrum Data (Electrospray Ionization, ESI+)
-
Molecular Formula: C₁₁H₁₆ClNO₃
-
Monoisotopic Mass: 245.0819 g/mol
-
Predicted Molecular Ion ([M+H]⁺): A strong signal is expected at m/z 246.0892.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster will be observed. The [M+H]⁺ peak at m/z 246 will be accompanied by an [M+2+H]⁺ peak at m/z 248 with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
Predicted Fragmentation Pattern
The Boc group is notoriously labile under common ionization conditions and is a primary site for fragmentation.
-
Loss of Boc Group[12][13][14]: A major fragmentation pathway involves the cleavage of the Boc group. This can occur via two main routes:
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ → m/z 190. This results from the transfer of a proton and elimination of neutral isobutylene.
-
Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺ → m/z 146. This corresponds to the loss of the tert-butoxycarbonyl radical.
-
-
Loss of CO₂ from the Boc-fragmented ion: The m/z 190 ion can further lose carbon dioxide (44 Da) to give a fragment at m/z 146.
Figure 3: Predicted major fragmentation pathways for the title compound in ESI-MS.
Mass Spectrometry Acquisition Protocol
Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Settings: Operate in positive ion mode (ESI+). Optimize key source parameters, including capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximum ion current for the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the parent ion and key fragments. Use a high-resolution TOF analyzer to obtain accurate mass measurements, allowing for elemental composition confirmation.
Conclusion
The structural characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is readily achievable through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide an unambiguous map of the C-H framework, with the aldehyde proton and Boc group signals serving as exceptionally clear diagnostic markers. FT-IR spectroscopy confirms the presence of the key carbamate and conjugated aldehyde carbonyl groups. Finally, high-resolution mass spectrometry validates the molecular weight and elemental formula, with the characteristic isotopic pattern confirming the presence of chlorine and the fragmentation pattern confirming the lability of the Boc protecting group. The predictive data and standardized protocols within this guide offer a reliable framework for the identification and quality control of this and structurally related synthetic intermediates in a research and development setting.
References
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Reich, H. J. (n.d.). 4. 13C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
-
SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
-
ResearchGate. (2010). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
NIH PMC. (n.d.). Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. Retrieved from [Link]
-
University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Solvents [sigmaaldrich.com]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Keystone Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, and explore its critical role in the synthesis of high-value pharmaceutical scaffolds, such as pyrido[2,3-d]pyrimidines.
Core Compound Profile and Physicochemical Properties
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a bifunctional synthetic intermediate featuring a Boc-protected tetrahydropyridine ring, a reactive vinyl chloride moiety, and an aldehyde group. This unique combination of functional groups makes it an exceptionally versatile precursor in organic synthesis.
The molecular structure and key identifiers are presented below:
Caption: Chemical structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| CAS Number | 885275-20-7 | [2] |
| Appearance | Typically a solid | [3] |
| Synonyms | tert-Butyl 4-chloro-5-formyl-5,6-dihydropyridine-1(2H)-carboxylate, 1-N-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | [4] |
Synthesis Protocol: The Vilsmeier-Haack Approach
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is most effectively achieved via the Vilsmeier-Haack reaction. This classic formylation method is ideal for electron-rich alkenes, such as the enamine-like double bond present in the precursor, tert-butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate.[5]
Mechanistic Rationale
The causality behind this synthetic choice lies in the controlled and regioselective introduction of a formyl group. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (commonly phosphorus oxychloride, POCl₃).[5][6] This electrophilic species is then attacked by the nucleophilic double bond of the Boc-protected tetrahydropyridine. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[7] The presence of the chlorine atom on the double bond is a result of the reaction conditions and the nature of the Vilsmeier reagent.
Caption: Simplified workflow of the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack reaction principles.[7][8] Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
tert-Butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2 equivalents)
-
Dichloromethane (DCM) (optional co-solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate in DMF. Cool the solution to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (POCl₃) dropwise to the cooled solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid. Stir until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Application in Medicinal Chemistry: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones
A primary application of this intermediate is in the construction of the pyrido[2,3-d]pyrimidine scaffold.[9][10] This core is present in numerous biologically active molecules, including kinase inhibitors used in oncology.[11] The aldehyde and vinyl chloride functionalities of the title compound are perfectly poised for a condensation and cyclization reaction with a suitable binucleophile, such as guanidine.
Synthetic Workflow Example
The following workflow illustrates the conversion of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine to a 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one derivative, a key step in the synthesis of many CDK4/6 inhibitors like Palbociclib.[11][12]
Caption: Synthetic pathway to pyrido[2,3-d]pyrimidin-7(8H)-ones.
This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often with a base to facilitate the reaction. The guanidine nitrogen atoms first condense with the aldehyde, followed by an intramolecular nucleophilic attack on the vinyl chloride, displacing the chloride and forming the fused pyrimidine ring. The final step involves the removal of the Boc protecting group under acidic conditions to yield the core scaffold, which can be further functionalized.
Safety and Handling
As with any chlorinated organic compound and reactive aldehyde, appropriate safety precautions must be taken.
Table 2: Hazard and Safety Information
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[3] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] |
| Storage | Store in a cool, dry place in a tightly sealed container.[3] |
| Fire Hazard | While not highly flammable, it may burn. Use extinguishing media suitable for the surrounding fire.[3] |
| Incompatible Materials | Strong oxidizing agents. |
This safety information is based on related compounds and general chemical principles. Always refer to the specific Material Safety Data Sheet (MSDS) for the compound before handling.
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a high-value, versatile intermediate whose molecular weight of 245.70 g/mol belies its significant impact in the field of medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and its strategic utility in constructing complex heterocyclic systems like pyrido[2,3-d]pyrimidines underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the innovation of next-generation therapeutics.
References
-
Chemcd. 1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet. Available at: [Link]
-
Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]
- Puig de la Bellacasa, R., et al. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry, 115, 463-483.
- Camarasa, M., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7-(8H)-Ones. European Journal of Medicinal Chemistry, 115, 463-483.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- VanderWel, S. N., et al. (2005). Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Organic Letters, 7(16), 3477-3480.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]
- Nag, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-11.
- Gholap, A. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. International Journal of Industrial Chemistry, 4(1), 1-8.
-
PubChem. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Available at: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 1065067-34-6 | tert-Butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate - AiFChem [aifchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones (2007) | Erdman David Thomas | 68 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
synthesis and characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Introduction: The Strategic Importance of Functionalized Dihydropyridines
The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in calcium channel blockers like nifedipine and amlodipine, which are widely used to treat cardiovascular diseases.[1][2] The versatility of this heterocyclic system, however, extends far beyond this initial application. By introducing diverse functional groups onto the dihydropyridine ring, chemists can modulate its electronic properties, steric profile, and biological activity, opening avenues to new therapeutic agents.[3][4][5][6][7]
This guide focuses on a specific, highly functionalized derivative: 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine . This molecule serves as a valuable building block in drug discovery for several key reasons:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom ensures stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions. This enables subsequent functionalization of the ring nitrogen.
-
The β-Chloro-α,β-unsaturated Aldehyde Moiety: This "push-pull" system, consisting of the electron-donating nitrogen and the electron-withdrawing formyl and chloro groups, creates a highly reactive and versatile chemical handle. The chloro and formyl groups are strategically positioned for a variety of subsequent chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and condensations.[1][8]
This guide provides a comprehensive overview of the synthesis and characterization of this important synthetic intermediate, grounded in established chemical principles and supported by authoritative references.
Part 1: Synthesis via the Vilsmeier-Haack Reaction
The most direct and efficient method for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is the Vilsmeier-Haack reaction. This classic formylation reaction is exceptionally well-suited for converting activated cyclic ketones into β-chloro-α,β-unsaturated aldehydes.[9][10][11][12]
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[11]
-
Electrophilic Attack and Transformation: The enol or enolate form of the starting ketone, in this case, 1-Boc-4-piperidone, acts as a nucleophile and attacks the Vilsmeier reagent. A subsequent series of eliminations and rearrangements, driven by the formation of stable intermediates, leads to the final product. The phosphorus oxychloride also serves as the chlorine source for the 4-position.
The choice of 1-Boc-4-piperidone as the starting material is strategic. The electron-donating character of the nitrogen atom, even when protected as a carbamate, sufficiently activates the adjacent positions to facilitate the reaction.
Synthetic Workflow Diagram
Caption: Synthetic and purification workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Reagents:
-
1-Boc-4-piperidone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
Reaction with Ketone: Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 1-Boc-4-piperidone to the Vilsmeier reagent mixture dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will release CO₂ gas.
-
Continue adding the bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
Spectroscopic Data & Interpretation
The following table summarizes the expected data from the primary characterization techniques. These predictions are based on the known effects of the functional groups and data from structurally similar compounds.[13][14][15][16][17]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~9.5-10.0 ppm (1H)Singlet ~4.0-4.2 ppm (2H)Triplet ~3.5-3.7 ppm (2H)Triplet ~2.4-2.6 ppm (2H)Singlet ~1.5 ppm (9H) | Aldehyde proton (CHO)Methylene protons adjacent to N and C=C (C2-H)Methylene protons adjacent to N (C6-H)Methylene protons adjacent to C=C (C3-H)tert-Butyl protons of the Boc group |
| ¹³C NMR | ~185-190 ppm~154-156 ppm~150-155 ppm~125-130 ppm~80-82 ppm~40-45 ppm~28-30 ppm~25-28 ppm | Aldehyde carbonyl carbonBoc carbonyl carbonQuaternary carbon at C4 (C-Cl)Quaternary carbon at C5 (C-CHO)Quaternary carbon of the Boc groupMethylene carbon at C2Methyl carbons of the Boc groupMethylene carbon at C3 |
| IR Spectroscopy | Strong absorption at ~1680-1700 cm⁻¹Strong absorption at ~1640-1660 cm⁻¹Absorption at ~1600-1620 cm⁻¹Absorption at ~1150-1250 cm⁻¹ | C=O stretch of the aldehydeC=O stretch of the Boc carbamateC=C stretch of the dihydropyridine ringC-N stretch |
| Mass Spectrometry | Molecular ion peak (M⁺)Fragment corresponding to [M - 56]⁺Fragment corresponding to [M - 100]⁺ | Corresponds to the molecular weight of the compoundLoss of isobutylene from the Boc groupLoss of the entire Boc group |
Detailed Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified product (~5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the purified product (as a thin film or KBr pellet) onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
-
Identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and aspects of the structure.
-
Conclusion
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via the Vilsmeier-Haack reaction on 1-Boc-4-piperidone is a robust and efficient method for producing this valuable synthetic intermediate. The resulting compound, with its strategically placed and reactive functional groups, is a versatile platform for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.[2][18][19] The characterization protocols outlined in this guide provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for further synthetic endeavors.
References
-
Title: Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Three-Component Functionalized Dihydropyridine Synthesis via a Formal Inverse Electron-Demand Hetero-Diels–Alder Reaction Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties Source: SpringerLink URL: [Link]
-
Title: Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste Source: Nature Communications URL: [Link]
-
Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes Source: PubMed URL: [Link]
-
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Publishing URL: [Link]
-
Title: 1 H NMR spectrum for compound 3 in pyridine-d 5 Source: ResearchGate URL: [Link]
-
Title: Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... Source: ResearchGate URL: [Link]
-
Title: Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine Source: Asian Journal of Chemistry URL: [Link]
-
Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]
-
Title: Pyridine, 3-chloro-2,4,5,6-tetrafluoro- Source: NIST WebBook URL: [Link]
-
Title: METHYL-4-(4-CARBOXYPHENYL)-6-CHLORO-5-FORMYL-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE Source: SpectraBase URL: [Link]
-
Title: 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings Source: ResearchGate URL: [Link]
- Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors Source: Google Patents URL
-
Title: Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 19. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The dihydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, has emerged as a highly versatile and powerful intermediate. Its unique bifunctional nature, featuring a reactive vinyl chloride and an aldehyde group in a 1,2-relationship on a protected dihydropyridine core, provides a robust platform for the construction of complex, fused heterocyclic systems. This guide delineates the synthesis, key reactive principles, and strategic applications of this building block, offering researchers a comprehensive technical overview of its utility in constructing medicinally relevant scaffolds, particularly fused pyridines with demonstrated roles as kinase inhibitors and other therapeutic agents.
Synthesis of the Core Scaffold: A Vilsmeier-Haack Approach
The most direct and efficient method for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is the Vilsmeier-Haack reaction. This classic formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a formylation and chlorination of an active methylene group adjacent to a carbonyl.[3] The starting material for this transformation is the readily available and commercially sourced tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[4][5]
The reaction proceeds via the formation of an enamine or enol ether from the N-Boc-4-piperidone, which then undergoes electrophilic attack by the chloroiminium ion (the Vilsmeier reagent). Subsequent elimination and hydrolysis during workup yield the desired α,β-unsaturated chloro-aldehyde.
Caption: Synthesis of the target intermediate.
Experimental Protocol: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on similar cyclic ketones. Researchers should perform their own optimization.[6][7]
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF under vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or viscous oil.
-
Substrate Addition: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt and neutralizes excess acid.
-
Extraction and Purification: Stir the aqueous mixture vigorously for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |
| N-Boc-4-piperidone | 1.0 | Starting Material | - | [4] |
| POCl₃ | 2.0 | Forms Vilsmeier Reagent | - | [3] |
| DMF | 3.0 | Forms Vilsmeier Reagent | - | [3] |
| Product | - | Reaction at 60-80°C, 4-12h | 60-85% | [6][7] |
Strategic Value in Annulation Reactions
The synthetic power of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine lies in the strategic placement of its two electrophilic centers: the aldehyde carbon (C-formyl) and the vinylic carbon bearing the chlorine atom (C4). This arrangement makes it an ideal precursor for condensation and cyclization reactions with various binucleophiles to form fused bicyclic heteroaromatic systems. The Boc-protecting group ensures solubility in organic solvents and can be readily removed under acidic conditions post-cyclization to allow for further functionalization of the piperidine nitrogen.
Caption: General workflow for fused ring synthesis.
Application 1: Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, found in drugs targeting a range of diseases from cancer to inflammation.[1][3] The Gewald reaction is a classical approach to this system, and 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine serves as an excellent substrate for a modified Gewald-type synthesis.
The reaction typically involves a three-component condensation with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base like morpholine or triethylamine. A more direct route involves reacting the chloro-aldehyde with a pre-formed mercapto-nucleophile, such as ethyl mercaptoacetate.
Caption: Synthesis of the Thieno[2,3-b]pyridine scaffold.
Experimental Protocol: Synthesis of a Boc-protected Thieno[2,3-b]pyridine
This protocol is based on established methods for the synthesis of thieno[2,3-b]pyridines from o-chloroformyl heterocycles.[8]
-
Reaction Setup: To a solution of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq.) in a polar aprotic solvent such as ethanol or DMF, add ethyl mercaptoacetate (1.1 eq.).
-
Base Addition: Add a solution of a suitable base, such as sodium ethoxide (NaOEt) in ethanol (1.2 eq.) or potassium carbonate (K₂CO₃), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. The reaction proceeds via initial condensation or S-alkylation followed by an intramolecular cyclization with elimination of HCl.
-
Workup and Purification: Upon completion (monitored by TLC), neutralize the reaction mixture with a weak acid (e.g., acetic acid or NH₄Cl solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the fused thieno[2,3-b]pyridine derivative.
Application 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery, particularly for the development of kinase inhibitors.[9][10] This core is present in several clinical and preclinical candidates targeting kinases like TRK, CDKs, and Akt.[9][11] 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is an ideal starting material for constructing this scaffold by reacting it with hydrazine or substituted hydrazines.
The reaction proceeds via initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by a subsequent intramolecular nucleophilic aromatic substitution (SₙAr) where the distal nitrogen of the hydrazone displaces the vinyl chloride, leading to the formation of the fused pyrazole ring.
Caption: Synthesis of the Pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocol: Synthesis of a Boc-protected Pyrazolo[3,4-b]pyridine
This protocol is derived from standard procedures for pyrazole synthesis from β-chloro-α,β-unsaturated aldehydes.[5][12]
-
Reaction Setup: Dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq.) in a suitable solvent like ethanol, isopropanol, or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (H₂NNH₂·H₂O, 1.2 eq.) or a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature. A catalytic amount of acid (e.g., acetic acid) can facilitate the initial hydrazone formation.
-
Reaction: Heat the reaction mixture to reflux for 4-16 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS.
-
Workup and Purification: After cooling, the product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. Purification is achieved via recrystallization or column chromatography.
| Fused System | Binucleophile | Key Application Area | Reference |
| Thieno[2,3-b]pyridine | Ethyl Mercaptoacetate | Anticancer, Anti-inflammatory | [1][3] |
| Pyrazolo[3,4-b]pyridine | Hydrazine / Substituted Hydrazines | Kinase Inhibitors (TRK, CDK) | [9][10] |
Conclusion
Tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a quintessential example of a modern building block in medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and formyl groups provide a reliable and versatile platform for the rapid assembly of complex fused pyridine systems. The demonstrated utility of this intermediate in constructing thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines—scaffolds central to numerous drug discovery programs—underscores its strategic importance. For researchers and drug development professionals, mastery of the chemistry of this intermediate opens a direct and modular route to novel heterocyclic entities with high therapeutic potential.
References
-
Alsaggaf, A. T., et al. (2024). New Class of Thienopyridines: Design, Synthesis, Antimicrobial Activity and Molecular Docking Study. Journal of Molecular Structure. Available at: [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
-
Tantawy, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Perin, G., et al. (2021). Synthesis of 2-Aryl-(3-Organochalcogenyl)Thieno[2,3-b]Pyridines Promoted by Oxone®. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. RSC Advances. Available at: [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
- Jorgensen, W. L. (2004).
-
Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research. Available at: [Link]
-
PubChem. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]
-
Merkul, E., & Kurbangalieva, A. (2018). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Luo, Y., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Traxler, P., et al. (2001). Synthesis and identification of[1][3][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a versatile pyridine derivative and a valuable building block in modern medicinal chemistry. We will delve into its synthesis, with a particular focus on the Vilsmeier-Haack reaction, its characteristic reactivity as a β-chloro vinyl aldehyde, and its strategic applications in the construction of complex heterocyclic scaffolds for drug discovery, including kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Significance of the Dihydropyridine Scaffold
The pyridine ring and its partially saturated derivatives, such as dihydropyridines, are privileged structures in medicinal chemistry.[1][2] Their presence in numerous natural products and FDA-approved drugs underscores their importance in interacting with biological targets.[1][3] Dihydropyridine-containing compounds are particularly well-known for their activity as calcium channel blockers in the treatment of hypertension.[4][5] More recently, their utility has expanded to a wide range of therapeutic areas, including the development of kinase inhibitors for oncology.[5][6][7] The functionalization of the dihydropyridine core allows for the precise tuning of steric and electronic properties, enabling the optimization of drug-target interactions.
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine has emerged as a particularly useful intermediate due to its unique combination of functional groups. The Boc-protecting group offers stability and controlled reactivity of the nitrogen atom, while the β-chloro vinyl aldehyde moiety provides a versatile handle for a variety of subsequent chemical transformations.
Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
The most common and efficient method for the synthesis of this key intermediate is the Vilsmeier-Haack reaction, starting from the readily available N-Boc-4-piperidone.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[8][9][10] In the case of a ketone substrate like N-Boc-4-piperidone, the reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from the reaction of a formamide derivative (typically dimethylformamide, DMF) and a chlorinating agent (most commonly phosphorus oxychloride, POCl₃).[11][12]
The reaction mechanism can be summarized as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Enolization/Enolate Formation: The ketone, N-Boc-4-piperidone, undergoes enolization or enolate formation under the reaction conditions.
-
Electrophilic Attack: The electron-rich enol or enolate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Elimination and Hydrolysis: Subsequent elimination of dimethylamine and hydrolysis of the resulting iminium species upon aqueous workup yields the β-chloro vinyl aldehyde.
Caption: Vilsmeier-Haack reaction pathway.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack reactions. Researchers should conduct their own risk assessment and optimization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| N-Boc-4-piperidone | 199.25 | - | 10.0 g | 50.2 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 16.2 mL | 175.7 mmol |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation (in situ): In a separate dry flask, cautiously add phosphorus oxychloride (16.2 mL, 175.7 mmol) to anhydrous dimethylformamide (100 mL) at 0 °C with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent to the solution of N-Boc-4-piperidone via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a solid.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water.[4][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[12][14]
-
Dimethylformamide (DMF): is a combustible liquid and a potential reproductive toxin. Handle in a fume hood and avoid inhalation and skin contact.
-
β-Chloro vinyl aldehydes: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[15] Appropriate PPE should be worn during handling.
Physicochemical Properties and Characterization
While a publicly available, experimentally verified full dataset is not readily accessible, the expected physicochemical properties and spectroscopic data can be predicted based on the structure.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 245.70 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 885275-20-7 |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.5-10.0 (s, 1H, -CHO)
-
δ 6.5-7.0 (m, 1H, vinyl H)
-
δ 3.8-4.2 (m, 2H, -N-CH₂-)
-
δ 3.4-3.7 (t, 2H, -N-CH₂-)
-
δ 2.2-2.6 (m, 2H, -CH₂-)
-
δ 1.4-1.5 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 190-195 (-CHO)
-
δ 154-156 (Boc C=O)
-
δ 140-145 (C-Cl)
-
δ 125-130 (C-CHO)
-
δ 80-82 (O-C(CH₃)₃)
-
δ 40-45 (-N-CH₂-)
-
δ 28-29 (-C(CH₃)₃)
-
δ 25-30 (-CH₂-)
-
-
IR (KBr, cm⁻¹):
-
~2975 (C-H stretch, aliphatic)
-
~1680-1700 (C=O stretch, Boc carbonyl)
-
~1660-1680 (C=O stretch, aldehyde)
-
~1600-1620 (C=C stretch, vinyl)
-
~700-800 (C-Cl stretch)
-
-
Mass Spectrometry (ESI-MS):
-
m/z [M+H]⁺ calculated for C₁₁H₁₇ClNO₃: 246.08.
-
Reactivity and Synthetic Applications
The synthetic utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine stems from the reactivity of its β-chloro vinyl aldehyde moiety. This functional group is a versatile precursor for the construction of various heterocyclic systems.
Caption: Synthetic utility of the title compound.
Synthesis of Fused Pyrimidine Scaffolds
The β-chloro vinyl aldehyde can undergo cyclocondensation reactions with various amidine-containing nucleophiles to form fused pyrimidine rings. For instance, reaction with guanidine or substituted guanidines can lead to the formation of pyrimido[4,5-d]pyrimidine cores, which are present in many biologically active molecules.
Synthesis of Fused Pyrazole Scaffolds: Application in Kinase Inhibitors
A particularly important application of this dihydropyridine derivative is in the synthesis of pyrazolo[3,4-d]pyrimidine and related fused pyrazole systems.[6][11] These scaffolds are core structures in a number of potent and selective kinase inhibitors. The synthesis typically involves the reaction of the β-chloro vinyl aldehyde with a hydrazine derivative.
Exemplary Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Core
Caption: Workflow for kinase inhibitor synthesis.
This synthetic strategy allows for the rapid construction of a key heterocyclic core, which can then be further elaborated through standard cross-coupling methodologies to generate libraries of potential kinase inhibitors for screening and lead optimization. Several patents describe the use of similar intermediates for the synthesis of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and others.[7][13]
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction from a readily available starting material makes it an attractive intermediate for drug discovery programs. The dual reactivity of the β-chloro vinyl aldehyde moiety enables the construction of a wide array of complex heterocyclic scaffolds, most notably fused pyrimidine and pyrazole systems that are central to the design of modern kinase inhibitors. This technical guide provides the foundational knowledge for researchers to effectively utilize this powerful synthetic tool in their pursuit of novel therapeutics.
References
-
ACS Combinatorial Science. (2012). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science, 14(8), 465-470. Retrieved from [Link]
-
Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4287-4310. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(12), 2843. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 271, 116391. Retrieved from [Link]
-
ResearchGate. (n.d.). (1 H and 13 C) 1D NMR data of 1. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368). Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l) under ultrasound irradiation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PMC - NIH. (n.d.). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Retrieved from [Link]
-
PubMed. (2005). Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 40(5), 654-660. Retrieved from [Link]
Sources
- 1. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Patent EP-3784664-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. WO2018049152A8 - Pyrazolopyrimidine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 12. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 13. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 14. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
- 15. WO2012097196A1 - Pyrazolopyrimidine derivatives and uses as anticancer agents - Google Patents [patents.google.com]
understanding the reactivity of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This versatile building block is of significant interest to researchers and professionals in medicinal chemistry and drug development due to its strategically placed functional groups, which allow for sequential and regioselective modifications. We will delve into the nuanced interplay of the vinyl chloride, the aldehyde, and the Boc-protected tetrahydropyridine core, offering field-proven insights into its synthetic transformations.
Core Molecular Architecture and Electronic Profile
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, also known as 1-(tert-butoxycarbonyl)-4-chloro-1,2,3,6-tetrahydropyridine-5-carbaldehyde, is a highly functionalized heterocyclic compound. Its structure features a tetrahydropyridine ring protected with a tert-butyloxycarbonyl (Boc) group, a vinyl chloride at the 4-position, and a formyl (aldehyde) group at the 5-position. This arrangement creates a molecule with distinct reactive sites, allowing for a high degree of synthetic control.
The electron-withdrawing nature of the Boc group modulates the electron density of the nitrogen atom and the double bond. The vinyl chloride offers a handle for transition-metal-catalyzed cross-coupling reactions, while the adjacent aldehyde group can undergo a wide array of nucleophilic additions and reductive aminations. The strategic placement of these functionalities makes this compound a valuable scaffold for building molecular complexity.
Strategic Synthesis of the Core Scaffold
The most common and efficient synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine proceeds from 1-Boc-4-piperidone. The reaction involves a Vilsmeier-Haack formylation, where reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce both the chloro and formyl groups in a single step.
Experimental Protocol: Vilsmeier-Haack Reaction
Objective: To synthesize 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF in anhydrous DCM to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5°C. This forms the Vilsmeier reagent in situ.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-Boc-4-piperidone in anhydrous DCM to the Vilsmeier reagent dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Causality and Insights: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich systems. In this case, the enamine intermediate formed from 1-Boc-4-piperidone is the reactive species. The use of POCl₃ with DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which attacks the enamine. Subsequent elimination and hydrolysis yield the desired product. The Boc group is crucial for preventing N-alkylation and for its facile removal under acidic conditions in later synthetic steps.
Reactivity of the Vinyl Chloride: A Gateway to C-C and C-N Bond Formation
The C4-chloro substituent is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The most commonly employed transformations are the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for forming carbon-carbon bonds by reacting the vinyl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, including the aldehyde present in the substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid with 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To a reaction vessel, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the C4-arylated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the vinyl chloride with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Buchwald-Hartwig Amination
For the synthesis of C4-amino derivatives, the Buchwald-Hartwig amination is the method of choice. This reaction couples the vinyl chloride with a primary or secondary amine using a palladium catalyst and a suitable ligand (e.g., BINAP, Xantphos) with a strong base (e.g., NaOtBu, K₃PO₄).
Data Summary: Cross-Coupling Reactions
| Reaction Type | Catalyst | Base | Solvent | Typical Yields |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 75-95% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | 70-90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 65-85% |
Visualization of C4-Position Reactivity
Commercial Availability and Synthetic Utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the commercial availability, chemical properties, and synthetic applications of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This versatile building block is of significant interest to researchers and professionals in drug discovery and development due to its unique structural features, which make it a valuable intermediate in the synthesis of complex heterocyclic molecules.[1][2][3][4]
Commercial Availability and Procurement
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, identified by CAS Number 885275-20-7 , is readily available from a range of specialized chemical suppliers.[5][6][7] Researchers can procure this reagent in various quantities, from milligrams to multi-gram scales, to support both initial screening and larger-scale synthetic campaigns.
Table 1: Representative Commercial Suppliers and Product Specifications
| Supplier | Product Number (Example) | Purity (Typical) | Formula | Molecular Weight |
| Thoreauchem | TH-C07439 | >96% | C11H16ClNO3 | 245.70 |
| CGeneTech, Inc. | 10182 | Not specified | C11H16ClNO3 | 245.70 |
| Chemicalbook | --- | Not specified | C11H16ClNO3 | 245.70 |
Note: Pricing and in-stock status are subject to change and typically require direct inquiry with the supplier. It is recommended to contact multiple vendors to compare pricing and lead times.
Physicochemical Properties and Structural Features
The structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine incorporates several key functional groups that contribute to its synthetic versatility:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group provides stability to the dihydropyridine ring and can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.
-
Vinyl Chloride: The chloro substituent on the double bond acts as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents at this position.
-
Formyl Group: The aldehyde functionality is a key reactive site for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of other heterocyclic rings.
These features make it a valuable precursor for creating highly substituted pyridine and dihydropyridine scaffolds, which are prevalent in many biologically active compounds.[1][3][4]
Synthetic Rationale and Key Applications
The strategic placement of the chloro, formyl, and Boc-protected amine groups makes this compound a powerful intermediate for the synthesis of complex molecular architectures. The dihydropyridine core is a well-established pharmacophore found in a variety of therapeutic agents.[3]
Vilsmeier-Haack Synthesis of Related Structures
The likely synthetic precursor to the title compound would be a corresponding Boc-protected tetrahydropyridone. The Vilsmeier-Haack reaction would then introduce the chloro and formyl groups in a single step.
Caption: Plausible synthetic route via Vilsmeier-Haack reaction.
Application in Medicinal Chemistry
Substituted dihydropyridines and pyridines are core scaffolds in a vast number of approved drugs and clinical candidates.[3][4] The functional handles present in 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine allow for its elaboration into more complex structures with potential therapeutic applications, including but not limited to:
-
Calcium Channel Blockers: Dihydropyridine-based drugs are widely used in the treatment of hypertension.[8]
-
Antimicrobial and Antiviral Agents: The pyridine scaffold is a key component of many compounds with antibacterial and antiviral activity.[1]
-
Anticancer Agents: Numerous kinase inhibitors and other anticancer drugs incorporate the pyridine or dihydropyridine motif.[8]
Experimental Protocols: Representative Transformations
The following protocols are illustrative of the types of reactions for which 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a suitable starting material. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling of the Vinyl Chloride
This protocol describes the substitution of the chloro group with an aryl or heteroaryl moiety.
Step-by-Step Methodology:
-
To a reaction vessel, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reductive Amination of the Formyl Group
This protocol describes the conversion of the aldehyde to an amine.
Step-by-Step Methodology:
-
Dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a commercially accessible and highly valuable building block for synthetic and medicinal chemists. Its unique combination of functional groups allows for a wide range of chemical transformations, providing a gateway to a diverse array of complex heterocyclic compounds with significant potential in drug discovery and development. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers looking to incorporate this versatile intermediate into their synthetic programs.
References
- Thoreauchem. 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine-885275-20-7.
- Chemcd. 1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7.
- Chemicalbook. 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | 885275-20-7.
- ResearchGate. Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)....
- PubMed. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes.
- MDPI.
- Royal Society of Chemistry. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
- PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Semantic Scholar.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PMC - PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- ResearchGate. Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thoreauchem.com [thoreauchem.com]
- 6. chemcd.com [chemcd.com]
- 7. 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | 885275-20-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via the Vilsmeier-Haack Reaction
This document provides a comprehensive technical guide for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a valuable heterocyclic building block in drug discovery and development. The protocol leverages the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of activated organic compounds. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.
Introduction and Scientific Rationale
The Vilsmeier-Haack reaction is a classic organic transformation that introduces a formyl group (-CHO) onto an electron-rich substrate.[1][2][3] The core of this reaction involves the in-situ formation of a substituted chloroiminium ion, commonly known as the Vilsmeier reagent, which acts as a mild electrophile.[4][5][6] While traditionally applied to electron-rich aromatic and heteroaromatic systems, its utility extends to activated alkenes and carbonyl compounds capable of forming enol or enamine intermediates.
In this application, we target the synthesis of a substituted dihydropyridine. The starting material, N-Boc-4-piperidone, does not possess inherent aromaticity. However, under the reaction conditions, it is believed to form a reactive enamine intermediate which serves as the requisite electron-rich nucleophile. The subsequent reaction with the Vilsmeier reagent accomplishes a simultaneous formylation and chlorination, yielding the desired 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This product is a bifunctional scaffold, featuring a masked aldehyde and a vinyl chloride moiety, making it a versatile precursor for further chemical elaboration.
The Vilsmeier-Haack Mechanism in Action
The reaction proceeds through a well-established multi-step mechanism. Understanding these steps is critical for troubleshooting and optimizing the synthesis.
Step 1: Formation of the Vilsmeier Reagent. The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). DMF, a substituted amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[4][5][7] This reagent is the key formylating agent in the reaction.
Step 2: Electrophilic Attack and Transformation. The N-Boc-4-piperidone substrate reacts with the Vilsmeier reagent. The carbonyl oxygen attacks the electrophilic iminium carbon, leading to a cascade of events. The resulting adduct undergoes rearrangement and elimination, driven by the formation of stable intermediates. This process results in the introduction of both a chlorine atom at the 4-position and a formyl group at the 5-position of the newly formed dihydropyridine ring.
Step 3: Hydrolysis. The reaction is terminated by an aqueous work-up. During this step, any remaining iminium salt intermediates are hydrolyzed to the final aldehyde product.[1][5]
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, producing toxic fumes.[8][9][10][11] DMF is a potential irritant. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and safety goggles, is mandatory.[12]
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 | 1.0 | 1.99 g |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 30.0 | 3.0 | 2.75 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50.0 | 5.0 | 5.25 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | - | - | ~100 mL |
| Brine | NaCl(aq) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.25 mL, 50.0 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.75 mL, 30.0 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the resulting mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous slurry indicates the generation of the Vilsmeier reagent.[13]
-
-
Reaction with Substrate:
-
Dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Add the substrate solution dropwise to the cold Vilsmeier reagent slurry over 15-20 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
CAUTION: The following step is highly exothermic and will release gas. Perform slowly and with vigorous stirring. Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g).
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
-
Caption: Experimental workflow diagram.
Field-Proven Insights and Causality
-
Stoichiometry: An excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. The ratio of DMF to POCl₃ and their ratio relative to the substrate can be fine-tuned to optimize yield and minimize side products.
-
Temperature Control: The initial low temperature is crucial for controlling the exothermic formation of the Vilsmeier reagent and preventing its decomposition.[13] The subsequent heating step provides the necessary activation energy to drive the formylation and chlorination of the less reactive piperidone substrate to completion.
-
Solvent: Dichloromethane is a common choice as it is relatively inert under the reaction conditions and facilitates easy extraction. Anhydrous conditions are essential until the final work-up step to prevent premature quenching of the highly reactive POCl₃ and Vilsmeier reagent.
-
Work-up Rationale: The use of a basic solution like sodium bicarbonate is twofold. It neutralizes the highly acidic reaction medium (formed from POCl₃ hydrolysis) and facilitates the hydrolysis of the intermediate iminium species to the final aldehyde product.[4]
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Slideshare. Vilsmeier haack rxn. [Link]
-
SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
PrepChem.com. Synthesis of Vilsmeier reagent. [Link]
-
Thieme Chemistry. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Wikipedia. Vilsmeier reagent. [Link]
-
OAText. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
-
Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. my.airliquide.com [my.airliquide.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
experimental protocol for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
An Application Note for the Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Introduction: A Versatile Heterocyclic Building Block
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a key synthetic intermediate possessing multiple functional handles for molecular elaboration. Its structure, featuring a protected amine, a vinyl chloride, and an aldehyde, makes it a valuable precursor in the development of complex nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug discovery. The synthesis of this compound is efficiently achieved through the Vilsmeier-Haack reaction, a classic and powerful method for the formylation of activated substrates.[1]
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine from N-Boc-4-piperidone. It delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides expected characterization data.
Reaction Mechanism and Scientific Rationale
The core transformation is the Vilsmeier-Haack reaction, which converts the ketone functionality of N-Boc-4-piperidone into a β-chloro-α,β-unsaturated aldehyde. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and its subsequent reaction with the ketone substrate.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, in this case, N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. This leads to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3][4] This species is the active formylating agent in the reaction.
-
Formylation of the Substrate: N-Boc-4-piperidone, while containing an electron-withdrawing Boc group, can still enolize to provide the necessary nucleophilic character at the α-carbon. The enol form of the piperidone attacks the electrophilic carbon of the Vilsmeier reagent. The subsequent elimination of the oxygen atom (derived from the ketone) and rearrangement, followed by hydrolysis during the aqueous workup, generates the final product.[5][6] The Vilsmeier reagent not only serves as the source of the formyl group but also facilitates the introduction of the chlorine atom.[7]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 | Starting material. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive, reacts violently with water. Handle with extreme care.[8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying. |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 | For quenching the reaction. |
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice-water bath, nitrogen/argon inlet, standard glassware for workup and purification.
Synthesis Workflow
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. growingscience.com [growingscience.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
Fused heterocyclic scaffolds are cornerstones in modern drug discovery, offering rigid frameworks that can be strategically decorated to interact with biological targets with high affinity and selectivity. Among the myriad of synthetic precursors, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine stands out as a highly versatile and promising starting material for the construction of a diverse range of fused pyridine derivatives. Its unique combination of a protected nitrogen, a reactive β-chloro-α,β-unsaturated aldehyde moiety, and a dihydropyridine core provides a powerful platform for the synthesis of novel chemical entities with significant therapeutic potential. Dihydropyridine-containing compounds are well-established as pharmacologically important molecules, with applications ranging from calcium channel blockers to anticancer and antimicrobial agents[1][2]. The strategic fusion of additional heterocyclic rings onto this core can lead to the development of novel pharmacophores with enhanced biological activity.
This document provides a comprehensive guide to the synthesis of various fused heterocycles, including pyrazolo[4,3-c]pyridines, isoxazolo[4,3-c]pyridines, and thieno[2,3-c]pyridines, utilizing 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as the key building block. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around these important scaffolds.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is primarily derived from the reactivity of its β-chloro-α,β-unsaturated aldehyde functionality. This system is a potent Michael acceptor and is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The chloro group serves as an excellent leaving group, facilitating cyclization reactions with binucleophiles to form fused heterocyclic systems.
The general synthetic strategy involves a one-pot or sequential reaction of the dihydropyridine with a suitable binucleophile. The initial step is typically a nucleophilic attack on the carbonyl group or a Michael addition, followed by an intramolecular nucleophilic substitution of the chloride to afford the fused heterocycle. Subsequent aromatization, if desired, can be achieved to yield the fully aromatic fused pyridine system.
Synthesis of Tetrahydro- and Dihydropyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors.[3] The synthesis of these scaffolds from 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be readily achieved through its reaction with hydrazine derivatives.
Protocol 1: Synthesis of 1-Boc-3-substituted-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridines
This protocol describes the synthesis of the tetrahydro-pyrazolo[4,3-c]pyridine core via a cyclocondensation reaction with substituted hydrazines.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol (anhydrous)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-Boc-3-substituted-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the cyclization and to facilitate the final elimination step if aromatization is desired.
-
Aqueous Work-up: Removes any remaining base, salts, and polar impurities.
-
Column Chromatography: Essential for obtaining the pure fused heterocycle.
Visualization of the Workflow:
Caption: Workflow for the synthesis of tetrahydropyrazolopyridines.
Synthesis of Isoxazolo[4,3-c]pyridines
Isoxazolo[4,3-c]pyridines are another class of fused heterocycles with potential applications in medicinal chemistry. Their synthesis can be achieved by reacting 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine with hydroxylamine, which acts as the N-O binucleophile.
Protocol 2: Synthesis of 1-Boc-2,4,5,6-tetrahydroisoxazolo[4,3-c]pyridines
This protocol outlines the formation of the isoxazole ring fused to the dihydropyridine core.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of methanol (8 mL) and water (2 mL).
-
Add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the 1-Boc-2,4,5,6-tetrahydroisoxazolo[4,3-c]pyridine.
Causality behind Experimental Choices:
-
Hydroxylamine Hydrochloride and Sodium Acetate: In situ generation of free hydroxylamine, which is more reactive. Sodium acetate acts as the base.
-
Methanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.
-
Room Temperature Reaction: The reaction is typically facile and does not require heating, which can prevent side reactions.
Visualization of the Workflow:
Sources
reaction of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine with nucleophiles
Application Note & Protocols
Topic: Versatile Reactivity of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine with Nucleophiles: A Synthetic Chemist's Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a highly functionalized and valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure incorporates two key electrophilic sites: a vinyl chloride moiety at C4 and an aldehyde at C5. This dual reactivity allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures, particularly fused heterocyclic systems prevalent in pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the reactivity of this scaffold with various classes of nucleophiles, offering field-proven protocols, mechanistic insights, and practical guidance for its application in research and development.
Scientific Foundation: Understanding the Reactivity Profile
The synthetic utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine stems from the orthogonal reactivity of its two primary functional groups. Understanding the electronic properties of the molecule is critical to predicting its behavior and designing successful synthetic strategies.
-
The C4-Chloro Position: The chlorine atom is attached to an electron-deficient sp²-hybridized carbon, part of a vinylogous amide system due to the influence of the Boc-protected nitrogen. This electronic setup makes the C4 position susceptible to nucleophilic vinylic substitution, often proceeding through an addition-elimination mechanism analogous to Nucleophilic Aromatic Substitution (SNAr).[3] The electron-withdrawing nature of the adjacent formyl group further activates the double bond towards nucleophilic attack.
-
The C5-Formyl Position: The aldehyde group is a classic electrophile, readily undergoing nucleophilic addition, condensation, and reductive amination reactions. Its proximity to the C4 position allows for sequential or one-pot tandem reactions, where an initial substitution at C4 is followed by an intramolecular cyclization involving the formyl group, providing a powerful route to fused ring systems.[4][5]
The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, modulating the overall electron density of the ring and preventing unwanted side reactions.
Figure 1: Dual electrophilic nature of the dihydropyridine scaffold.
General Considerations for Experimental Design
To ensure reproducible and high-yielding reactions, several factors must be carefully controlled.
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for nucleophilic substitution at the C4 position. They effectively solvate the intermediates and do not interfere with the nucleophile.[6] For reactions involving the aldehyde, solvents like ethanol, methanol, or Tetrahydrofuran (THF) are also suitable.
-
Base: Many reactions, particularly with amine and thiol nucleophiles, require a non-nucleophilic base to scavenge the HCl generated during the substitution. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Temperature: Nucleophilic substitution on the vinyl chloride typically requires heating, with temperatures ranging from 60 °C to 120 °C, depending on the nucleophilicity of the attacking species. Reactions at the formyl group can often be performed at room temperature.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring reaction progress, allowing for optimization of reaction time and preventing the formation of degradation products.
Protocols for Reactions with Nucleophiles
The following protocols are designed as robust starting points for exploration. Researchers are encouraged to optimize conditions for their specific substrates.
Protocol 1: Reaction with N-Nucleophiles (e.g., Anilines)
This reaction is a cornerstone for building fused pyrimidine ring systems, which are privileged structures in medicinal chemistry.[7] The reaction typically proceeds via an initial substitution at C4 followed by an acid-catalyzed intramolecular cyclization.
Principle: A two-step, one-pot synthesis of a 4-amino-dihydropyridine derivative, which can serve as a precursor to fused systems like dihydropyrimido[4,5-b]pyridines.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
-
Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add the substituted aniline (1.1 eq) followed by DIPEA (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 4-anilino-5-formyl-dihydropyridine product.
Protocol 2: Reaction with O-Nucleophiles (e.g., Phenols)
The synthesis of aryl ethers via substitution of the vinyl chloride provides access to compounds with different electronic and steric properties.
Principle: A base-mediated nucleophilic substitution to form a 4-phenoxy-dihydropyridine derivative.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Combine 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, the substituted phenol, and finely ground K₂CO₃ in a round-bottom flask.
-
Add anhydrous acetonitrile to achieve a concentration of 0.2-0.3 M.
-
Heat the suspension to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction by TLC. Reactions are generally complete in 6-18 hours.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH (to remove excess phenol) followed by brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent.
-
Purify the product via flash column chromatography (hexane/ethyl acetate).
Protocol 3: Reaction with S-Nucleophiles (e.g., Thiols)
This protocol allows for the introduction of sulfur-containing moieties, leading to the formation of vinyl sulfides.
Principle: A base-catalyzed SNV reaction with a thiol to produce a 4-thioether-dihydropyridine.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq)
-
Aliphatic or Aromatic Thiol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in anhydrous THF (0.2 M) in a flask under an inert atmosphere.
-
Add triethylamine followed by the thiol at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) as needed. The reaction is often faster than with O- or N-nucleophiles due to the higher nucleophilicity of sulfur.
-
Monitor for completion (typically 1-6 hours) by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary and Troubleshooting
The choice of nucleophile and conditions significantly impacts reaction outcomes.
Table 1: Representative Reaction Conditions and Expected Yields
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Nucleophile | Aniline | DIPEA | DMF | 90 | 8 | 70-90 |
| N-Nucleophile | Morpholine | K₂CO₃ | MeCN | 80 | 6 | 85-95 |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | MeCN | 82 | 12 | 65-80 |
| O-Nucleophile | Sodium Methoxide | (None) | MeOH | 65 | 4 | 75-90 |
| S-Nucleophile | Thiophenol | TEA | THF | 40 | 3 | 80-95 |
graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];A[label="Reaction Setup\n(Substrate, Nucleophile, Solvent, Base)"]; B[label="Reaction Monitoring\n(TLC / LC-MS)"]; C [label="Is reaction complete?"]; D [label="Continue Reaction\n(Increase time/temp if needed)"]; E [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)"]; F [label="Purification\n(Column Chromatography)"]; G [label="Characterization\n(NMR, MS, IR)"]; H [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> E [label="Yes"]; C -> D [label="No"]; D -> B; E -> F; F -> G; G -> H; }
Figure 2: Standard experimental workflow for nucleophilic substitution.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature; Low nucleophilicity of reagent; Inactive catalyst (if used). | Increase temperature in 10-20 °C increments. Use a stronger base or a more polar solvent (e.g., switch from MeCN to DMF). For very weak nucleophiles, consider palladium-catalyzed cross-coupling conditions. |
| Multiple Products | Reaction at both C4 and C5; Decomposition of starting material or product. | Lower the reaction temperature. Use a more selective base. For reactions targeting only the C4 position, consider protecting the aldehyde as an acetal prior to substitution. |
| Difficult Purification | Product and starting material have similar polarity; Contamination with base. | Optimize the eluent system for column chromatography. Perform an acidic or basic wash during workup to remove residual base or acidic/basic starting materials. |
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a powerful and versatile intermediate for synthetic chemistry. Its predictable, yet tunable, reactivity at two distinct electrophilic centers provides a reliable platform for the synthesis of diverse and complex molecules. The protocols and guidelines presented herein serve as a comprehensive resource for chemists aiming to leverage this building block in drug discovery and materials science, enabling the efficient construction of novel chemical entities.
References
-
Xiang, J., et al. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity, 15(4), 839-47. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis of novel dihydropyridine, fused dihydropyridines... Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1145-1155. Available at: [Link]
-
Fadda, A. A., et al. (2014). Synthesis of novel dihydropyridine, dihydropyrimidine, dithioacetal and chalcone derivatives from formylchromones. Journal of the Chinese Chemical Society, 61(6), 635-644. Available at: [Link]
-
Suárez, M., et al. (2014). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Molecules, 19(7), 9022-9033. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Delaude, L., & El Kaim, L. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molbank, 2000(3), M153. Available at: [Link]
-
Quiroga, J., et al. (2017). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society, 28(8), 1471-1478. Available at: [Link]
-
Chemcd. (n.d.). 1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7. Available at: [Link]
-
Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10015–10021. Available at: [Link]
-
Ackermann, L., et al. (2020). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 11, 3767. Available at: [Link]
-
Singh, U. P., & Singh, P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Topics in Medicinal Chemistry, 20(3), 196-209. Available at: [Link]
-
Dong, G., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Available at: [Link]
-
Yépez, B., et al. (2007). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. Journal of the Chilean Chemical Society, 52(4). Available at: [Link]
-
Ali, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 31-62. Available at: [Link]
-
Chambers, R. D., et al. (1999). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Journal of Fluorine Chemistry, 98(1), 53-56. Available at: [Link]
-
Basak, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]
-
Martínez, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 555. Available at: [Link]
-
Forlani, L. (1993). Catalysis in nucleophilic aromatic substitution reactions. The presence of molecular complexes on the pathway of reactions between 1-fluoro- and 1-chloro-2,4-dinitrobenzene and aliphatic amines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1525-1529. Available at: [Link]
-
Kwok, F. C., & Miller, J. (1973). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 10(4), 623-626. Available at: [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]
-
Chupakhin, O. N., et al. (2016). Reactions of highly electrophilic 6,8-dinitro[8][9][10]triazolo[1,5-a]pyridines with C-nucleophiles. Chemistry of Heterocyclic Compounds, 52(11), 915-922. Available at: [Link]
-
Rychnovsky, S. D., et al. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(23), 7793–7803. Available at: [Link]
-
Reddit. (2019). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? r/chemistry. Available at: [Link]
-
Guarna, A., et al. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Journal of the Chemical Society, Perkin Transactions 1, (20), 3460-3468. Available at: [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | 885275-20-7 [chemicalbook.com]
The Strategic Utility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in Drug Discovery: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
The dihydropyridine nucleus is a cornerstone in medicinal chemistry, most famously represented by the nifedipine-class of L-type calcium channel blockers used in the management of hypertension.[1][2] However, the synthetic versatility of functionalized dihydropyridines extends far beyond this initial application, offering a privileged scaffold for the development of a diverse array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3] Within this esteemed class of building blocks, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS 885275-20-7) emerges as a particularly valuable trifunctionalized intermediate for drug discovery programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this building block. We will delve into its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its elaboration into diverse molecular architectures relevant to contemporary drug discovery.
Molecular Blueprint: Strategic Advantages of the Building Block
The efficacy of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a drug discovery intermediate stems from the orthogonal reactivity of its three key functional groups:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection of the nitrogen atom, rendering it stable to a wide range of reaction conditions. Its facile removal under acidic conditions allows for late-stage diversification through N-alkylation, N-arylation, or acylation.
-
The Vinyl Chloride: This functionality is a versatile handle for carbon-carbon bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.
-
The Formyl Group: The aldehyde functionality is a gateway to a multitude of chemical transformations. It can undergo reductive amination to introduce diverse amine side chains, Wittig-type reactions to form alkenes, and serve as an anchor for the construction of fused heterocyclic ring systems.
This trifecta of reactive sites, combined with the inherent drug-like properties of the dihydropyridine core, makes this building block a powerful tool for generating libraries of complex and diverse small molecules.
Synthesis and Characterization
A robust and scalable synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be achieved via a Vilsmeier-Haack reaction on a suitable N-Boc-4-piperidone precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich systems, and its application to enamines derived from cyclic ketones provides an efficient route to β-chloro-α,β-unsaturated aldehydes.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule via Vilsmeier-Haack reaction.
Detailed Synthetic Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥98% | Commercially Available | Store under inert atmosphere. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with appropriate PPE. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Sodium acetate | ACS Grade | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl(aq) | In-house preparation | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (3.0 equiv.) in anhydrous dichloromethane (DCM) to 0 °C. Add phosphorus oxychloride (1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with N-Boc-4-piperidone: Add a solution of N-Boc-4-piperidone (1.0 equiv.) in anhydrous DCM to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Expected Yield: 60-75%
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the Boc group (singlet, ~1.5 ppm), the dihydropyridine ring protons, and the aldehyde proton (singlet, ~9.5-10.0 ppm). |
| ¹³C NMR | Signals for the Boc carbonyl, the dihydropyridine carbons, and the aldehyde carbonyl (~190 ppm). |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
| IR | Characteristic stretches for the Boc carbonyl (~1690 cm⁻¹), C=C (~1640 cm⁻¹), and the aldehyde C=O (~1670 cm⁻¹). |
Application Protocols in Drug Discovery
The true power of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine lies in its ability to serve as a versatile platform for the rapid generation of diverse chemical entities. The following protocols detail key transformations at each of the reactive sites.
Suzuki-Miyaura Cross-Coupling of the Vinyl Chloride
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it is particularly well-suited for the arylation and heteroarylation of vinyl halides. This protocol describes a general procedure for the coupling of the title building block with a variety of boronic acids.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | As synthesized | - | |
| Aryl/Heteroarylboronic Acid | Varies | Commercially Available | |
| Pd₂(dba)₃ | ≥97% | Commercially Available | Palladium source. |
| SPhos | ≥98% | Commercially Available | Ligand. |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially Available | Base. |
| 1,4-Dioxane/Water | Anhydrous/Deionized | Commercially Available | Solvent system. |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Sonogashira Coupling of the Vinyl Chloride
The Sonogashira coupling provides a direct route to alkynylated dihydropyridines, which are valuable intermediates for further transformations or as final products in their own right.[7][8]
Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | As synthesized | - | |
| Terminal Alkyne | Varies | Commercially Available | |
| Pd(PPh₃)₂Cl₂ | ≥98% | Commercially Available | Palladium catalyst. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Co-catalyst. |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | Base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Co-solvent. |
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine and anhydrous THF. Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Reductive Amination of the Formyl Group
Reductive amination is a robust and widely used method for the synthesis of amines.[9][10] This protocol details the one-pot reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Caption: Workflow for the reductive amination of the formyl group.
Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | As synthesized | - | |
| Primary or Secondary Amine | Varies | Commercially Available | |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Reducing agent. |
| Dichloroethane (DCE) | Anhydrous | Commercially Available | Solvent. |
| Acetic Acid | Glacial | Commercially Available | Catalyst. |
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous dichloroethane.
-
Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS (typically 4-16 hours).
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Applications in Kinase Inhibitor Drug Discovery
The pyridine and dihydropyridine scaffolds are prevalent in a multitude of approved kinase inhibitors.[11][12][13] The ability to rapidly diversify the 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine core at three distinct points makes it an ideal starting point for the synthesis of focused libraries targeting various kinases. For instance, the formyl group can be elaborated into a hinge-binding moiety, while the C4 position, modified via Suzuki or Sonogashira coupling, can be used to explore interactions with the solvent-exposed region of the ATP-binding pocket. Subsequent deprotection of the Boc group allows for the introduction of solubilizing groups or vectors for further conjugation.
Conclusion
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex, drug-like molecules. The protocols outlined in this application note provide a robust foundation for researchers to leverage the synthetic potential of this versatile intermediate in their drug discovery endeavors. The strategic combination of cross-coupling and reductive amination reactions, coupled with the ability to perform late-stage modifications on the dihydropyridine nitrogen, opens up a vast chemical space for exploration.
References
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. 2011;16(4):3010-3021. Available from: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. 2024;137(1):41. Available from: [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology & Biopharmaceutics. 2024;13(1). Available from: [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. 2018. Available from: [Link]
-
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. 2018. Available from: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports. 2022;12(1):15982. Available from: [Link]
-
Application of late-stage functionalization techniques in the identification of novel kinase inhibitors. Morressier. 2020. Available from: [Link]
-
Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications in heterocyclic synthesis. Arkivoc. 2013;2013(5):186-198. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective. bioRxiv. 2023. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. 2022;5(1):49-56. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2008;108(2):746-792. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation of the functional groups. Indian Journal of Chemistry - Section B. 2004;43B(1):181-185. Available from: [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. 2024. Available from: [Link]
-
(Continued) Therapeutic uses of FDA-approved kinase inhibitors. ResearchGate. 2024. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. 2021. Available from: [Link]
-
Recent advances in Sonogashira reactions. Chemical Society Reviews. 2011;40(10):5084-5121. Available from: [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. 2018;360(6):1066-1071. Available from: [Link]
-
Activities of newly synthesized dihydropyridines in overcoming of vincristine resistance, calcium antagonism, and inhibition of photoaffinity labeling of P-glycoprotein in rodents. Cancer Research. 1989;49(11):3052-3057. Available from: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4178. Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. 2013. Available from: [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. PubMed. 2018. Available from: [Link]
-
Sonogashira reaction. Buchler GmbH. Available from: [Link]
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. 2013. Available from: [Link]
- A stable pharmaceutical composition comprising an acid labile drug. Google Patents.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton. 2021. Available from: [Link]
-
Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. 2021. Available from: [Link]
- Chemically modified small molecules. Google Patents.
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. 2000. Available from: [Link]
-
Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof. PubChem. Available from: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. 2011. Available from: [Link]
- 2,4,DI (hetero-) arylamino (-oxy)-5-substituted pyrimidines as antineoplastic agents. Google Patents.
-
Available Synple Chem Reagent Cartridges. Synple Chem. Available from: [Link]
Sources
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of late-stage functionalization techniques in the identification of novel kinase inhibitors [morressier.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Detailed Technical Guide
This guide provides an in-depth exploration of protecting group strategies tailored for the multifunctional synthetic intermediate, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the chemical logic and strategic considerations necessary for the successful manipulation of this versatile building block.
The unique architecture of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, featuring a Boc-protected amine, a vinyl chloride, and an α,β-unsaturated aldehyde, presents a significant challenge in chemoselective synthesis. The judicious application and selective removal of protecting groups are paramount to achieving desired chemical transformations without unintended side reactions. This guide will focus on orthogonal protecting group strategies, a cornerstone of modern organic synthesis that allows for the deprotection of one functional group in the presence of others.[1][2]
Core Principles: Navigating the Reactivity Landscape
The successful application of protecting groups hinges on a thorough understanding of the relative reactivity of the functional moieties within the target molecule. In 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, the aldehyde is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. The vinyl chloride and the electron-deficient double bond also possess reactive sites, while the Boc-protected amine is generally stable under a range of conditions but is sensitive to strong acids.[3]
An effective protecting group strategy must therefore be:
-
Chemoselective: The protecting group should react exclusively with the intended functional group, in this case, the aldehyde.
-
Stable: The protected intermediate must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Orthogonal: The removal of the protecting group should occur under conditions that do not affect the Boc group or other functionalities of the molecule.[4]
Strategic Selection of Aldehyde Protecting Groups
Given the need for orthogonality with the acid-labile Boc group, the ideal protecting group for the aldehyde should be removable under neutral or basic conditions, or under conditions where the Boc group is stable. Acetals and thioacetals are excellent candidates for protecting aldehydes and ketones.[5][6] They are readily formed and are stable to a wide range of nucleophiles and bases.[7][8]
Acetal Protection: A Robust and Reversible Strategy
The formation of a cyclic acetal using a diol, such as ethylene glycol, is a widely employed strategy for the protection of aldehydes.[1][9] This reaction is typically catalyzed by an acid, but crucially, the resulting acetal is stable to basic and neutral conditions.[7] This stability profile makes acetal protection compatible with the Boc group, which is stable to bases.
Key Advantages of Acetal Protection:
-
High Chemoselectivity: Aldehydes are generally more reactive than ketones, allowing for selective protection in molecules containing both functionalities.[5]
-
Stability: Acetals are inert to many reagents, including hydrides, organometallics, and bases.[8]
-
Orthogonal Deprotection: The removal of the acetal is achieved under acidic conditions. By carefully selecting the acid and reaction conditions, it is possible to deprotect the acetal without cleaving the Boc group.
Experimental Protocols
Protocol 1: Selective Acetal Protection of the Formyl Group
This protocol details the chemoselective protection of the formyl group in 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a cyclic acetal.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in toluene, add ethylene glycol and a catalytic amount of p-TsOH·H₂O.
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired acetal-protected product.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water drives the equilibrium towards the formation of the acetal.
-
p-Toluenesulfonic Acid: A catalytic amount of a non-nucleophilic acid is used to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by ethylene glycol.
-
Aqueous NaHCO₃ Quench: This step neutralizes the acidic catalyst, preventing potential side reactions during workup.
Visualizing the Workflow: Acetal Protection
Caption: Workflow for the acetal protection of the formyl group.
Protocol 2: Orthogonal Deprotection of the Acetal Group
This protocol describes the selective removal of the acetal protecting group under acidic conditions that are mild enough to preserve the Boc group.
Materials:
-
Acetal-protected 1-Boc-4-chloro-3,6-dihydro-2H-pyridine derivative
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of PPTS to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Pyridinium p-toluenesulfonate (PPTS): PPTS is a mild acid catalyst that is effective for acetal deprotection without causing significant cleavage of the Boc group.
-
Acetone/Water Solvent System: The presence of water is necessary for the hydrolysis of the acetal. Acetone serves as a co-solvent to ensure the solubility of the starting material.
Visualizing the Orthogonal Deprotection Strategy
Caption: Orthogonal protection and deprotection strategy.
Data Summary: Protecting Group Compatibility
| Protecting Group | Introduction Conditions | Removal Conditions | Orthogonality with Boc |
| Boc | (Boc)₂O, base | Strong Acid (TFA, HCl) | - |
| Acetal (cyclic) | Diol, acid catalyst | Mild Acid (PPTS, aq. AcOH) | Yes |
| Thioacetal (cyclic) | Dithiol, Lewis acid | HgCl₂, CaCO₃ or Raney Ni | Yes |
Concluding Remarks
The successful synthesis and manipulation of complex molecules like 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine are critically dependent on the strategic implementation of protecting groups. The use of cyclic acetals for the protection of the formyl group offers a robust and orthogonal approach that is compatible with the acid-sensitive Boc group. By understanding the underlying principles of reactivity and carefully selecting reaction conditions, researchers can navigate the challenges of chemoselectivity and achieve their synthetic goals. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this valuable synthetic intermediate in the development of novel chemical entities.
References
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Leah4sci. (Date). Cyclic Acetal Protecting Group Reaction and Mechanism. YouTube. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Baran, P. S. (2010).
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
-
Mondal, S. (Date). Protecting Groups. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- B. M. Trost, I. Fleming, Comprehensive Organic Synthesis, Pergamon Press, Oxford, 1991.
- J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, Oxford, 2012.
- R. S. Coleman, Protecting Groups in Organic Synthesis, 5th ed., Wiley, 2014.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Agami, C., Couty, F., & Puchot-Guillot, F. (2002).
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note: A Robust and Scalable Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via Vilsmeier-Haack Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a key heterocyclic building block in modern medicinal chemistry, notably as a precursor to PARP inhibitors like Niraparib.[1][2][3] The protocol is centered around the Vilsmeier-Haack reaction, a powerful and efficient method for the formylation of activated carbonyl compounds.[4][5][6] We will move beyond a simple recitation of steps to explore the underlying reaction mechanism, critical process parameters, significant safety considerations for large-scale production, and detailed analytical characterization. This document is designed for researchers, chemists, and process development professionals seeking a reliable and scalable route to this valuable intermediate.
Mechanistic Rationale: The Vilsmeier-Haack Pathway
Understanding the reaction mechanism is paramount for successful scale-up, as it informs every critical decision from reagent stoichiometry to temperature control. The synthesis proceeds via the classic Vilsmeier-Haack reaction, which involves two primary stages.[6][7]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as the formyl source, but it is not electrophilic enough to react directly with the substrate. It must be activated. Phosphorus oxychloride (POCl₃) serves as a potent activating agent. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate byproduct to generate the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent .[6][8][9]
Stage 2: Electrophilic Substitution and Elimination The substrate, 1-Boc-4-piperidone, exists in equilibrium with its enamine tautomer. This enamine is electron-rich and readily undergoes electrophilic attack by the Vilsmeier reagent at the C5 position. The resulting intermediate then eliminates the elements of water and HCl, driven by the formation of a stable conjugated iminium salt. During aqueous workup, this iminium salt is hydrolyzed to furnish the final α,β-unsaturated aldehyde product.[5][7]
Caption: The Vilsmeier-Haack reaction mechanism.
Critical Safety Protocols for Scale-Up Operations
The Vilsmeier-Haack reaction, while effective, presents significant thermal hazards that must be rigorously controlled during scale-up.[10][11][12] Failure to manage these risks can lead to dangerous runaway reactions.
-
Reagent Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water in a strongly exothermic manner, releasing HCl gas.[9] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with appropriate gloves and avoid inhalation of vapors.
-
-
Exothermic Events:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[13] POCl₃ must be added to DMF slowly and under vigorous cooling to maintain strict temperature control. A sudden increase in temperature can indicate a potential runaway.
-
Quenching: The reaction mixture contains unreacted POCl₃ and acidic intermediates. Quenching with water or aqueous base is also highly exothermic. The reaction mixture must be added slowly to a large volume of ice/water to manage the heat generated.
-
-
Recommended Controls:
-
Use a jacketed reactor with a calibrated overhead stirrer and a reliable cooling system.
-
Equip the reactor with a temperature probe and an addition funnel for controlled, subsurface addition of reagents.
-
Ensure an inert atmosphere (e.g., nitrogen) to prevent reactions with atmospheric moisture.
-
Have appropriate quench/neutralization agents (e.g., sodium bicarbonate, sodium hydroxide solution) and spill kits readily available.
-
Detailed Scale-Up Synthesis Protocol (100g Scale)
This protocol details the synthesis starting from 100 g of 1-Boc-4-piperidone.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 1-Boc-4-piperidone | 199.25 | 100.0 g | 0.502 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | 3.42 | 6.8 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 115 mL | 1.25 | 2.5 |
| Dichloromethane (DCM) | 84.93 | 1.0 L | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~2.0 L | - | - |
| Deionized Water | - | ~2.0 L | - | - |
| Brine (Saturated NaCl aq) | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - | - |
| Heptane | - | 500 mL | - | - |
Equipment: 2L 3-neck round-bottom flask (or jacketed reactor), overhead stirrer, thermocouple, addition funnel, nitrogen inlet, and a robust cooling bath (ice/salt or cryocooler).
Experimental Workflow
Caption: Step-by-step experimental workflow for scale-up synthesis.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
Assemble the 2L reactor system under a nitrogen atmosphere.
-
Charge the reactor with N,N-dimethylformamide (250 mL).
-
Begin stirring and cool the DMF to 0-5 °C using an ice/salt bath.
-
Scientist's Note: Pre-cooling the DMF is essential to absorb the initial heat of reaction with POCl₃.
-
Slowly add phosphorus oxychloride (115 mL) dropwise via the addition funnel over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. The mixture should become a thick, pale-yellow slurry.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 1-Boc-4-piperidone (100.0 g) in dichloromethane (DCM, 400 mL).
-
Add the solution of 1-Boc-4-piperidone to the Vilsmeier reagent slurry via the addition funnel over 30 minutes. A mild exotherm may be observed; use cooling if necessary to keep the temperature below 25 °C.
-
Once the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC or LCMS until the starting material is consumed. The higher temperature is necessary to drive the reaction to completion.[14][15]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate, large vessel (e.g., 5L beaker), prepare a mixture of crushed ice and water (approx. 2 kg).
-
Under vigorous stirring , slowly pour the reaction mixture into the ice-water. This quench is highly exothermic and will release some fumes; perform in a well-ventilated hood.
-
Once the addition is complete, cautiously neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Transfer the mixture to a large separatory funnel and extract with DCM (3 x 300 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Purification:
-
To the crude residue, add heptane (~500 mL) and stir vigorously or sonicate. The product should precipitate as a solid.
-
Scientist's Note: This trituration step effectively removes highly non-polar impurities and residual DMF. For higher purity, recrystallization from an ethanol/water or isopropanol/heptane system can be employed.
-
Filter the solid product, wash with cold heptane, and dry under vacuum to a constant weight.
-
Expected Results and Characterization
-
Yield: 105-115 g (76-84%)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.10 (s, 1H, -CHO), 8.15 (s, 1H, vinyl-H), 4.10 (t, J=2.8 Hz, 2H, -NCH₂-), 3.65 (t, J=5.6 Hz, 2H, -NCH₂-), 2.55 (m, 2H, -CH₂-), 1.48 (s, 9H, Boc).
-
¹³C NMR (101 MHz, CDCl₃): δ 188.9, 158.2, 154.5, 139.1, 110.5, 80.9, 43.2, 35.9, 28.4, 25.1. (Note: Spectral data is representative based on similar structures and should be confirmed experimentally).[16][17]
-
Mass Spec (ESI+): m/z 296.1 [M+Na]⁺.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inefficient extraction. | Ensure reaction goes to completion by LCMS. Increase reaction time or temperature slightly. Perform an additional extraction of the aqueous layer during workup. |
| Dark-colored Product | Reaction temperature too high; decomposition during quench. | Maintain strict temperature control during all exothermic steps. Ensure the reaction mixture is added to the ice-water, not the other way around.[13] |
| Product is an Oil | Residual solvent (DMF/DCM); impurities. | Ensure complete removal of solvent under high vacuum. Perform the recommended trituration with heptane to induce solidification. If it remains an oil, purification by column chromatography may be necessary. |
References
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
-
Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Patsnap Eureka. [Link]
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. [Link]
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
-
Synthesis of Niraparib, a cancer drug candidate - University of Oxford. [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. [Link]
-
CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLES USING DMF AS THE FORMYL SOURCE - Organic Syntheses Procedure. [Link]
- US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google P
-
Phosphorus Oxychloride: Production and Use - Royal Society of Chemistry. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - E-Journal of Chemistry. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin - Mettler Toledo. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions - Journal of Applicable Chemistry. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ACS Publications. [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. [Link]
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... - ResearchGate. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]
-
(PDF) Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives - ResearchGate. [Link]
-
Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate - ResearchGate. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine - Asian Journal of Chemistry. [Link]
-
METHYL-4-(4-CARBOXYPHENYL)-6-CHLORO-5-FORMYL-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE - SpectraBase. [Link]
Sources
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
One-Pot Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of Functionalized Dihydropyridines in Medicinal Chemistry
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used to treat cardiovascular diseases.[1] The therapeutic potential of this heterocyclic motif, however, extends far beyond this initial application, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the DHP ring is paramount to modulating its pharmacological profile. In this context, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine emerges as a highly valuable and versatile synthetic intermediate. Its unique combination of a protected nitrogen, a reactive aldehyde, and a vinyl chloride moiety provides multiple handles for subsequent chemical transformations, making it a coveted building block in the synthesis of complex molecular architectures for drug discovery.[2][4]
This application note provides a comprehensive guide to the one-pot synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine from the readily available starting material, 1-Boc-4-piperidone. We will delve into the underlying principles of the Vilsmeier-Haack reaction, offer a detailed experimental protocol, and provide insights into the causality behind the experimental choices to ensure robust and reproducible results.
The Vilsmeier-Haack Reaction: A Powerful Tool for C-C Bond Formation and Functionalization
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich compounds.[5][6] The key to this transformation is the in-situ generation of the Vilsmeier reagent, a chloroiminium salt, typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a dehydrating agent like phosphorus oxychloride (POCl₃).[7] This electrophilic species is then capable of reacting with a variety of nucleophiles, including activated aromatic rings, alkenes, and enolizable ketones.[8]
In the context of this one-pot synthesis, 1-Boc-4-piperidone serves as the substrate. While not an aromatic system, its ability to form an enamine or enolate in the reaction medium renders it susceptible to attack by the Vilsmeier reagent. The subsequent reaction cascade involves formylation, chlorination, and elimination to yield the desired β-chloro-α,β-unsaturated aldehyde system within the dihydropyridine ring.
Proposed Reaction Mechanism
The one-pot synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine from 1-Boc-4-piperidone is proposed to proceed through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Enamine/Enolate Formation: 1-Boc-4-piperidone, in the presence of the reaction medium, is believed to form a more reactive enamine or enolate intermediate.
-
Electrophilic Attack: The electron-rich enamine/enolate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Formylation and Chlorination: Subsequent reaction steps lead to the introduction of the formyl group and a chlorine atom at the adjacent positions.
-
Elimination: The reaction culminates in an elimination step to afford the stable, conjugated dihydropyridine product.
Figure 1. Proposed reaction pathway for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-piperidone | ≥98% | Commercially Available | Ensure dryness before use. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with appropriate personal protective equipment (PPE). |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or freshly distilled solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or freshly distilled solvent. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house preparation | |
| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Instrumentation
-
Round-bottom flask (three-neck) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash chromatography system.
Detailed Synthetic Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.
-
Substrate Addition: Dissolve 1-Boc-4-piperidone (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: The quenching process is exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to obtain 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2. Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete formation of the Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature to 70-80 °C and/or extend the reaction time, monitoring by TLC. | |
| Formation of multiple byproducts | Side reactions due to high temperature during Vilsmeier reagent formation or quenching. | Maintain strict temperature control during the addition of POCl₃ and the quenching step. |
| Impure starting materials. | Use high-purity 1-Boc-4-piperidone. | |
| Difficult purification | Co-elution of impurities. | Optimize the solvent system for flash chromatography. A shallow gradient may be required. |
| Product instability on silica gel. | Consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column. |
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The strategic placement of functional groups in 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine makes it a powerful intermediate for the synthesis of a diverse range of heterocyclic compounds. The aldehyde can be a handle for reductive amination, Wittig reactions, or condensation reactions. The vinyl chloride can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce a wide range of substituents at the 4-position. The Boc-protected nitrogen can be deprotected and further functionalized.
This versatility allows for the rapid generation of libraries of complex molecules for screening in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[2][4]
Conclusion
The one-pot synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via the Vilsmeier-Haack reaction is an efficient and practical method for accessing a key intermediate in medicinal chemistry. By understanding the underlying reaction mechanism and adhering to a robust experimental protocol, researchers can reliably produce this valuable building block for the synthesis of novel therapeutic agents. The insights and detailed procedures provided in this application note are intended to empower scientists in their drug discovery endeavors.
References
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Journal of Medicinal Chemistry.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Der Pharma Chemica.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
- Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
- Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-alkylaminomethyl-pyridines.
- Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
- Google Patents. (n.d.). Chemical compounds.
- Synthesis Using Vilsmeier Reagents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (2011). PubMed.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Publishing.
- SAR of Dihydropyridines - Antianginals. (n.d.). Pharmacy 180.
- An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry.
- Google Patents. (n.d.). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
-
Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[2][9]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor agents. (1998). PubMed.
Sources
- 1. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Pivotal Role of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in Modern Catalysis: A Guide to Application and Protocol Development
Abstract
The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold is emerging as a highly versatile and strategic building block in the development of novel catalytic systems. Its unique combination of a dihydropyridine core, sterically demanding N-Boc protecting group, and orthogonally reactive chloro and formyl functionalities provides a rich platform for the synthesis of a diverse array of ligands for transition metal catalysis and chiral organocatalysts. This comprehensive technical guide delves into the synthesis of this pivotal scaffold and explores its vast potential in catalytic applications. We provide detailed application notes and step-by-step protocols for the derivatization of this scaffold into sophisticated catalytic entities and their subsequent use in high-impact organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture for the advancement of their synthetic methodologies.
Introduction: A Scaffold of Untapped Catalytic Potential
The quest for novel, efficient, and selective catalysts is a perpetual driving force in organic synthesis and drug discovery. The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold represents a confluence of desirable structural motifs that render it an exceptionally promising precursor for catalyst development. The inherent reactivity of the chloro and formyl groups serves as a gateway to a multitude of chemical transformations, allowing for the facile introduction of diverse functionalities. The dihydropyridine core, a privileged structure in medicinal chemistry, also imparts unique electronic properties that can be harnessed in catalytic design. This guide will illuminate the pathways to unlock the catalytic potential of this scaffold, focusing on its transformation into potent ligands for transition metal-catalyzed cross-coupling reactions and innovative chiral organocatalysts for asymmetric synthesis.
Synthesis of the Core Scaffold: 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
The synthesis of the title compound can be efficiently achieved through a Vilsmeier-Haack reaction on a suitable N-Boc protected 4-piperidone precursor. This reaction is a powerful method for the formylation of electron-rich systems and can also induce chlorination, providing a direct route to the desired product.
Protocol 1: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Materials:
-
N-Boc-4-piperidone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq.) in anhydrous DCM to 0 °C. Slowly add phosphorus oxychloride (3.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with N-Boc-4-piperidone: To the pre-formed Vilsmeier reagent, add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Application Note I: Derivatives as Bidentate Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The formyl group of the core scaffold provides an excellent synthetic handle for the construction of novel bidentate ligands for transition metal catalysis. Reductive amination with a suitable primary amine containing a secondary coordinating atom, such as 2-picolylamine, can generate a powerful N,N-bidentate ligand. Such ligands are instrumental in stabilizing the metal center and modulating its catalytic activity in cross-coupling reactions.
Synthesis of a Pyridine-Amine Bidentate Ligand
Protocol 2: Reductive Amination of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
2-Picolylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq.) in anhydrous DCE, add 2-picolylamine (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired bidentate ligand.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized bidentate ligand can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge C-C bonds. The ligand is expected to enhance the catalytic activity of palladium, enabling efficient coupling of a wide range of aryl halides with arylboronic acids.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Synthesized bidentate ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), and the bidentate ligand (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the biaryl product.
Table 1: Scope of the Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 88 |
| 3 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 4 | 4-Bromoanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 95 |
Yields are for isolated products and are representative of analogous systems.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note II: Derivatives in Asymmetric Organocatalysis
The introduction of chirality to the 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold opens the door to a vast landscape of asymmetric organocatalysis. By reacting the formyl group with a chiral amine, such as a proline derivative, a potent chiral organocatalyst can be synthesized. These catalysts can effectively control the stereochemical outcome of various transformations, including asymmetric Michael additions.
Synthesis of a Chiral Proline-Derived Organocatalyst
Protocol 4: Synthesis of a Chiral Amine Organocatalyst
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
-
(S)-Proline methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-Proline methyl ester hydrochloride (1.1 eq.) in anhydrous DCE and add triethylamine (1.2 eq.). Stir for 10 minutes.
-
Add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq.) to the mixture and stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3 x), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to obtain the chiral organocatalyst.
Application in Asymmetric Michael Addition
The synthesized chiral amine can catalyze the asymmetric Michael addition of ketones to nitroalkenes, a powerful C-C bond-forming reaction that sets two adjacent stereocenters. The catalyst is proposed to activate the ketone via enamine formation and direct the stereoselective attack on the nitroalkene.
Protocol 5: Asymmetric Michael Addition
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Synthesized chiral organocatalyst
-
Benzoic acid (co-catalyst)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral organocatalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene, add the ketone (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the nitroalkene (1.0 eq.) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to determine the yield and analyze by chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 85 | 95:5 | 92 |
| 2 | Acetone | trans-β-Nitrostyrene | 78 | - | 88 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 82 | 92:8 | 90 |
| 4 | Cyclohexanone | 1-(4-Nitrophenyl)-2-nitroethene | 89 | 96:4 | 94 |
Yields, dr, and ee values are representative of analogous organocatalytic systems.
Figure 2: Proposed catalytic cycle for the asymmetric Michael addition.
Conclusion
The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold stands as a testament to the power of strategic molecular design in catalysis. Its readily available functional handles provide a launchpad for the creation of a vast library of novel catalysts. The protocols and applications detailed in this guide serve as a starting point for the exploration of this promising scaffold. By leveraging the principles of ligand design and organocatalysis, researchers can unlock new frontiers in synthetic efficiency and stereoselectivity, with far-reaching implications for the pharmaceutical and chemical industries.
References
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag, 2000-present.
- Dalko, P. I.; Moisan, L. Enantioselective Organocatalysis. Angew. Chem. Int. Ed.2001, 40, 3726-3748.
- List, B.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359-1470.
- Reductive Amination. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc., 2014.
- Vilsmeier-Haack Reaction. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc., 2014.
- Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. Asymmetric Enamine Catalysis. Chem. Rev.2007, 107, 5471-5569.
Application Notes and Protocols for the Synthesis of Novel Scaffolds from 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Introduction: A Versatile Scaffold for Modern Drug Discovery
The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—a vinyl chloride, a formyl group, and a protected dihydropyridine core—offers a rich platform for the synthesis of a diverse array of novel heterocyclic scaffolds. This guide provides detailed protocols and scientific insights into the transformation of this starting material into more complex molecular architectures, including fused pyridine systems and highly substituted pyridine derivatives. The methodologies described herein are designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic intermediate.
The strategic placement of the chloro and formyl groups allows for selective and sequential reactions. The vinyl chloride is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The formyl group can participate in condensations, and reductive aminations, and serve as a precursor for annulation reactions to construct fused ring systems. The dihydropyridine ring itself can be aromatized to the corresponding pyridine, further expanding the accessible chemical space.
Diagram: Key Reactive Sites
Caption: Key reactive sites on the starting material.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The vinyl chloride moiety of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is an excellent substrate for such transformations, allowing for the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Objective: To synthesize 1-Boc-5-formyl-4-phenyl-3,6-dihydro-2H-pyridine.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired product, 1-Boc-5-formyl-4-phenyl-3,6-dihydro-2H-pyridine, is expected in good to excellent yield (70-90%).
B. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of conjugated enynes, which can be further elaborated into more complex structures.
Objective: To synthesize 1-Boc-5-formyl-4-(phenylethynyl)-3,6-dihydro-2H-pyridine.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The target compound is expected in moderate to good yields (60-80%).
II. Annulation Reactions for the Synthesis of Fused Pyridine Scaffolds
The formyl group, in conjunction with the adjacent vinyl chloride, provides a unique opportunity for the construction of fused heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.[3][4]
A. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of heterocycles with a wide range of pharmacological properties.[5][6] They can be synthesized from the title compound through a condensation reaction with a hydrazine derivative followed by cyclization.
Objective: To synthesize a 1-Boc-protected pyrazolo[3,4-b]pyridine derivative.
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol
-
Sodium ethoxide (NaOEt) (1.2 equiv)
Procedure:
-
Dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature and stir for 2 hours.
-
Add sodium ethoxide to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with dilute acetic acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expected Outcome: The desired fused pyrazolopyridine scaffold is expected in good yields (65-85%).
III. Aromatization and Further Functionalization
The dihydropyridine ring can be aromatized to the corresponding pyridine, which is a key scaffold in many approved drugs. This transformation opens up another dimension of chemical space for derivatization.
A. Oxidation to the Pyridine Ring
Various oxidizing agents can be used to effect the aromatization of the dihydropyridine ring. A mild and efficient method involves the use of manganese dioxide (MnO₂).
Objective: To synthesize 1-Boc-4-chloro-5-formylpyridine from the corresponding dihydropyridine. Note: This protocol assumes a generic dihydropyridine precursor for aromatization. The starting material of this guide would first undergo a reaction at the chloro or formyl group before aromatization.
Materials:
-
A 1-Boc-4-substituted-5-formyl-3,6-dihydro-2H-pyridine derivative (1.0 equiv)
-
Activated manganese dioxide (MnO₂) (5.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the dihydropyridine in DCM, add activated MnO₂ in portions.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The corresponding pyridine derivative is expected in high yields (80-95%).
Summary of Synthetic Transformations
| Reaction Type | Reagents | Product Scaffold | Expected Yield |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Aryl-dihydropyridine | 70-90% |
| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-dihydropyridine | 60-80% |
| Pyrazole Annulation | Hydrazine hydrate, NaOEt | Pyrazolo[3,4-b]pyridine | 65-85% |
| Aromatization | MnO₂ | Substituted Pyridine | 80-95% |
Workflow for Scaffold Diversification
Caption: Synthetic pathways from the starting material.
Conclusion
The strategic use of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a synthetic precursor opens avenues to a vast and diverse range of novel heterocyclic scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the dihydropyridine and pyridine core. The versatility of this starting material, coupled with the power of modern synthetic methodologies, makes it an invaluable tool in the quest for new therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of fused pyridines. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(12), 5038-5056. [Link]
-
Kysil, A., & Galkin, O. (2018). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds, 54(5), 436-454. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
-
Dawane, B. S., Shaikh, R. U., & Bhosale, R. B. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l).... [Link]
-
Dolatabadi, N., & Dastmalchi, S. (2011). Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker. DARU Journal of Pharmaceutical Sciences, 19(5), 331-339. [Link]
-
Xiang, J., & Wang, L. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity, 15(4), 839-847. [Link]
-
Wang, Z., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry, 71(1), 396-405. [Link]
-
Krasavin, M. (2017). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 22(12), 2205. [Link]
-
Fassihi, A., et al. (2004). Design, synthesis, and calcium channel antagonist activity of new 1,4-dihydropyridines containing 4-(5)-chloro-2-ethyl-5-(4)-imidazolyl substituent. Archiv der Pharmazie, 337(1), 3-11. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
-
Nguyen, T. T., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(55), 35835-35843. [Link]
-
Hartwig, J. F. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7466-7506. [Link]
-
ResearchGate. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles. [Link]
-
Kumar, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30061-30081. [Link]
-
Campos, K. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3044-3047. [Link]
-
Alonso, F., et al. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 86(13), 8823-8835. [Link]
-
ResearchGate. (n.d.). Preparation of 6-chloro-5-fluoroindole via the use of palladium and copper-mediated heterocyclisations. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for N-Boc Protected Dihydropyridines
Welcome to the technical support center for the Vilsmeier-Haack formylation of N-Boc protected dihydropyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful synthesis of formylated dihydropyridine derivatives. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experiments.
Introduction: The Vilsmeier-Haack Reaction on Dihydropyridines
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] N-Boc protected dihydropyridines, with their electron-rich double bonds, are excellent substrates for this transformation, yielding valuable intermediates for the synthesis of complex nitrogen-containing heterocycles.[3][4] However, the reaction is not without its challenges, including competing side reactions and difficulties in achieving optimal yields and regioselectivity. This guide will address these common issues and provide robust solutions.
The core of the reaction involves the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6] This electrophile then attacks the electron-rich dihydropyridine ring, leading to the formation of an iminium intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is the active formylating agent, a chloroiminium salt.[9] It is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[9] This reaction is highly exothermic and moisture-sensitive.[9] The resulting electrophile is [(CH₃)₂N=CHCl]⁺, which is a weak electrophile, making it selective for electron-rich substrates.[2][10]
Q2: Is the N-Boc protecting group stable under Vilsmeier-Haack conditions?
The stability of the N-Boc group can be a concern. While generally stable to the reaction conditions, prolonged exposure to the acidic environment or elevated temperatures can lead to partial or complete deprotection.[11][12] Careful control of reaction temperature and time is crucial to preserve the N-Boc group. If deprotection is observed, consider using milder conditions or a shorter reaction time.
Q3: What is the expected regioselectivity for the formylation of N-Boc dihydropyridines?
The formylation of N-Boc-1,2-dihydropyridines and N-Boc-1,4-dihydropyridines will be directed by the electronic properties and steric hindrance of the dihydropyridine ring. The electron-donating nitrogen atom and the double bonds make the ring highly activated towards electrophilic attack. Formylation is expected to occur at the electron-rich positions of the double bonds. For instance, in N-Boc-1,2-dihydropyridine, formylation is likely to occur at the 3- or 5-position, while for N-Boc-1,4-dihydropyridine, the 2- or 3-position would be the likely sites of attack. The exact regioselectivity can be influenced by substituents on the dihydropyridine ring.
Q4: My reaction is not proceeding to completion. What should I do?
Incomplete conversion is a common issue. Several factors can contribute to this:
-
Insufficient Vilsmeier Reagent: Ensure an adequate excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3.0 equivalents relative to the dihydropyridine substrate is a good starting point.[13]
-
Low Reaction Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent reaction with the dihydropyridine may need gentle heating to proceed at a reasonable rate.[8] Monitor the reaction by TLC and consider gradually increasing the temperature if the starting material is consumed slowly.[13]
-
Substrate Reactivity: If the dihydropyridine ring is substituted with electron-withdrawing groups, it will be less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Substrate is not sufficiently electron-rich.4. Improper work-up procedure. | 1. Use anhydrous DMF and POCl₃. Prepare the reagent in situ under an inert atmosphere.2. Monitor the reaction by TLC. Gradually increase the temperature from 0°C to room temperature, or higher if necessary (e.g., 60-70°C for 2-4 hours).[13]3. For less reactive substrates, increase the equivalents of the Vilsmeier reagent and/or use higher reaction temperatures.[13]4. Ensure complete hydrolysis of the iminium intermediate by quenching the reaction with a cold aqueous base (e.g., saturated NaHCO₃ or dilute NaOH) and stirring until the aldehyde is formed. |
| Multiple Spots on TLC / Complex Product Mixture | 1. Di-formylation of the dihydropyridine ring.2. N-Boc deprotection.3. Aromatization of the dihydropyridine ring.4. Formation of chlorinated byproducts. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. Use a lower excess (e.g., 1.2-1.5 equivalents).[13]2. Maintain a low reaction temperature and minimize reaction time.[11]3. Avoid overly harsh conditions (high temperatures, strong acids).4. Maintain the lowest effective reaction temperature and perform a prompt and efficient aqueous workup.[13] |
| Reaction Mixture Turns Dark/Polymerization | 1. Decomposition of the starting material or product.2. High reaction temperature. | 1. Maintain strict temperature control. Add the substrate solution slowly to the Vilsmeier reagent at a low temperature.2. Avoid prolonged heating at high temperatures.[14] |
| Formation of a Precipitate During Reagent Preparation | 1. High concentration of reagents.2. Inefficient cooling. | 1. Use a suitable amount of anhydrous solvent (e.g., DMF or a co-solvent like DCM) to maintain a solution.[15]2. Ensure efficient stirring and maintain a low temperature (0-5°C) during the dropwise addition of POCl₃.[15] |
Optimized Experimental Protocol
This protocol provides a general guideline for the formylation of an N-Boc protected dihydropyridine. Optimization for specific substrates may be required.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.[15]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[15]
2. Formylation Reaction:
-
Dissolve the N-Boc protected dihydropyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at 0°C, allow it to warm to room temperature and stir for 2-6 hours. If necessary, gently heat the reaction mixture to 40-60°C.[13]
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous sodium bicarbonate solution.[15]
-
Continue stirring until the hydrolysis of the iminium intermediate is complete (this can take from 30 minutes to several hours).
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired formylated N-Boc dihydropyridine.
Visualizing the Process
Reaction Mechanism:
Caption: Generalized mechanism of the Vilsmeier-Haack reaction on N-Boc dihydropyridines.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
SciRP.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed Central. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (n.d.). Retrieved from [Link]
-
ChemRxiv. (n.d.). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. Retrieved from [Link]
-
PubMed. (n.d.). Purification of the cardiac 1,4-dihydropyridine receptor using immunoaffinity chromatography with a monoclonal antibody against the alpha 2 delta subunit of the skeletal muscle dihydropyridine receptor. Retrieved from [Link]
-
WJPMR. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Retrieved from [Link]
-
A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. Retrieved from [Link]
-
ResearchGate. (2025). An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. Retrieved from [Link]
-
PubMed. (n.d.). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. Retrieved from [Link]
-
Sciforum. (n.d.). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Welcome to the technical support center for the purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of this key synthetic intermediate. The protocols and insights provided herein are based on established chemical principles and field-proven experience.
I. Understanding the Chemistry: The Vilsmeier-Haack Reaction and its Implications for Purification
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is typically achieved through a Vilsmeier-Haack reaction of 1-Boc-4-piperidone. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.[1][2] Understanding the reaction mechanism is crucial for anticipating potential impurities and devising an effective purification strategy.
The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which then reacts with the enamine derived from 1-Boc-4-piperidone.[2] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. However, side reactions and incomplete conversions can lead to a variety of impurities that co-elute or interfere with the crystallization of the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Issue 1: Low Yield of Purified Product
Question: After column chromatography, the yield of my purified 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is significantly lower than expected based on the crude NMR. What could be the cause?
Answer: Several factors can contribute to low recovery after purification:
-
Product Instability on Silica Gel: Dihydropyridine derivatives can be sensitive to acidic conditions, and silica gel is inherently acidic. Prolonged exposure to silica gel during chromatography can lead to degradation of the product.[3][4] The Boc protecting group is also susceptible to cleavage under acidic conditions.
-
Solution:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a neutral-to-basic amine, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.
-
Minimize Chromatography Time: Employ flash column chromatography with a slightly higher flow rate to reduce the contact time between your compound and the stationary phase.
-
-
-
Inappropriate Solvent System: An improperly chosen eluent can result in poor separation from impurities, leading to the collection of mixed fractions and subsequent loss of pure product.
-
Solution:
-
Optimize Eluent Polarity: Systematically screen different solvent systems using thin-layer chromatography (TLC). A common starting point for Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. This can help to separate closely eluting impurities from the desired product.
-
-
-
Product Volatility: While less common for a molecule of this size, some loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
-
Solution:
-
Controlled Evaporation: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C) and carefully monitor the vacuum to avoid bumping and complete evaporation to dryness, which can sometimes lead to decomposition.
-
-
Issue 2: Persistent Impurities After Column Chromatography
Question: My purified product still shows impurities by ¹H NMR, even after careful column chromatography. What are these impurities and how can I remove them?
Answer: The most common impurities originate from the Vilsmeier-Haack reaction itself.
-
Unreacted Starting Material (1-Boc-4-piperidone): If the reaction did not go to completion, the starting material will be present in the crude product.
-
Identification: 1-Boc-4-piperidone is more polar than the product and will have a lower Rf value on TLC.
-
Removal: A well-optimized column chromatography protocol should effectively separate the starting material from the product.
-
-
Vilsmeier Reagent Byproducts: Residual Vilsmeier reagent and its hydrolysis products can contaminate the final product.
-
Identification: These are often polar and can be difficult to remove.
-
Removal: A proper aqueous work-up is crucial. Quenching the reaction with a saturated solution of sodium bicarbonate or another mild base will neutralize acidic byproducts and facilitate their removal during the extraction phase.[5]
-
-
Over-formylated or Side-Reaction Products: Under certain conditions, the Vilsmeier reagent can react at other positions or lead to the formation of dimeric species.[1]
-
Identification: These are often structurally similar to the product, making them challenging to separate.
-
Removal: Recrystallization is often the most effective method for removing closely related impurities.
-
Issue 3: Difficulty with Recrystallization
Question: I am trying to recrystallize my product, but it either "oils out" or fails to crystallize altogether. What should I do?
Answer: Recrystallization can be challenging, but the following strategies can help:
-
"Oiling Out": This occurs when the compound melts in the hot solvent before it dissolves, or when the solution is too concentrated.
-
Solution:
-
Add More Solvent: Re-heat the mixture until the oil dissolves, then add more hot solvent to ensure the compound is fully dissolved at the boiling point of the solvent.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. Common solvent pairs for compounds of this type include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
-
-
Failure to Crystallize: This can happen if the solution is too dilute or if there are no nucleation sites for crystal growth.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Slow Evaporation: If the compound is still reluctant to crystallize, you can leave the solution in a loosely covered flask to allow for slow evaporation of the solvent, which will gradually increase the concentration and promote crystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography setup for this purification?
A1: A standard flash column chromatography setup is recommended.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Start with a non-polar/polar mixture such as Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) or Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v). The optimal ratio should be determined by TLC analysis of the crude product. |
| Loading Technique | Dry loading is often preferred. Adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the column. This can provide better resolution than wet loading. |
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use the same eluent system that you are using for the column. The product, being an aldehyde, can be visualized under UV light (if it has a suitable chromophore) or by staining with a potassium permanganate solution.
Q3: Is 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine stable? What are the recommended storage conditions?
A3: Dihydropyridine derivatives are known to be sensitive to light and oxidation.[4][6] The dihydropyridine ring can be oxidized to the corresponding pyridine. It is recommended to:
-
Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using an amber vial or by wrapping the container in aluminum foil.
-
Store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
Q4: Can I use reverse-phase HPLC for purification?
A4: Reverse-phase HPLC can be a powerful tool for purification, especially for removing highly polar or non-polar impurities. However, the acidic mobile phases often used (e.g., with trifluoroacetic acid - TFA) can cleave the Boc protecting group. If reverse-phase HPLC is necessary, it is advisable to use a mobile phase with a less aggressive acid, such as formic acid, and to immediately neutralize the collected fractions.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexanes/Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. c. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the compound to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
V. Visualization of Workflow
Purification Decision Workflow
Caption: A decision workflow for the purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
VI. References
-
Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (Source: Not a direct scientific paper, but a compilation of factors affecting dihydropyridine stability).
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 2012, 4(9), 2775-2782. [Link]
-
Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 2005, 39(3-4), 537-543. [Link]
-
Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles. Arkivoc, 2007, (15), 185-201. [Link]
-
HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of Pharmaceutical and Biomedical Analysis, 2002, 28(6), 1047-1054. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-cyanopyridine and related compounds. International Journal of Organic Chemistry, 2013, 3(3), 187-194. (Illustrates the complexity of Vilsmeier-Haack reaction products).
-
Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-2,3,4,5-tetrahydropyridines. The Journal of Organic Chemistry, 2013, 78(20), 10357-10371. [Link]
-
Squaramide–Sulfonamide Organocatalyst for Asymmetric Direct Vinylogous Aldol Reactions. The Journal of Organic Chemistry, 2013, 78(11), 5625-5632. [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 2006, 63(6), 477-484. [Link]
-
US Patent US20090131653A1. Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (Provides insight into byproducts of Vilsmeier reagent formation).
-
DMF/POCl3 (Vilsmeier Haack Reaction) | Gate Chemistry |. (Educational video explaining the reaction mechanism). [Link]
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. (Discussion on work-up procedures). [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. (Useful for identifying impurities in NMR spectra).
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 2011, 3(4), 1891-1904.
-
What is the best technique for amide purification? ResearchGate. (General discussion on purification of related functional groups). [Link]
-
Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. Journal of the Chilean Chemical Society, 2005, 50(4), 697-701. (Example of a related dihydropyridine).
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 1996, 35B(12), 1278-1281. (Shows the reactivity of the Vilsmeier reagent with other functional groups).
-
Site-Selective, Photocatalytic Vinylogous Amidation of Enones. Organic Letters, 2022, 24(45), 8344-8349. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13(39), 27341-27362. [Link]
-
Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Ultrasonics Sonochemistry, 2012, 19(3), 558-563. [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l) under ultrasound irradiation. ResearchGate. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 4. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Welcome to the technical support center for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural challenges encountered during this Vilsmeier-Haack reaction. The following question-and-answer format addresses specific issues to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Mechanism
Q1: What is the fundamental reaction mechanism for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine?
A1: The synthesis is a Vilsmeier-Haack reaction, a well-established method for formylating electron-rich compounds.[1][2] In this specific case, the starting material is N-Boc-4-piperidone. The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[3][4]
-
Enolization of N-Boc-4-piperidone: The N-Boc-4-piperidone tautomerizes to its enol or enamine equivalent, creating an electron-rich double bond within the piperidine ring.
-
Electrophilic Attack: The electron-rich enol attacks the Vilsmeier reagent, leading to the formation of a new carbon-carbon bond and the introduction of the formyl group precursor.
-
Chlorination and Elimination: Subsequent chlorination at the adjacent carbon and elimination of water results in the formation of the desired 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
-
Hydrolysis: The reaction is quenched with water to hydrolyze the iminium intermediate to the final aldehyde product.[5]
Side Reactions & Troubleshooting
Q2: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A2: Low yields can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Vilsmeier reagent is a relatively weak electrophile.[3] Insufficient reaction time or temperature can lead to unreacted starting material. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. For some substrates, temperatures between 60-80°C are employed.[6] |
| Degradation of Vilsmeier Reagent | The Vilsmeier reagent can be thermally unstable.[7] Prolonged reaction at high temperatures or exposure to moisture can lead to its decomposition. | Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding the N-Boc-4-piperidone. Avoid unnecessarily high reaction temperatures. Ensure all glassware and reagents are anhydrous. |
| Inefficient Workup | The hydrolysis of the iminium salt intermediate is a critical step.[5] Improper quenching or extraction can lead to product loss. | Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and water. This helps to control the exotherm from the hydrolysis of excess POCl₃.[5] Ensure complete extraction of the product from the aqueous layer. |
Q3: I am observing a significant amount of a byproduct with a higher molecular weight. What could this be?
A3: A common side reaction in Vilsmeier-Haack chemistry is diformylation .[1] This occurs when the product itself is sufficiently electron-rich to react with a second molecule of the Vilsmeier reagent. While less common for this specific substrate, it is a possibility, especially with an excess of the Vilsmeier reagent or prolonged reaction times.
-
Troubleshooting Diformylation:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired product is the major component.
-
Q4: My product appears to be contaminated with a dichlorinated species. How does this happen and how can I prevent it?
A4: The formation of a dichlorinated byproduct, such as 1-Boc-4,5-dichloro-3,6-dihydro-2H-pyridine, can occur under certain conditions. The Vilsmeier reagent can also act as a chlorinating agent.[1]
-
Plausible Mechanism for Dichlorination: Over-reaction with the Vilsmeier reagent or its decomposition products could potentially lead to the replacement of the formyl group with a second chlorine atom, or chlorination at another position on the ring.
-
Mitigation Strategies:
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions.[7]
-
Reagent Purity: Ensure the purity of your POCl₃ and DMF. Impurities can sometimes lead to unexpected side reactions.
-
Q5: I've noticed the formation of a colored impurity, and my NMR shows signals consistent with an aromatic pyridine. What is happening?
A5: This is likely due to the aromatization of your dihydropyridine product. 1,4-dihydropyridines can be susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or during workup.[8][9]
-
Preventing Aromatization:
-
Mild Workup: Use a mild workup procedure. Avoid strong oxidizing agents and prolonged exposure to air, especially at elevated temperatures.
-
Inert Atmosphere: While not always necessary, conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: If aromatization does occur, the pyridine byproduct can often be separated from the desired dihydropyridine by column chromatography.
-
Q6: My final product shows loss of the Boc protecting group. Is this expected?
A6: Yes, this is a potential side reaction. The Vilsmeier-Haack reaction conditions, and particularly the aqueous acidic workup, can be harsh enough to cause deprotection of the N-Boc group .
-
Minimizing N-Boc Deprotection:
-
Controlled Workup: Carefully control the pH during the workup. Neutralize the reaction mixture promptly after quenching.
-
Temperature: Avoid excessive heat during both the reaction and the workup, as this can accelerate the acid-catalyzed deprotection.
-
Alternative Protecting Groups: If Boc deprotection is a persistent issue, consider using a more acid-stable protecting group, although this would require re-evaluating your synthetic strategy.
-
Experimental Protocols
General Procedure for the Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This is a general guideline and may require optimization for your specific laboratory conditions.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
-
Reaction with N-Boc-4-piperidone:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of N-Boc-4-piperidone to the Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice/water mixture (reverse quench).
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack reaction with glutarimides. Synthesis of 2,6-dichloro-1,4-dihydropyridine-3,5-dicarboxaldehydes. (1990). The Journal of Organic Chemistry. Retrieved from [Link]
-
(PDF) Vilsmeier-Haack reaction- A Non-classical Approach. (2020). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ACS Publications. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved from [Link]
-
FINAL Vilsmeier Hacck Reaction. (2025). Scribd. Retrieved from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l).... (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (n.d.). PubMed. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. (2016). ResearchGate. Retrieved from [Link]
- Simple preparation method of 2, 5-dichloropyridine. (n.d.). Google Patents.
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). National Institutes of Health. Retrieved from [Link]
- Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine. (n.d.). Google Patents.
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. mt.com [mt.com]
- 8. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Welcome to the technical support center for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction yields.
The synthesis of this dihydropyridine derivative is achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich compounds.[1][2] The reaction utilizes 1-Boc-4-piperidone as the substrate and a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] While effective, the reaction is sensitive to several parameters that can lead to low yields and purification difficulties. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Reaction Mechanism Overview
Understanding the reaction pathway is critical for effective troubleshooting. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the 1-Boc-4-piperidone substrate.
-
Vilsmeier Reagent Formation : DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, the active "Vilsmeier reagent".[2][5]
-
Electrophilic Attack : The enol or enamine form of 1-Boc-4-piperidone acts as a nucleophile, attacking the Vilsmeier reagent.
-
Formylation and Chlorination : A cascade of reactions leads to the formation of a β-chloro-α,β-unsaturated iminium salt.
-
Hydrolysis : During aqueous work-up, this intermediate iminium salt is hydrolyzed to yield the final aldehyde product, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.[1][6]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction has failed or the yield is consistently below 20%. I am recovering mostly starting material. What are the likely causes?
Answer: This is a common problem that typically points to issues with the reagents, reaction conditions, or the Vilsmeier reagent itself.
-
Cause A: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. The presence of water in your DMF or POCl₃ will quench the reagent as it forms. Furthermore, old DMF can decompose into dimethylamine, which can also interfere with the reaction.[7]
-
Solution:
-
Always use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Use fresh, high-purity POCl₃.
-
Prepare the Vilsmeier reagent in situ at low temperatures (0 °C) immediately before adding the substrate.[8]
-
-
-
Cause B: Insufficient Reaction Temperature or Time While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent reaction with the ketone substrate may require thermal energy to proceed at a practical rate.[9]
-
Solution:
-
After the low-temperature addition of the substrate, allow the reaction to slowly warm to room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider gently heating the mixture to 40-60 °C.[9][10] Be cautious, as higher temperatures can promote decomposition.[11]
-
-
-
Cause C: Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution:
-
Ensure you are using a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 2.5 equivalents of both DMF and POCl₃ relative to the 1-Boc-4-piperidone.
-
Perform a small-scale optimization study to determine the ideal stoichiometry for your specific setup.
-
-
Category 2: Complex Product Mixture & Purification Challenges
Question: My TLC plate shows multiple spots close to my product, and purification by column chromatography results in low recovery. What's going wrong?
Answer: The formation of multiple byproducts is often due to side reactions, decomposition, or an improper work-up procedure.
-
Cause A: Side Reactions (e.g., Di-formylation) Highly reactive substrates or localized high concentrations of the Vilsmeier reagent can sometimes lead to unwanted side reactions.[9]
-
Solution:
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. This prevents localized "hot spots" and high reagent concentrations.
-
Carefully control the stoichiometry. Using a large excess of the Vilsmeier reagent may not always improve the yield of the desired product and can increase byproduct formation.[9]
-
-
-
Cause B: Product/Reagent Decomposition The Vilsmeier reagent and the reaction intermediates can be thermally unstable.[12][13] Overheating the reaction can lead to a dark, tarry mixture that is difficult to purify.
-
Solution:
-
Maintain the lowest effective reaction temperature. Use TLC to find the balance between reaction rate and decomposition.
-
Prompt and efficient work-up is crucial to hydrolyze the reactive intermediates and minimize contact time with acidic conditions at elevated temperatures.[9]
-
-
-
Cause C: Incomplete or Harsh Work-up The work-up step is critical for both hydrolyzing the iminium intermediate and removing acidic byproducts. An improper quench can lead to product degradation or incomplete conversion.
-
Solution:
-
Employ a "reverse quench": slowly add the cooled reaction mixture to a vigorously stirred vessel of crushed ice or ice-cold aqueous solution (e.g., sodium acetate or sodium bicarbonate solution).[3][5] This method effectively dissipates the heat from the exothermic hydrolysis of excess POCl₃.[5]
-
Ensure the aqueous solution is sufficiently basic to neutralize the HCl and phosphoric acid generated during the quench. Maintain a pH between 7-9.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Vilsmeier Reagent | Use anhydrous/fresh DMF and POCl₃. Prepare reagent in situ at 0 °C. |
| Insufficient Reaction Temp/Time | Allow reaction to warm to RT after addition; gently heat if necessary (40-60°C). Monitor by TLC. | |
| Incorrect Stoichiometry | Use 1.5-2.5 eq. of Vilsmeier reagent. Optimize on a small scale. | |
| Multiple Byproducts | Side Reactions | Add substrate dropwise to the reagent. Avoid large excess of Vilsmeier reagent. |
| Decomposition | Maintain the lowest effective temperature. Do not overheat. | |
| Purification Issues | Incomplete/Harsh Work-up | Perform a slow "reverse quench" into an iced basic solution (e.g., NaHCO₃). |
| Product Instability | Neutralize crude product before chromatography. Consider using a less acidic silica gel or alternative purification methods. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol incorporates best practices to maximize yield and purity.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (2.0 eq.) to a suitable anhydrous solvent (e.g., dichloromethane).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 eq.) dropwise to the DMF solution while maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Substrate Addition: Dissolve 1-Boc-4-piperidone (1.0 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the Vilsmeier reagent, again keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting material by TLC. If the reaction is slow, heat gently to 40-50 °C.[14]
-
Work-up: Prepare a separate beaker with crushed ice and a saturated solution of sodium bicarbonate. Vigorously stir the ice slurry and slowly pour the reaction mixture into it (reverse quench).
-
Extraction: Once the quench is complete and the mixture is neutral or slightly basic, transfer it to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If you encounter a low yield, follow this logical workflow to diagnose the issue.
References
-
Deshmukh, M. N., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 956-963. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Orita, A., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 2, 105-111. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
-
PubMed. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Tetrahedron Letters, 55(43), 5923-5926. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l) under ultrasound irradiation. Retrieved from [Link]
-
ResearchGate. (2011). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
ResearchGate. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2004). 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier haack reaction | PPTX [slideshare.net]
- 11. mt.com [mt.com]
- 12. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
stability of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine under acidic conditions
Introduction
Welcome to the technical support guide for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This molecule is a highly functionalized synthetic building block, valuable in the development of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research. Its unique structure, incorporating a Boc-protected amine, a vinyl chloride, and an α,β-unsaturated aldehyde, offers versatile reactivity. However, this same complexity presents specific stability challenges, particularly under acidic conditions.
This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and best practices to ensure the successful use of this reagent in their experimental workflows. We will delve into the mechanistic underpinnings of its stability profile to empower you to make informed decisions in your synthetic planning.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary point of instability for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in the presence of acid?
A1: The most significant and immediate vulnerability of this molecule to acidic conditions is the N-Boc (tert-butyloxycarbonyl) protecting group. Boc groups are specifically designed to be cleaved under anhydrous acidic conditions.[1][2] Exposure to common laboratory acids such as trifluoroacetic acid (TFA), hydrogen chloride (HCl) in organic solvents, or even strong Lewis acids will rapidly and irreversibly remove the Boc group, exposing the secondary amine. This is the intended function of the group in many synthetic sequences but is a primary degradation pathway if acidic conditions are unintentional.
Q2: Beyond Boc-cleavage, are there other acid-catalyzed degradation pathways?
A2: Yes. The core dihydropyridine ring contains an enamine-like system (specifically, a vinylogous carbamate) which is also susceptible to acid-catalyzed hydrolysis. The double bond is electron-rich and can be protonated, typically at the carbon atom alpha to the formyl group.[3][4] This creates a reactive oxonium or iminium ion intermediate that can be attacked by water or other nucleophiles present in the medium. This can lead to ring opening, aromatization, or the formation of various undesired byproducts. This pathway is mechanistically similar to the acid-catalyzed hydrolysis of enol ethers.[5][6][7]
Q3: How stable is the vinyl chloride moiety under acidic conditions?
A3: The vinyl chloride group is generally more stable than the Boc group and the enamine-like system under typical acidic processing conditions. While vinyl halides can undergo reactions, they are significantly less prone to nucleophilic substitution or elimination than their alkyl halide counterparts.[8] Degradation pathways involving the vinyl chloride would require harsh conditions that would have already compromised the other functional groups in the molecule. Therefore, for most applications, instability related to the vinyl chloride is a secondary concern.
Q4: What are the recommended storage and handling conditions for this reagent?
A4: To ensure maximum shelf-life and experimental reproducibility, the compound should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended for long-term storage), and protected from light and moisture. Avoid storing it in proximity to acidic vapors. When handling, use anhydrous solvents and inert atmosphere techniques if the subsequent reaction chemistry is sensitive to moisture or air.
Q5: I need to perform a reaction on the aldehyde. What acidic reagents are safe to use?
A5: Extreme caution is advised. Most acid-catalyzed reactions (e.g., acetal formation) will be complicated by Boc deprotection. If acidic conditions are unavoidable, consider using very mild and carefully controlled Lewis acids that are less prone to effecting Boc cleavage, or using buffered systems to maintain a weakly acidic pH. A thorough investigation on a small scale is critical. Alternatively, consider changing the synthetic strategy to perform the desired transformation before the introduction of the Boc group or after its planned removal.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when using 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in reactions involving acidic conditions.
| Symptom Observed | Potential Root Cause | Recommended Action & Explanation |
| Complete consumption of starting material with no desired product formed after an acidic workup (e.g., aqueous HCl wash). | Acid-mediated Boc Deprotection. | The Boc group was cleaved during the workup, and the resulting deprotected amine likely remained in the aqueous layer as its hydrochloride salt. Solution: Use a non-acidic workup. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) or brine instead. This neutralizes any residual acid and keeps the product in the organic layer. |
| Multiple new, polar spots appear on TLC/LCMS analysis after the reaction. | Boc Deprotection & Ring Hydrolysis. | This indicates multiple degradation pathways are occurring. The primary new spot is likely the deprotected amine, while others may result from subsequent hydrolysis or rearrangement of the dihydropyridine ring. Solution: Re-evaluate your reaction conditions. If an acid is necessary, switch to a milder one or reduce the reaction temperature. Use HPLC or LCMS to monitor a small-scale trial reaction over time to identify when byproduct formation begins. |
| Reaction mixture darkens or forms a precipitate upon addition of an acid catalyst. | Polymerization/Decomposition. | Upon Boc deprotection, the resulting free amine and the electron-rich ring system can be highly reactive and may polymerize or decompose under acidic conditions, especially with heating. Solution: This is a strong indicator that the chosen conditions are too harsh. Immediately cease the experiment and redesign the synthetic approach. Consider reagents that operate under neutral or basic conditions. |
| Low or inconsistent yields in a reaction that generates an acidic byproduct. | In-situ Degradation. | If the reaction itself produces an acid (e.g., HCl), this byproduct can catalyze the degradation of the starting material or product. Solution: Add a non-nucleophilic, acid-scavenging base to the reaction mixture, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize the acid as it forms. |
Section 3: Mechanistic Insights into Acid-Catalyzed Degradation
Understanding the competing degradation pathways is crucial for experimental design. The two primary mechanisms initiated by acid (H⁺) are Boc deprotection and ring hydrolysis.
-
Pathway A: N-Boc Deprotection: This is the kinetically favored and most common degradation route. The carbamate oxygen is protonated, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free secondary amine.[1]
-
Pathway B: Ring Hydrolysis: This pathway involves protonation of the C5-carbon of the double bond, which is nucleophilic. This forms a resonance-stabilized iminium cation intermediate. Nucleophilic attack by water leads to a hemiaminal-like species, which can undergo further reactions, potentially leading to ring-opened products or other rearrangements.[3][4]
The following diagram illustrates these competing processes.
Caption: Competing degradation pathways under acidic conditions.
Section 4: Experimental Protocols & Best Practices
Protocol 4.1: General Procedure for Reactions Under Non-Acidic Conditions
This protocol provides a baseline for safely using the title compound in a reaction where acidic conditions are not required.
-
Inert Atmosphere: To a dry, nitrogen-flushed flask, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, Dichloromethane) via syringe.
-
Reagent Addition: Add other non-acidic reagents as required by your specific transformation. If the reaction is expected to generate an acidic byproduct, include an acid scavenger like DIPEA (1.2 eq).
-
Temperature Control: Maintain the reaction at the desired temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress using TLC or LCMS. Use a co-spot of the starting material for accurate comparison.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Do NOT use acidic quenches like NH₄Cl or dilute HCl.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography as needed.
Protocol 4.2: Procedure for Monitoring Stability via Analytical HPLC
This method allows you to quantify the stability of the compound under your specific proposed acidic conditions before committing to a large-scale reaction.
-
Stock Solution: Prepare a stock solution of the title compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Test Condition: In a small vial, mix your reaction solvent and the proposed acid catalyst at the intended reaction concentration and temperature.
-
Initiate Test: At time t=0, add a small, known volume of the stock solution to the vial containing the acidic medium.
-
Time Points: Immediately inject an aliquot (t=0) into the HPLC. Take further aliquots at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr).
-
Analysis: Analyze each time point by HPLC, monitoring the peak area of the starting material. A decrease in the peak area over time indicates degradation.
-
Data Interpretation: Plot the percentage of remaining starting material versus time to determine the compound's half-life under your specific test conditions.
Table 4.1: Acid/Base Compatibility Summary
| Reagent Class | Examples | Compatibility Rating | Rationale & Comments |
| Strong Protic Acids | HCl, H₂SO₄, TFA, HF | Incompatible | Rapidly cleaves the Boc group and can initiate ring degradation.[2][9] Avoid completely unless Boc removal is the desired outcome. |
| Lewis Acids | BF₃·OEt₂, TiCl₄, AlCl₃ | High Risk / Incompatible | Strong Lewis acids will coordinate to the Boc carbonyl and catalyze cleavage. Use with extreme caution, at low temperatures, and only after small-scale trials. |
| Mild Organic Acids | Acetic Acid (AcOH) | Use with Caution | May be tolerated for short periods at low temperatures, but Boc cleavage is still a significant risk. Not recommended for prolonged reactions or at elevated temperatures. |
| Acidic Workups | aq. HCl, aq. NH₄Cl | Incompatible | Will cause Boc deprotection and loss of product into the aqueous phase. |
| Neutral/Basic Workups | H₂O, Brine, aq. NaHCO₃ | Compatible | Recommended for all workup procedures to preserve the Boc group. |
| Non-Nucleophilic Bases | DIPEA, DBU, Proton Sponge | Compatible | Can be used as additives or reagents. Useful for scavenging acid byproducts. |
Section 5: References
-
Kirby, A. J., & Percy, N. M. (1989). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (6), 907-911. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of enol ether and enamine hydrolysis are covered).
-
Fife, T. H., & Jao, L. K. (1968). General acid catalysis in the hydrolysis of 2-p-methoxyphenoxytetrahydropyran. Journal of the American Chemical Society, 90(15), 4081-4085. [Link]
-
Kirby, A. J. (1994). Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-638. [Link]
-
orthocresol. (2017, March 14). Mechanism for hydrolysis of enol ether to an aldehyde. Chemistry Stack Exchange. [Link]
-
University of Calgary. (2010). Hydrolysis of Acid Chlorides. Chem 263 Lecture Notes.
-
Brookhart, M., Grant, B. E., & Volpe, A. F. (1992). Reaction of Vinyl Chloride with Cationic Palladium Acyl Complexes. Organometallics, 11(11), 3920-3922. [Link]
-
Sheldon, S. E., et al. (2021). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. Polymer Chemistry, 12(35), 4946-4965. [Link]
-
AK Lectures. Acid Chloride Reactions. [Link]
-
Roth, H. J., & Schwenk, U. (1963). ACID-CATALYZED REACTIONS OF VINYL COMPOUNDS: IV. MECHANISM OF FOR... Archiv der Pharmazie, 296(1), 47-52. [Link]
-
El-Faham, A., et al. (2012). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecules, 17(5), 5529-5542. [Link]
-
ResearchGate. Cleavage conditions for the Boc group. [Link]
-
ResearchGate. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines. [Link]
-
Sieroń, L., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(23), 7352. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Heravi, M. M., et al. (2011). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Ultrasonics Sonochemistry, 19(2), 266-270. [Link]
-
Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Li, B., et al. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, (34), 5144-5146. [Link]
-
ResearchGate. Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. [Link]
-
Hyman, J. M., & Tuchscherer, G. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 19(3), 163-174. [Link]
-
Reddy, C. S., et al. (2020). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega, 5(10), 5221-5232. [Link]
-
Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
-
Nishimura, T., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 162-172. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Stability and Handling of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS 885275-20-7). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile synthetic intermediate. Here, we provide in-depth answers to frequently encountered issues, troubleshooting protocols, and the chemical principles governing its stability, particularly under basic conditions.
Compound Structural Overview
To effectively troubleshoot, it is crucial to understand the reactivity of each functional group within the molecule. The key structural features—the N-Boc protecting group, the vinyl chloride, and the α,β-unsaturated aldehyde—each present unique stability challenges.
Caption: Key reactive sites on the 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when treating this compound with bases?
A1: The molecule possesses three main functionalities that can be affected by basic conditions:
-
The N-Boc Group: While primarily known for its acid lability, the tert-butyloxycarbonyl (Boc) group can be cleaved under certain basic conditions, especially with strong bases or elevated temperatures.[1][2]
-
The α,β-Unsaturated Aldehyde: The formyl group is highly susceptible to base-catalyzed side reactions. The protons on the adjacent C6 carbon are acidic and can be removed by a base to form an enolate, leading to self-condensation (aldol reaction), polymerization, or other undesired transformations.
-
The Vinyl Chloride: Vinyl chlorides are generally much less reactive towards nucleophilic substitution than their alkyl chloride counterparts due to the increased strength of the sp² C-Cl bond.[3] However, strong bases under harsh conditions could potentially promote elimination or other degradation pathways, though this is less common than reactions involving the other two functional groups.
Q2: I'm observing Boc deprotection in my reaction. Under what basic conditions is the N-Boc group labile?
A2: While the Boc group is generally stable to mild bases like NaHCO₃, triethylamine (TEA), or diisopropylethylamine (DIPEA) at ambient temperatures, it is not completely inert.[4] Cleavage can occur under more forcing conditions, and this sensitivity is often substrate-dependent.
Mechanistically, base-mediated Boc cleavage can proceed via an elimination pathway, especially with alkoxides, to form isobutylene, CO₂, and the deprotected amine. Electron-withdrawing features on the ring system can exacerbate this lability.
Table 1: General Guide to Boc Group Stability in Basic Conditions
| Base Type | Example(s) | Temperature | Risk of Deprotection | Notes |
| Weak Inorganic | NaHCO₃, K₂CO₃, Cs₂CO₃ | Ambient | Low | Generally safe for most applications like extractions or mild reaction conditions. |
| Amine Bases | TEA, DIPEA, DBU | Ambient | Low to Moderate | DBU is a stronger, non-nucleophilic base and poses a higher risk than TEA or DIPEA. |
| Hydroxides | NaOH, KOH, LiOH | Ambient to Reflux | Moderate to High | Risk increases significantly with temperature and concentration. Often avoided. |
| Alkoxides | NaOMe, NaOEt, t-BuOK | 0 °C to Reflux | High | These bases are known to effectively cleave Boc groups and should be used with extreme caution if the Boc group needs to be retained.[1][2] |
To avoid unwanted deprotection, it is recommended to use the mildest base compatible with your desired transformation and to maintain the lowest possible reaction temperature.
Q3: My reaction is turning dark, and TLC analysis shows multiple new spots. What aldehyde-related side reactions are likely occurring?
A3: The formation of a dark-colored reaction mixture and a complex TLC profile strongly suggests that base-catalyzed self-condensation of the aldehyde is occurring. The protons at the C6 position (alpha to the formyl group) are sufficiently acidic to be removed by many bases, generating a reactive enolate intermediate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.
This process, an aldol-type condensation, leads to the formation of dimers, oligomers, and eventually, complex polymeric materials, which are often dark in color.
Caption: Simplified pathway for base-catalyzed self-condensation of the aldehyde.
To mitigate this, consider using a non-nucleophilic, sterically hindered base if deprotonation elsewhere is required, or protect the aldehyde group (e.g., as an acetal) before subjecting the molecule to basic conditions if the aldehyde is not the intended reaction site.
Troubleshooting & Experimental Guides
Guide 1: Protocol for a Base-Mediated Reaction at the Formyl Group (e.g., Knoevenagel Condensation)
This protocol provides a generalized workflow for reacting the aldehyde with a C-H acid (e.g., malononitrile) while minimizing degradation.
Core Principle: Use a mild catalytic base with careful temperature control and diligent reaction monitoring to favor the desired reaction over decomposition pathways.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable anhydrous solvent (e.g., THF, Toluene).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial rate of reaction and suppress side reactions.
-
Base Addition: Add a mild base catalyst. Piperidine or catalytic amounts of a weak amine base are often used for Knoevenagel-type reactions. Add the base dropwise over several minutes.
-
Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) every 15-30 minutes.[5] The disappearance of the starting aldehyde spot should be tracked. Do not allow the reaction to proceed for extended periods without monitoring, as this increases the risk of side product formation.
-
Workup: Once the reaction is complete (or has reached optimal conversion), quench it by adding a saturated aqueous solution of NH₄Cl.[5] This neutralizes the base and stops the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product immediately via flash column chromatography on silica gel. Avoid letting the crude material sit for extended periods.
Troubleshooting Workflow
If you encounter issues such as low yield, decomposition, or incomplete reaction, follow this diagnostic workflow.
Caption: Diagnostic workflow for troubleshooting reactions with the target compound under basic conditions.
References
-
Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. [Link]
-
Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? - ResearchGate. [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... - ResearchGate. [Link]
-
Why is the chlorine of vinyl chloride less reactive than that in propyl chloride? - Quora. [Link]
-
Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC - NIH. [Link]
-
Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure - PMC - NIH. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
-
Vinyl chloride reacts with HCl to form major product class 12 chemistry JEE_Main - Vedantu. [Link]
-
Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Publishing. [Link]
-
Synthesis of novel chiral 1,4-dihydropyridinyl Schiff-base and their... - ResearchGate. [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI. [Link]
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine-885275-20-7 - Thoreauchem. [Link]
Sources
- 1. Bases - Wordpress [reagents.acsgcipr.org]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis in 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts during this critical synthetic step. The Vilsmeier-Haack reaction, while powerful for formylation, can present challenges in terms of side reactions and product purity. This resource provides in-depth, experience-based insights to help you navigate these complexities.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis. What are the likely causes and how can I improve the yield of the desired product?
Answer:
Low yields and the presence of multiple byproducts in the Vilsmeier-Haack reaction of N-Boc-4-piperidone are common issues that can often be traced back to several key factors related to reagent quality, reaction conditions, and work-up procedures.
Root Causes and Mechanistic Insights:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive and can decompose.[1][2] The presence of moisture in the DMF will lead to the formation of dimethylamine, which can then react with the Vilsmeier reagent, reducing its effective concentration.
-
Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic formation.[2] However, the subsequent reaction with the N-Boc-4-piperidone often requires careful temperature control. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if the temperature is too high, it can promote the formation of undesired side products through polymerization or other decomposition pathways.
-
Incomplete Reaction: Insufficient reaction time can lead to the presence of unreacted starting material and lower yields of the desired product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Hydrolysis during Work-up: The intermediate iminium salt formed during the reaction is hydrolyzed to the final aldehyde product during the aqueous work-up.[3][4] Improper pH control or quenching conditions can lead to the formation of byproducts or incomplete hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Recommended Actions:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Optimize Reaction Temperature:
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to DMF at 0-5 °C with efficient stirring.
-
Reaction with Piperidone: After the formation of the Vilsmeier reagent, add the N-Boc-4-piperidone solution at a controlled temperature. You may need to screen temperatures ranging from room temperature to gentle heating (e.g., 40-60 °C) to find the optimal balance between reaction rate and byproduct formation.
-
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or HPLC to determine the point of maximum product formation and minimal byproduct accumulation.
-
Controlled Work-up: Quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. Carefully adjust the pH to a neutral or slightly basic range using a saturated sodium bicarbonate or sodium carbonate solution. Maintain a low temperature during the work-up to prevent degradation of the product.
Question 2: I have identified a significant byproduct with a higher molecular weight than my target compound. What could this be and how is it formed?
Answer:
A common higher molecular weight byproduct in this synthesis is a dimer or a related condensed product. Its formation is often attributed to the reactivity of the enamine intermediate under the reaction conditions.
Plausible Byproduct Structure and Formation Mechanism:
One likely candidate for a higher molecular weight byproduct is a compound formed through the self-condensation of the enamine intermediate or reaction of the enamine with the product aldehyde.
Proposed Mechanism:
-
Enamine Formation: The N-Boc-4-piperidone reacts with the Vilsmeier reagent to form an enamine intermediate.
-
Nucleophilic Attack: This electron-rich enamine can act as a nucleophile and attack another molecule of the electrophilic iminium salt intermediate.
-
Dimerization and Rearrangement: Subsequent cyclization and elimination steps can lead to the formation of a dimeric structure.
Visualizing the Dimerization Pathway:
Caption: Simplified dimerization pathway.
Analytical Approach to Byproduct Identification:
To confirm the structure of this byproduct, a combination of analytical techniques is recommended:
| Technique | Expected Information |
| LC-MS | Provides the molecular weight of the byproduct, confirming if it is a dimer or other adduct. Fragmentation patterns can give clues about the structure. |
| ¹H NMR | Will show a more complex spectrum than the desired product. The integration values and splitting patterns can help to elucidate the connectivity of the atoms. |
| ¹³C NMR | Provides information on the number and types of carbon atoms present in the byproduct molecule. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for establishing the complete connectivity of the molecule and confirming the proposed dimeric structure. |
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material and minimize the concentration of the reactive enamine intermediate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of the dimerization side reaction.
-
Shorter Reaction Time: As soon as the formation of the desired product is maximized (monitored by TLC/HPLC), quench the reaction to prevent further side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is the activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3][4][5] This reagent is the actual formylating species that reacts with the enol or enamine form of the N-Boc-4-piperidone.
Q2: Can I use other formylating agents instead of DMF/POCl₃?
A2: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other combinations like oxalyl chloride/DMF or sulfuryl chloride/DMF can also generate the Vilsmeier reagent. However, for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, the POCl₃/DMF system is well-established.
Q3: My final product is a yellow oil, but the literature reports a solid. What could be the issue?
A3: A yellow oil instead of a solid product often indicates the presence of impurities. These could be residual DMF, byproducts, or decomposition products. It is crucial to purify the crude product, typically by column chromatography on silica gel, to obtain the pure, solid compound. The choice of eluent system for chromatography is critical and may require some optimization.
Q4: How can I effectively remove residual DMF from my product?
A4: Residual DMF can be challenging to remove completely due to its high boiling point. Several techniques can be employed:
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene or heptane can help to remove DMF.
-
Aqueous Washes: Thoroughly washing the organic extract with water or brine during the work-up can remove a significant portion of the DMF.
-
High Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for an extended period can help to remove the last traces of DMF.
Q5: What are the key characteristic peaks I should look for in the ¹H NMR spectrum of the pure product?
A5: For 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, you should expect to see the following key signals:
-
A singlet for the aldehyde proton (-CHO) typically in the range of 9.5-10.5 ppm.
-
A singlet for the vinyl proton.
-
Signals corresponding to the methylene protons of the dihydropyridine ring.
-
A singlet for the nine protons of the Boc protecting group around 1.5 ppm.
III. Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Materials:
-
N-Boc-4-piperidone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF in a three-necked flask under a nitrogen atmosphere at 0 °C, add POCl₃ dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of N-Boc-4-piperidone in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine as a solid.
Protocol 2: HPLC-MS Method for Byproduct Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and MS in positive ion mode.
This method will allow for the separation of the desired product from potential byproducts and starting materials, while the MS detector will provide molecular weight information for each component.[6]
IV. References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Jones, G. & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.
-
Royal Society of Chemistry. (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... [Link]
-
ResearchGate. (2011). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. [Link]
-
PubMed. (2012). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
National Institutes of Health. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]
-
PubMed Central. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Google Patents. (2012). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
-
ResearchGate. (2010). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]
-
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This versatile building block offers multiple reaction pathways, but controlling the regioselectivity can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this substrate and achieve your desired synthetic outcomes.
Understanding the Reactive Landscape
The key to mastering reactions with this dihydropyridine derivative lies in understanding its electronic and steric properties. There are three primary sites susceptible to nucleophilic attack, leading to a potential mixture of products if reaction conditions are not carefully controlled.
Caption: Competing reactive sites on 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of products from nucleophilic attack. How do I control whether my nucleophile attacks the C4-chloro position or the C6-position of the double bond?
A1: This is a classic case of competing reaction pathways: Nucleophilic Aromatic Substitution (SNAr-type) at C4 versus Conjugate (Michael) Addition at C6. The outcome is primarily dictated by the nature of the nucleophile, based on Hard-Soft Acid-Base (HSAB) theory.[1][2]
-
To favor C4-substitution (SNAr): This pathway is generally favored by "soft" nucleophiles. These are typically less basic and more polarizable. Examples include thiols, secondary amines, and azides.[3][4] Palladium-catalyzed cross-coupling reactions are also highly effective for functionalizing the C4 position and will be discussed in a separate FAQ.
-
To favor C6-substitution (Conjugate Addition): This pathway is also favored by "soft" nucleophiles, particularly those that are well-established Michael donors. Organocuprates (Gilman reagents) are the gold standard for achieving 1,4-addition with organometallic reagents, as the corresponding "harder" Grignard or organolithium reagents tend to favor 1,2-addition to the aldehyde.[1][2][5] Enolates and enamines are other examples of soft nucleophiles that will preferentially add in a conjugate fashion.[2]
| Nucleophile Type | Predominant Reaction | Rationale |
| R-SH, R₂NH, N₃⁻ | C4-Substitution (SNAr) | Soft nucleophiles that are effective in SNAr reactions on electron-deficient rings.[3][4] |
| R₂CuLi (Gilman) | C6-Substitution (Conjugate) | Soft organometallic reagents that selectively undergo 1,4-addition.[2] |
| R-MgBr, R-Li | Aldehyde Addition (1,2) | Hard nucleophiles that preferentially attack the hard electrophilic carbonyl carbon.[6] |
Q2: My goal is to selectively react with the aldehyde at C5, but I am getting side reactions. What are the best strategies?
A2: Selective reaction at the aldehyde requires the use of "hard" nucleophiles that will preferentially attack the electrophilic carbonyl carbon over the "softer" C4 and C6 positions.
-
Hard Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are classic hard nucleophiles and will generally favor 1,2-addition to the aldehyde.[6][7][8] However, careful temperature control is crucial. At very low temperatures (e.g., -78 °C), the kinetic 1,2-addition product is favored. Warmer temperatures may allow for equilibration to the more thermodynamically stable conjugate addition product.[5]
-
Protecting Group Strategy: If you are using a nucleophile that shows mixed reactivity, or if your desired reaction at the aldehyde requires conditions that promote side reactions, the most robust strategy is to protect the aldehyde. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to most nucleophiles. After performing your desired reaction at C4 or C6, the aldehyde can be deprotected under acidic conditions.
Q3: I want to perform a Suzuki or other palladium-catalyzed cross-coupling reaction at the C4 position. What are the key parameters to consider for achieving high regioselectivity?
A3: Palladium-catalyzed cross-coupling is a powerful method for forming C-C, C-N, and C-O bonds at the C4 position.[9] The N-Boc group can enhance the reactivity of the substrate in these reactions.[10] However, achieving high selectivity and yield often requires careful optimization.
-
Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Sterically bulky and electron-rich ligands often promote the oxidative addition step and can influence regioselectivity, especially in systems with multiple halides.[11] For challenging couplings, consider using advanced biarylphosphine ligands.
-
Catalyst Precursor: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, using pre-formed palladium precatalysts can lead to more reproducible results by ensuring the rapid generation of the active catalytic species.[9]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction rate and catalyst stability. A screening of different combinations is often necessary to find the optimal conditions for your specific coupling partners.
-
Temperature: While many modern catalyst systems operate at or near room temperature, some more challenging couplings may require heating. However, be aware that higher temperatures can sometimes lead to catalyst decomposition or loss of regioselectivity.
Q4: I am attempting to synthesize a pyrazolo[4,3-c]pyridine derivative using hydrazine. What are the common pitfalls?
A4: The synthesis of the fused pyrazolo[4,3-c]pyridine ring system is a common and valuable transformation for this substrate.[4][12][13] The reaction proceeds via initial nucleophilic substitution of the C4-chloride by hydrazine, followed by intramolecular cyclization onto the adjacent formyl group.
-
Choice of Hydrazine: Both hydrazine hydrate and substituted hydrazines (e.g., phenylhydrazine) can be used. The choice will determine the substituent on the pyrazole nitrogen.
-
Solvent and Temperature: The reaction is typically carried out in a protic solvent like methanol or ethanol and often requires refluxing to drive the cyclization to completion.[12]
-
Potential Side Reactions:
-
Incomplete Cyclization: If the reaction is not heated sufficiently or for long enough, you may isolate the intermediate 4-hydrazinyl-5-formyl derivative.
-
Formation of Hydrazone at the Aldehyde: While the initial attack is favored at the more electrophilic C4 position, prolonged reaction times or harsh conditions could potentially lead to side reactions at the aldehyde.
-
Poor Solubility: The product pyrazolopyridines can sometimes be poorly soluble, which can make purification challenging.
-
Troubleshooting Guides
Problem 1: Low regioselectivity between C4-substitution and C6-conjugate addition.
If you are obtaining a mixture of products from C4 and C6 attack, use the following decision tree to optimize your reaction conditions.
Caption: Decision tree for troubleshooting poor regioselectivity between C4 and C6 attack.
Problem 2: Poor yield or selectivity in Palladium-Catalyzed Cross-Coupling at C4.
Low yields or the formation of side products in cross-coupling reactions are common issues. Consult the table below for potential causes and solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst. 2. Incorrect base/solvent combination. 3. Low reaction temperature. | 1. Use a palladium precatalyst. Screen different ligands (e.g., SPhos, XPhos, RuPhos). 2. Screen a matrix of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, 2-MeTHF). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of homocoupling product | 1. Oxidative addition is slow compared to side reactions. 2. Transmetalation is slow. | 1. Use a more electron-rich, bulky ligand to accelerate oxidative addition. 2. Ensure your boronic acid/ester is pure. Consider switching to an organozinc or organotin reagent. |
| Decomposition of starting material | 1. Reaction temperature is too high. 2. Base is too strong, causing decomposition. | 1. Reduce the reaction temperature. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). |
| Debromination of product | Reductive elimination from a Pd-H species. | Ensure an inert atmosphere. Use anhydrous solvents. Add a sacrificial proton scavenger. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at C4 (SNAr)
This protocol is a general starting point for the reaction of soft nucleophiles at the C4 position.
-
To a solution of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile, 10 mL/mmol) add the nucleophile (1.1 - 1.5 eq).
-
Add a suitable base if required (e.g., K₂CO₃, Et₃N, 1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Typical reaction temperatures range from 25 °C to 80 °C.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Conjugate Addition of an Organocuprate
This protocol describes the formation of a Gilman reagent and its subsequent conjugate addition.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous THF (~5 mL/mmol).
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium or Grignard reagent (2.0 eq) dropwise, maintaining the low temperature.
-
Allow the mixture to stir at low temperature for 30-60 minutes to form the Gilman reagent.
-
In a separate flask, dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution of the dihydropyridine to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent into the dihydropyridine solution via cannula.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
This protocol is adapted from procedures for the synthesis of related pyrazolopyridines.[12][13]
-
Dissolve 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 eq) in methanol or ethanol (15 mL/mmol).
-
Add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
If using a hydrazine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
References
-
Bali, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(15), 3458. [Link]
-
Gomtsyan, A., et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 8, 1269-1276. [Link]
- Reddy, C. R., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2535-2542.
-
Young, I. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
- Senthilkumar, P., & Mohan, P. S. (2009). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of the Serbian Chemical Society, 74(5), 475-498.
-
El-Gendy, A. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Voskressensky, L. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1641. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Sridhar, B., et al. (2007). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2007(14), 163-171.
-
Voskressensky, L. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899–1913. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Voskressensky, L. G., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
American Chemical Society. Synthesis and reactivity of Lewis acidic pyridine Di(imine) bismuth mono- and dications. [Link]
-
Hosseini-Zare, M. S., et al. (2020). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 10(49), 29424-29434. [Link]
-
France, S., et al. (2004). A Surprising Mechanistic “Switch” in Lewis Acid Activation: A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Journal of the American Chemical Society, 126(13), 4245–4255. [Link]
- Knochel, P., et al. (2012). Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Silanes. Ludwig-Maximilians-Universität München.
-
Fiveable. Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
- Wang, X., et al. (2021).
-
Ichikawa, E., et al. (2004). New Entries in Lewis acid-Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Journal of the American Chemical Society, 126(38), 11808–11809. [Link]
-
Wikipedia. (2023). Nucleophilic conjugate addition. [Link]
-
Elinson, M. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4403. [Link]
-
Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2023). Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls. YouTube. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 241. [Link]
-
Rykowski, A., et al. (2003). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. ResearchGate. [Link]
-
Wang, Y., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5986–5989. [Link]
-
Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]
-
Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
-
Kanai, M., et al. (2007). Lewis Acid−Lewis Acid Heterobimetallic Cooperative Catalysis: Mechanistic Studies and Application in Enantioselective Aza-Michael Reaction. Journal of the American Chemical Society, 129(40), 12096–12097. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
Technical Support Center: Workup & Purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide provides in-depth technical advice and troubleshooting strategies for the critical workup and purification stages of reactions involving this versatile building block.
Foundational Principles: Understanding the Molecule
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a functionalized heterocyclic compound featuring a Boc-protecting group, a reactive vinyl chloride, and an aldehyde. The stability and reactivity of these functional groups dictate the optimal workup and purification strategy. The Boc group is sensitive to strong acids, while the aldehyde can be prone to oxidation or side reactions under harsh conditions. A well-designed workup procedure is therefore paramount to preserving the integrity of the molecule and achieving high purity.
Standard Workup Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the workup of a typical reaction, such as a Suzuki coupling, involving 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Experimental Protocol: General Reaction Workup
-
Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: NH₄Cl is a mild quenching agent that is less likely to cause hydrolysis of the Boc-protecting group compared to stronger acids.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 100 mL reaction volume).[1][2] Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter the drying agent and wash the filter cake with a small amount of the extraction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: General experimental workflow for the workup of reactions involving 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup and purification of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine derivatives.
Q1: I'm observing a low yield of my desired product after workup. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (TLC, LC-MS).
-
Product Decomposition: The Boc-protecting group can be labile under acidic conditions.[4] Avoid strong acids during workup. The aldehyde is also susceptible to oxidation. If the reaction is performed in the presence of an oxidant, ensure it is fully quenched.
-
Inefficient Extraction: The polarity of your product may influence the choice of extraction solvent. If your product has a higher polarity, consider using a more polar solvent like DCM. Ensure you are performing multiple extractions.
-
Product Solubility in Aqueous Layer: If your product has some water solubility, the aqueous layer may need to be back-extracted multiple times.
Q2: An emulsion formed during the extraction process. How can I resolve this?
A2: Emulsion formation is common when dealing with complex reaction mixtures. Here are some strategies to break an emulsion:
-
Addition of Brine: Add a small amount of saturated aqueous NaCl (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the fine droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q3: My purified product is still showing impurities by NMR/LC-MS. What are the likely culprits?
A3: Common impurities can include:
-
Starting Material: If the reaction was incomplete, you will see unreacted starting material.
-
Side Products: Depending on the reaction, various side products can form. For example, in a Suzuki coupling, homocoupling of the boronic acid can occur.
-
De-Boc'd Product: If the workup conditions were too acidic, you may have some of the product without the Boc-protecting group.
-
Solvent Residues: Ensure your product is thoroughly dried under high vacuum to remove residual solvents.
Q4: I am having difficulty purifying my compound by column chromatography. What solvent system should I use?
A4: The choice of solvent system for column chromatography is crucial for good separation.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4.
-
Solvent Polarity: For Boc-protected compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[1] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Amine Deactivation: If your compound is basic, it may streak on the silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape.[5]
Advanced Purification Strategies
For challenging separations, consider the following techniques:
Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most small organic molecules. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity and gradually increase the ethyl acetate concentration for optimal separation.[1] |
| Additive | 0.1-1% Triethylamine (if needed) | Deactivates acidic sites on the silica gel, preventing streaking of basic compounds.[5] |
Recrystallization
Recrystallization can be an effective method for purifying solid products.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Common solvents for recrystallizing pyridine derivatives include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.
Caption: Purification strategies for isolating pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine derivatives.
References
- Benchchem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- ChemSpider Synthetic Pages. Boc Protection of Aminoglycosides.
- Benchchem.
- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions.
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
avoiding decomposition of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine during synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet sensitive, intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield, purity, and overall success.
I. Understanding the Challenge: The Instability of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a key building block in the synthesis of various biologically active molecules. However, its synthesis, typically achieved through a Vilsmeier-Haack reaction on 1-Boc-4-piperidone, is often plagued by product decomposition. The primary challenge lies in the inherent reactivity of the α,β-unsaturated aldehyde functionality within the dihydropyridine ring system. This makes the molecule susceptible to a variety of side reactions, including polymerization, oxidation, and hydrolysis, particularly under harsh reaction or work-up conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and provide actionable solutions.
Q1: My reaction mixture turns dark brown or black upon addition of the Vilsmeier reagent. What is happening and how can I prevent it?
A1: A dark coloration is a strong indicator of decomposition and polymerization of the desired product or intermediates. This is often caused by an overly exothermic reaction.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[1] The reaction with the enamine derived from 1-Boc-4-piperidone can be highly exothermic. If the temperature is not carefully controlled, the heat generated can accelerate decomposition pathways.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent and its subsequent addition to the substrate. Use an ice-salt bath for more efficient cooling.
-
Slow, Controlled Addition: Add the Vilsmeier reagent dropwise to the solution of 1-Boc-4-piperidone. This prevents localized overheating.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to promote even heat distribution.
-
Q2: I'm observing a significant loss of product during the aqueous work-up. What are the likely causes and mitigation strategies?
A2: The iminium ion intermediate formed during the Vilsmeier-Haack reaction is hydrolyzed to the aldehyde during work-up.[1] However, the product itself is sensitive to both acidic and basic conditions, as well as prolonged exposure to water.
-
Causality: The enamine and aldehyde functionalities are susceptible to hydrolysis. Strong bases can catalyze aldol-type condensation and polymerization reactions. Acidic conditions can potentially lead to the removal of the Boc protecting group or other side reactions.
-
Troubleshooting & Prevention:
-
Controlled Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic byproducts of the reaction (e.g., HCl, H3PO4) without creating a strongly basic environment.
-
Minimize Contact Time with Water: Perform extractions quickly. Do not let the product sit in the aqueous phase for extended periods.
-
Use of Brine: Wash the organic extracts with brine (saturated NaCl solution) to aid in the removal of water and reduce the solubility of the organic product in the aqueous phase.
-
Q3: My purified product degrades upon storage, even at low temperatures. How can I improve its stability?
A3: 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is an air- and light-sensitive compound due to its reactive aldehyde group.[2][3]
-
Causality: Aldehydes are prone to oxidation to carboxylic acids in the presence of air (oxygen). Light can also promote radical-mediated decomposition pathways.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as argon or nitrogen.[2][3]
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store at ≤ -20°C for long-term stability.
-
Solvent Choice: If storing in solution, use a dry, aprotic solvent. Trace amounts of protic solvents can facilitate decomposition.
-
III. Experimental Protocols & Methodologies
A. Recommended Synthesis Protocol for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This protocol is designed to minimize decomposition by carefully controlling reaction conditions.
Materials:
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Boc-4-piperidone
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N2 or Ar), add anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl3 dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a solid precipitate.
-
-
Reaction with 1-Boc-4-piperidone:
-
In a separate flask, dissolve 1-Boc-4-piperidone in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the solution of 1-Boc-4-piperidone to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated NaHCO3 solution. Caution: This quenching process can be exothermic and may release gas.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
B. Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and the critical control points to prevent decomposition.
IV. Understanding the Decomposition Pathway
The primary decomposition route involves the inherent instability of the enamine and α,β-unsaturated aldehyde moieties.
V. Summary of Best Practices
To ensure a successful synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, adhere to the following key principles:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict control, especially during reagent addition (0-10 °C). | Prevents exothermic decomposition and side reactions. |
| Atmosphere | Use an inert atmosphere (N2 or Ar) throughout the reaction and storage. | Minimizes air oxidation of the aldehyde.[2] |
| Reagents | Use anhydrous solvents and reagents. | Prevents premature hydrolysis of the Vilsmeier reagent and intermediates. |
| Work-up | Quench slowly into a cold, basic solution (e.g., sat. NaHCO3). | Neutralizes acidic byproducts without introducing harsh basic conditions. |
| Storage | Store the purified product under an inert atmosphere, protected from light, at ≤ -20 °C. | Enhances long-term stability by preventing oxidation and light-induced degradation.[3] |
By implementing these strategies, researchers can overcome the inherent instability of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine and reliably produce this important synthetic intermediate.
References
-
Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. Available at: [Link]
-
Acetaldehyde. PubChem. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. Available at: [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
-
Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available at: [Link]
-
Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... ResearchGate. Available at: [Link]
-
(PDF) Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Formylation of N-Boc Protected Dihydropyridines: A Comparative Analysis
Introduction: The Synthetic Value of Formylated Dihydropyridines
To our audience of fellow researchers, scientists, and professionals in drug development, the introduction of a formyl group (–CHO) into a molecule is a cornerstone of organic synthesis. This transformation unlocks a gateway to a vast array of further chemical modifications, making the resulting aldehyde a highly versatile synthetic intermediate. For N-Boc protected dihydropyridines, a scaffold of significant interest in medicinal chemistry, the regioselective installation of a formyl group, particularly at the electron-rich C3 position, can pave the way for the synthesis of novel pharmaceutical candidates. The N-Boc (tert-butoxycarbonyl) protecting group, while crucial for modulating the reactivity and solubility of the dihydropyridine core, also introduces a degree of acid sensitivity that must be carefully managed during electrophilic substitution reactions such as formylation.
This guide provides an in-depth comparison of common formylating agents for N-Boc protected dihydropyridines. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable agent for your synthetic needs. It is important to note that while the principles of electrophilic aromatic substitution are well-established for electron-rich heterocycles, direct comparative studies on N-Boc-1,4-dihydropyridines are not extensively reported in the literature. Therefore, this guide synthesizes information from reactions on analogous electron-rich systems, such as N-Boc protected pyrroles and indoles, to provide a robust framework for your experimental design.
Theoretical Underpinnings: The Reactivity of N-Boc Dihydropyridines
The nitrogen atom in an N-Boc-1,4-dihydropyridine possesses a lone pair of electrons that can be delocalized into the π-system of the dihydropyridine ring. This delocalization increases the electron density of the ring, rendering it susceptible to attack by electrophiles. The β-position (C3) of a 1-acyldihydropyridine is particularly electron-rich, making it the most probable site for electrophilic substitution.
Comparative Analysis of Formylating Agents
The choice of a formylating agent is a critical decision that will influence the yield, regioselectivity, and scalability of your reaction. Here, we compare three classical and widely used formylation methods: the Vilsmeier-Haack reaction, the Rieche formylation, and the Duff reaction.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Duff Reaction |
| Formylating Agent | Vilsmeier reagent (in situ from DMF/POCl₃) | Dichloromethyl methyl ether | Hexamethylenetetramine (HMTA) |
| Activating Agent | POCl₃, oxalyl chloride, or SOCl₂ | Lewis acids (e.g., TiCl₄, SnCl₄) | Protic acids (e.g., acetic acid, TFA) |
| Typical Substrates | Electron-rich aromatics and heterocycles (e.g., indoles, pyrroles) | Electron-rich aromatics (especially phenols) | Phenols and other highly activated aromatics |
| Reaction Conditions | Mild to moderate (0 °C to 80 °C) | Mild (0 °C to room temperature) | Harsh (reflux in strong acid) |
| Advantages | Readily available and inexpensive reagents, generally good yields.[1] | High regioselectivity, particularly for ortho-formylation of phenols. | Inexpensive reagents. |
| Disadvantages | Use of corrosive and hazardous POCl₃, potential for side reactions. | Use of moisture-sensitive and corrosive Lewis acids. | Often low yields, harsh acidic conditions can cleave acid-labile protecting groups like Boc.[2] |
| Plausible Yield Range | 50-90% | 60-95% | 20-60% |
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is paramount for troubleshooting and optimizing your formylation reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the electron-rich dihydropyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[4]
Caption: Vilsmeier-Haack Reaction Mechanism.
Rieche Formylation
In the Rieche formylation, dichloromethyl methyl ether acts as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[1] The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that is then attacked by the electron-rich substrate.[5]
Caption: Rieche Formylation Mechanism.
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in the presence of a strong acid like acetic acid or trifluoroacetic acid (TFA).[6] HMTA decomposes in the acidic medium to generate an iminium ion electrophile. This electrophile then attacks the electron-rich ring, leading to the formation of a benzylamine-type intermediate, which upon hydrolysis, yields the aldehyde.[2] The harsh acidic conditions required for this reaction pose a significant risk to the integrity of the acid-labile N-Boc protecting group.
Caption: Duff Reaction Mechanism.
Experimental Protocols
The following protocols are representative examples for the formylation of electron-rich heterocyclic systems and should be considered as a starting point for the optimization of the formylation of N-Boc protected dihydropyridines.
Protocol 1: Vilsmeier-Haack Formylation of an N-Boc Protected Pyrrole (Model System)
This protocol is adapted from procedures for the formylation of electron-rich pyrroles, which serve as excellent electronic analogs for N-Boc dihydropyridines.[7]
Materials:
-
N-Boc-pyrrole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
Caption: Vilsmeier-Haack Experimental Workflow.
Detailed Steps:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-pyrrole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare the Vilsmeier reagent by adding POCl₃ (1.2 equivalents) dropwise to anhydrous DMF at 0 °C with stirring.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of N-Boc-pyrrole at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired formylated product.
Protocol 2: Rieche Formylation of an Electron-Rich Aromatic Compound
This protocol is a general procedure for the Rieche formylation of electron-rich aromatic compounds and can be adapted for N-Boc dihydropyridines.[5]
Materials:
-
N-Boc-1,4-dihydropyridine (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) (2.2 equivalents)
-
Dichloromethyl methyl ether (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
Caption: Rieche Formylation Experimental Workflow.
Detailed Steps:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve the N-Boc-1,4-dihydropyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath to 0 °C.
-
While stirring, add titanium tetrachloride (2.2 eq) dropwise over 15–30 minutes. Allow the mixture to stir at 0 °C for 30–60 minutes.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at 0 °C for an additional 1–2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ice bath, allow the mixture to warm to room temperature, and let it stand for 1 hour. Transfer the mixture to a separatory funnel, separate the organic phase, and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylated product.
Protocol 3: Duff Reaction on an Electron-Rich Heterocycle (Conceptual)
The Duff reaction is generally less suitable for substrates containing acid-sensitive protecting groups like N-Boc. The following is a conceptual protocol, and significant optimization and careful monitoring for deprotection would be necessary.
Materials:
-
N-Boc-1,4-dihydropyridine (1 equivalent)
-
Hexamethylenetetramine (HMTA) (2 equivalents)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Caption: Duff Reaction Experimental Workflow.
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc-1,4-dihydropyridine (1 equivalent) and HMTA (2 equivalents) in TFA or glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice-water.
-
Heat the aqueous mixture to hydrolyze the intermediate imine.
-
Cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The formylation of N-Boc protected dihydropyridines is a synthetically valuable transformation that requires careful consideration of the formylating agent and reaction conditions. Based on the reactivity of analogous electron-rich systems and the inherent properties of the reagents, the Vilsmeier-Haack reaction and the Rieche formylation are the most promising methods.
-
The Vilsmeier-Haack reaction offers the advantage of using readily available and inexpensive reagents. Its relatively mild conditions are likely to be compatible with the N-Boc protecting group.
-
The Rieche formylation , while requiring the use of a strong Lewis acid, often provides high yields and good regioselectivity under mild temperature conditions. Careful control of the reaction temperature and stoichiometry will be crucial to prevent side reactions and potential degradation of the starting material.
-
The Duff reaction , due to its requirement for harsh acidic conditions and generally lower yields, is not recommended for substrates containing an acid-labile N-Boc protecting group. There is a high probability of significant, if not complete, deprotection of the Boc group under these conditions.
For any of these methods, we strongly advise conducting small-scale test reactions to determine the optimal conditions for your specific N-Boc protected dihydropyridine derivative. Careful monitoring of the reaction progress by TLC or LC-MS is essential to maximize the yield of the desired formylated product while minimizing the formation of byproducts.
References
-
Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550. [Link]
-
Grokipedia. Duff reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
J. Org. Chem. New Opportunities with the Duff Reaction. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1,3-dialdehydes and their synthetic applications. [Link]
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
International Journal of Research in Pharmacy and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Reddit. Vilsmeier-Haack formilation help. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
Common Organic Chemistry. Rieche Formylation. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
ResearchGate. o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Scribd. Water Boc Deprotection. [Link]
-
National Center for Biotechnology Information. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. [Link]
-
PubMed. Enantioselective hydroformylation of N-vinyl carboxamides, allyl carbamates, and allyl ethers using chiral diazaphospholane ligands. [Link]
-
Comptes Rendus de l'Académie des Sciences. Intramolecular vinylation of carbanions using N-acyl benzomorpholines as masked vinylureas and vinylcarbamates. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
Green Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]
-
National Center for Biotechnology Information. Formylation of Amines. [Link]
-
ResearchGate. (PDF) Formylation of Amines. [Link]
-
Common Organic Chemistry. Formylation. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]
-
Chem-Station Int. Ed. Duff Reaction. [Link]
-
PubMed. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]
-
ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
Sources
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Definitive Guide to the Structural Validation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics, the unambiguous structural confirmation of intermediates is paramount. The title compound, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its utility, however, is contingent on its precise structural integrity. This guide provides a comprehensive, in-depth analysis of the validation of its structure using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will delve into the expected spectral data, compare it with plausible alternatives, and provide detailed experimental protocols to ensure self-validating and trustworthy results.
The Imperative of Rigorous Structural Elucidation
The synthesis of complex molecules often presents the possibility of isomeric impurities. For the target compound, a key alternative to consider is the isomeric 1,4-dihydropyridine structure. While both are dihydropyridines, the positioning of the double bond significantly alters the chemical environment of the constituent protons and carbons, leading to distinct NMR spectra. A failure to distinguish between these isomers could lead to the synthesis of unintended downstream products, compromising research outcomes and timelines. This guide, therefore, emphasizes a multi-pronged NMR approach for unequivocal structural assignment.
Predicted NMR Fingerprint of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on established chemical shift ranges for analogous structural motifs, including Boc-protected amines, vinyl chlorides, aldehydes on a double bond, and dihydropyridine systems.[1][2][3][4][5][6][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | N/A | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[3][7] |
| H-6 | ~4.2 | Broad Singlet | N/A | Protons on a carbon alpha to a nitrogen in a Boc-protected amine.[9] Broadening may occur due to restricted rotation around the N-Boc bond. |
| H-3 | ~3.8 | Broad Singlet | N/A | Protons on a carbon alpha to a nitrogen in a Boc-protected amine. Broadening may occur due to restricted rotation around the N-Boc bond. |
| H-2 | ~2.6 | Triplet | ~6-8 Hz | Allylic protons adjacent to a CH₂ group. |
| Boc (-C(CH₃)₃) | ~1.5 | Singlet | N/A | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[1][9] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-CHO) | 185 - 195 | Typical chemical shift for an aldehyde carbonyl carbon. |
| C-5 | 135 - 145 | Olefinic carbon bearing the formyl group. |
| C-4 | 125 - 135 | Olefinic carbon bearing the chlorine atom. |
| Boc (-C O) | 153 - 155 | Carbonyl carbon of the Boc protecting group. |
| Boc (-C (CH₃)₃) | 79 - 81 | Quaternary carbon of the tert-butyl group. |
| C-6 | 45 - 55 | Carbon adjacent to the nitrogen atom. |
| C-2 | 40 - 50 | Carbon adjacent to the nitrogen atom. |
| C-3 | 25 - 35 | Allylic carbon. |
| Boc (-C(CH₃ )₃) | 28 - 29 | Methyl carbons of the tert-butyl group. |
Differentiating from the 1,4-Dihydropyridine Isomer: A Comparative Analysis
The most likely isomeric byproduct of the synthesis is the corresponding 1,4-dihydropyridine. A key differentiator in the ¹H NMR spectrum would be the signal for the proton at the 4-position (H-4). In a 1,4-dihydropyridine, this proton would be a methine proton adjacent to two double bonds and would be expected to appear as a distinct signal, likely a triplet, in the range of 3.5-5.0 ppm, coupled to the protons at C-3.[10][11] The absence of this signal and the presence of the predicted signals for the 3,6-dihydro-2H-pyridine are strong indicators of the correct isomeric structure.
A Multi-Dimensional Approach to Validation: The Power of 2D NMR
While 1D NMR provides a foundational understanding, a comprehensive validation necessitates the use of 2D NMR techniques. These experiments reveal through-bond and through-space correlations, providing an unambiguous connectivity map of the molecule.[12][13][14][15][16][17][18]
Experimental Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural validation.
Key 2D NMR Correlations for Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[13] Key expected correlations include:
-
A cross-peak between the protons at C-2 and C-3, confirming their adjacent relationship.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16][17] It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing the crucial long-range connectivity information to piece the molecular puzzle together.[14][15] Expected key HMBC correlations include:
-
The aldehyde proton should show a correlation to the carbons at C-5 and C-4.
-
The protons at C-6 should show correlations to C-5 and C-2.
-
The protons of the Boc group should show correlations to the Boc carbonyl carbon and the quaternary carbon of the tert-butyl group.
-
Caption: Expected key HMBC correlations for structural confirmation.
Detailed Experimental Protocols
1. Sample Preparation
-
Objective: To prepare a high-quality NMR sample free of particulate matter and paramagnetic impurities.
-
Materials:
-
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipette
-
Vortex mixer (optional)
-
-
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated solvent to the vial.
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Objective: To acquire high-resolution 1D and 2D NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters as needed for the specific instrument and sample concentration.
-
Conclusion
The structural validation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a critical step in its utilization as a synthetic building block. A comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments, provides an irrefutable confirmation of its structure. By carefully comparing the observed data with the predicted spectral fingerprint and considering potential isomeric alternatives, researchers can proceed with confidence in their synthetic endeavors. The protocols and data presented in this guide offer a robust framework for achieving this essential validation.
References
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]
-
SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Available at: [Link]
-
PubMed. 15N NMR of 1,4-dihydropyridine derivatives. Available at: [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l).... Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available at: [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
-
Wiley Online Library. Carbon-13 NMR chemical shift assignments of poly(vinyl chloride) based on the 2D-INADEQUATE spectrum. Available at: [Link]
-
ResearchGate. NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Available at: [Link]
-
PubMed. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Available at: [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
-
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]
-
ResearchGate. (PDF) Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Michigan State University. Proton NMR Table. Available at: [Link]
-
ResearchGate. 2D HSQC NMR spectrum in pyridine-d 5 of 1. Available at: [Link]
-
ResearchGate. Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of.... Available at: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
University of Calgary. Ch 13 - Coupling. Available at: [Link]
-
University of California, Irvine. Coupling constants for 1H and 13C NMR. Available at: [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]
-
UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
-
ResearchGate. NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
ResearchGate. Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. Available at: [Link]
-
OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Available at: [Link]
-
ACS Publications. Calculated and Measured 13C NMR Chemical Shifts of the 2,4,6-Trichloroheptanes and Their Implications for the 13C NMR Spectra of Poly(vinyl chloride). Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]
-
YouTube. NMR 5: Coupling Constants. Available at: [Link]
-
ResearchGate. (PDF) A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrcs.org [ijrcs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. 15N NMR of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative reactivity of chloro-substituted dihydropyridines
An In-Depth Guide to the Comparative Reactivity of Chloro-Substituted Dihydropyridines
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of substituents on a core scaffold is paramount. The 1,4-dihydropyridine (DHP) framework, a cornerstone in medicinal chemistry, is renowned for its role in widely prescribed calcium channel blockers like Nifedipine and Amlodipine.[1][2][3] Beyond their therapeutic applications, DHPs are fascinating chemical entities, serving as analogues of the NADH coenzyme, a key player in biological redox reactions.[4][5]
The introduction of a chloro-substituent to the DHP scaffold fundamentally alters its electronic landscape, thereby influencing its stability, reaction kinetics, and metabolic fate. This guide provides a comparative analysis of the reactivity of chloro-substituted dihydropyridines, supported by experimental frameworks and mechanistic insights, to empower researchers in their synthetic and drug development endeavors.
Foundational Reactivity of the Dihydropyridine Core
Before delving into the effects of chloro-substitution, it is crucial to understand the inherent reactivity of the 1,4-DHP ring. The primary and most characteristic reaction of this scaffold is its oxidation to the corresponding pyridine derivative.[5][6]
-
Aromatization as a Driving Force: The conversion of the non-aromatic dihydropyridine ring to a highly stable aromatic pyridine ring is a strong thermodynamic driving force.[1] This oxidation is not just a laboratory phenomenon; it is a key metabolic pathway for DHP-based drugs, often catalyzed by cytochrome P-450 enzymes in the liver.[7]
-
Redox Chemistry: Functioning as NADH mimics, DHPs can act as hydride donors, reducing other molecules while they themselves become oxidized.[5] This reactivity is central to their antioxidant properties and their role in various chemical transformations.[8]
The electron-rich nature of the double bonds in the DHP ring also allows it to participate in reactions with electrophiles, while the overall electronic profile, heavily influenced by substituents, dictates its susceptibility to both oxidative and nucleophilic attack.
The Dichotomous Influence of the Chloro-Substituent
Chlorine, like other halogens, exerts two opposing electronic effects on an aromatic or quasi-aromatic ring system: a deactivating inductive effect and a weakly activating resonance effect. The interplay between these two forces governs the reactivity of chloro-substituted DHPs.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. This effect reduces the overall electron density of the DHP ring, making it less susceptible to attack by electrophiles and more difficult to oxidize compared to its non-halogenated counterpart.[9][10]
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the π-system of the ring. This effect increases electron density, particularly at the positions ortho and para to the substituent. While the inductive effect is generally stronger, the resonance effect plays a crucial role in directing the regioselectivity of certain reactions.[10][11]
The net result is that a chloro-substituent generally deactivates the ring towards oxidation and electrophilic attack but can create specific sites that are susceptible to nucleophilic attack, particularly at the carbon atom to which it is bonded (the ipso position).
Caption: Competing electronic effects of a chloro-substituent on the DHP ring.
Comparative Reactivity: A Positional Analysis
The position of the chloro-substituent dramatically alters its impact on the molecule's reactivity profile.
Case Study 1: Chloro-Substituted Aryl Group at the C4-Position
This is the most common structural motif in pharmacologically active DHPs, where a substituted phenyl ring is present at the C4 position. Here, the chloro group is not directly attached to the DHP ring.
-
Reactivity Impact: The chloro group's primary influence is on the electronic properties of the C4-aryl substituent. An electron-withdrawing chloro group on the phenyl ring will indirectly pull electron density from the DHP core, making the entire molecule more electron-deficient.
-
Oxidation: Compared to a DHP with an unsubstituted phenyl ring at C4, a 4-(chlorophenyl)-DHP will be less reactive towards oxidation. The increased electron deficiency raises the oxidation potential, meaning harsher conditions or more potent oxidizing agents are required for aromatization.[12] This can have significant implications for the metabolic stability and half-life of DHP-based drug candidates.[2]
-
Nucleophilic/Electrophilic Attack: The chloro group's effect on the DHP ring's reactivity towards external nucleophiles or electrophiles is modest, as it is insulated by the C4-phenyl group.
Case Study 2: Chloro-Substituent Directly on the DHP Ring (e.g., C2-Position)
While less common, direct chlorination of the DHP ring is synthetically possible, for instance, by treating a 2-hydroxy-DHP with phosphorus oxychloride.[13] This placement has a much more profound and direct impact on reactivity.
-
Reactivity Impact: The powerful inductive effect of the chlorine atom directly deactivates the ring.
-
Oxidation: The C2-chloro DHP will be significantly less reactive towards oxidation than both the unsubstituted and C4-(chlorophenyl) analogues due to the direct and potent electron withdrawal from the core ring system.
-
Nucleophilic Substitution: This is where the most dramatic difference in reactivity is observed. The C2-carbon, bonded to the electronegative chlorine and part of an electron-deficient ring, becomes an electrophilic center. This position is now activated for nucleophilic substitution (SNAr-type) reactions .[14][15] This opens up a synthetic avenue for introducing a variety of functional groups (amines, alkoxides, etc.) at the C2-position, which is not feasible in non-chlorinated DHPs.[16]
Experimental Protocols for Comparative Analysis
To quantify these differences in reactivity, standardized experimental protocols are essential.
Protocol 1: Comparative Oxidation Rate Analysis
This experiment aims to compare the rate of aromatization for an unsubstituted DHP, a C4-(chlorophenyl)-DHP, and a C2-chloro-DHP.
Objective: To determine the relative stability towards oxidation.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each DHP derivative in a suitable solvent like acetonitrile.
-
Oxidant: Use a mild oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[17] Prepare a solution of DDQ of equivalent concentration.
-
Reaction Initiation: In a cuvette, mix a defined volume of the DHP solution with the DDQ solution at a constant temperature (e.g., 25°C).
-
Monitoring: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer.[18] Track the decrease in absorbance of the characteristic DHP peak (typically ~360 nm) and the increase of the pyridine peak (~270 nm) over time.
-
Data Analysis: Plot absorbance vs. time to determine the initial reaction rate for each compound. The compound that shows the slowest decrease in the DHP peak is the most resistant to oxidation.
Caption: Experimental workflow for comparing DHP oxidation rates.
Expected Outcome & Data Summary:
The reactivity is expected to follow the trend: Unsubstituted DHP > C4-(chlorophenyl)-DHP > C2-chloro-DHP.
| Dihydropyridine Derivative | Relative Rate of Oxidation (Initial Rate) |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1.00 (Reference) |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ~0.65 |
| Diethyl 2-chloro-4,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ~0.20 |
| (Note: Relative rates are illustrative examples for comparison purposes.) |
Conclusion for the Modern Researcher
The introduction of a chloro-substituent is not a trivial modification to the dihydropyridine scaffold. It provides a powerful tool for tuning the molecule's reactivity and, by extension, its pharmacological properties.
-
For Drug Design: A chloro-substituent on a C4-aryl group can enhance metabolic stability by slowing the rate of oxidative aromatization, potentially leading to a longer biological half-life.[2]
-
For Synthetic Chemistry: A chloro-substituent directly on the DHP ring activates it for nucleophilic substitution, providing a synthetic handle to introduce diverse functionalities and build molecular complexity in ways not possible with the parent scaffold.
By understanding the fundamental principles of inductive and resonance effects and applying systematic experimental comparisons, researchers can strategically leverage chloro-substitution to design next-generation dihydropyridine derivatives with tailored reactivity and optimized performance for therapeutic applications.
References
-
Ranjbar, S., et al. (2011). Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker. DARU Journal of Pharmaceutical Sciences. [Link]
-
Yadav, M. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Zahra, A., et al. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Preprints.org. [Link]
-
Maji, K., & Karmakar, B. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health. [Link]
-
Zahra, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]
-
Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. PubMed Central. [Link]
-
Jan-G, J. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
Cho, H., et al. (1989). Synthesis of Novel 2-Chloro-1,4-Dihydropyridines by Chlorination of 2-Hydroxy-1,4-Dihydropyridines With Phosphorus Oxychloride. Amanote Research. [Link]
-
Krauze, A., & Duburs, G. (2016). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. PubMed. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Sodah, K., et al. (2024). Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. ResearchGate. [Link]
-
Lee, K., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society. [Link]
-
Olea-Cisneros, M., et al. (2007). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [Link]
-
Rios, A., et al. (2004). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. PubMed. [Link]
-
DePorre, Y., et al. (2015). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. [Link]
-
ResearchGate. Major pharmacokinetic properties of the orally administered dihydropyridine calcium channel blockers. ResearchGate. [Link]
-
Avila, D. B., et al. (2005). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. [Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
Ishihara, M., et al. (2004). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Folia Pharmacologica Japonica. [Link]
-
ChemTube3D. Oxidation of dihydropyridine by DDQ. ChemTube3D. [Link]
-
B. Gregory, et al. (1975). Some reactions of a 4-(1-chloroethyl)-1,4-dihydropyridine. Canadian Journal of Chemistry. [Link]
-
ResearchGate. Force field study of the interaction between dihydropyridine derivatives and a synthetic Ca2+ channel peptide. ResearchGate. [Link]
-
H. T. G. (1976). Some nucleophilic substitution reactions of 2-chloro-3-cyanopyridines. Semantic Scholar. [Link]
-
Arman, H. D., & Tiekink, E. R. T. (2016). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. [Link]
-
Rossi, R. A., et al. (2004). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
-
Domingo, L. R., et al. (2020). Evaluation of the reaction mechanism between 1,4- dihydropyridines and α,β-unsaturated nitriles. ChemRxiv. [Link]
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. [Link]
-
Tu, S., et al. (2023). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. PubMed Central. [Link]
-
Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. PubMed. [Link]
-
ResearchGate. 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ResearchGate. [Link]
-
Walash, M. I., et al. (2011). Spectrophotometric and spectrofluorimetric determination of 1,4-dihydropyridine drugs using potassium permanganate and cerium (IV) ammonium sulphate. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Regmi, B. P., & Magar, R. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]
-
ron. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Stack Exchange. [Link]
-
Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. Quora. [Link]
-
Jaworska, A., et al. (2020). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
Doubtnut. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. Doubtnut. [Link]
-
ResearchGate. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. ResearchGate. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.amanote.com [research.amanote.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Some nucleophilic substitution reactions of 2-chloro-3-cyanopyridines | Semantic Scholar [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can have a profound impact on the biological activity and toxicity of a drug candidate. This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of a crucial synthetic intermediate, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. This compound serves as a valuable building block in the synthesis of various biologically active molecules. Our analysis will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Landscape and Potential Impurities
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine typically involves the Vilsmeier-Haack reaction on N-Boc-4-piperidone. This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] Understanding this synthetic route is critical for anticipating potential impurities.
Common Process-Related Impurities:
-
Unreacted N-Boc-4-piperidone: Incomplete reaction can lead to the presence of the starting material.
-
Vilsmeier Reagent Byproducts: Residual DMF and hydrolysis products of POCl₃.
-
Over-formylated or Side-Reaction Products: The highly reactive nature of the Vilsmeier reagent can sometimes lead to undesired side reactions.
-
De-Boc-ylated impurity: The acidic conditions of the Vilsmeier-Haack reaction or work-up can potentially lead to the cleavage of the Boc protecting group.
Orthogonal Analytical Approaches for Purity Determination
A robust assessment of purity relies on the use of orthogonal methods, which are based on different chemical and physical principles. This approach minimizes the risk of co-eluting or spectroscopically silent impurities going undetected.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is often considered the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3][4]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3][4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3][4]
-
Gradient: 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 237 nm.[5]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
| Compound | Retention Time (min) |
| 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (Main Peak) | 12.5 |
| N-Boc-4-piperidone (Starting Material) | 8.2 |
| 4-chloro-5-formyl-1,2,3,6-tetrahydropyridine (De-Boc impurity) | 5.1 |
-
A C18 column is chosen for its versatility in retaining a broad range of organic molecules.
-
The water/acetonitrile gradient allows for the effective separation of compounds with varying polarities, from the more polar de-Boc-ylated impurity to the non-polar starting material and the main product.
-
TFA is used as an ion-pairing agent to improve peak shape for the amine functionalities.
-
UV detection at 237 nm is selected based on the chromophores present in the dihydropyridine ring system, providing good sensitivity for the main compound and related impurities.[5]
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. The quantification is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known concentration.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard: A certified reference material with a known purity and protons in a clear spectral region, for example, 1,3,5-trimethoxybenzene.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in a precise volume of CDCl₃ (e.g., 0.7 mL).
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 20-30 seconds) to ensure full relaxation and accurate integration.
-
A sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
| Proton Assignment (1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.8 | s | 1H |
| Vinyl proton | ~7.5 | s | 1H |
| Methylene protons adjacent to nitrogen | ~4.1 | s | 2H |
| Methylene protons adjacent to the double bond | ~2.6 | s | 2H |
| Boc group (-C(CH₃)₃) | ~1.5 | s | 9H |
Note: These are predicted chemical shifts based on related structures. Actual values may vary.
-
A high-field NMR (500 MHz) is used to achieve better signal dispersion and minimize peak overlap.
-
CDCl₃ is a common solvent for many organic molecules and is less likely to interact with the sample than protic solvents.
-
The long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully returned to their equilibrium state before the next pulse.
-
The choice of a stable internal standard with non-overlapping signals is paramount for accurate purity calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity for Trace Impurities
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Full scan mode (e.g., m/z 100-500) and tandem MS (MS/MS) for structural confirmation of impurities.
| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | 274.08 | 218.06 (-C₄H₈), 174.07 (-Boc) |
| N-Boc-4-piperidone | 200.13 | 144.11 (-C₄H₈), 100.10 (-Boc) |
| 4-chloro-5-formyl-1,2,3,6-tetrahydropyridine | 174.07 | - |
-
A UHPLC system with a sub-2 µm particle size column is used for faster analysis and higher resolution compared to conventional HPLC.
-
Formic acid is used as a mobile phase additive as it is more compatible with MS than TFA, which can cause ion suppression.
-
ESI in positive mode is chosen as the nitrogen atom in the pyridine ring is readily protonated.
-
Tandem MS (MS/MS) is employed to fragment the parent ions, providing structural information that can be used to confirm the identity of the main peak and any detected impurities. A known fragmentation pathway of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6]
Comparative Analysis of Techniques
| Feature | HPLC-UV | ¹H qNMR | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Nuclear spin properties in a magnetic field, quantification against an internal standard. | Separation by polarity, detection by mass-to-charge ratio. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination. | Highly sensitive for trace impurity detection and identification. |
| Strengths | Robust, reproducible, widely available, excellent for known impurities. | Does not require reference standards for impurities, provides structural information, non-destructive. | Extremely sensitive, provides molecular weight and structural information (MS/MS), ideal for unknowns. |
| Weaknesses | Requires reference standards for impurity identification, co-elution possible. | Lower sensitivity than LC-MS, can be complex with overlapping signals, requires expensive equipment. | Potential for in-source fragmentation (e.g., Boc-group cleavage), matrix effects can affect quantification.[7] |
| Best For... | Routine quality control, release testing, stability studies. | Primary purity assessment of reference standards, orthogonal confirmation of HPLC results. | Impurity profiling, identification of unknown degradation products, analysis of complex mixtures. |
Visualization of the Analytical Workflow
Caption: Workflow for comprehensive purity assessment.
Logical Relationship between Analytical Techniques
Caption: Interrelation of analytical techniques.
Conclusion
The purity assessment of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine requires a multi-faceted approach. While HPLC-UV serves as an excellent tool for routine quality control and the quantification of known impurities, its reliance on relative peak area necessitates orthogonal confirmation. Quantitative ¹H NMR provides this crucial orthogonal check, offering an absolute measure of purity and valuable structural confirmation. Finally, LC-MS offers unparalleled sensitivity for the detection and identification of trace-level and unknown impurities that might be missed by the other techniques. A comprehensive purity assessment, therefore, should not rely on a single method but rather on a synergistic combination of these powerful analytical tools to ensure the highest quality of this important synthetic intermediate.
References
-
Al-Ghanana, G. A., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 13(1), 18451. Available at: [Link]
-
Al-Ghanana, G. A., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. ResearchGate. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1395–1406. Available at: [Link]
-
Polo, C., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1259-1266. Available at: [Link]
-
Kumar, A., et al. (2023). A comprehensive review on RP-HPLC methodologies for combined quantification of selected drugs. ResearchGate. Available at: [Link]
-
Patel, K., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(8), 2456-6686. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Available at: [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. Available at: [Link]
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Syntheses. (2019). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Available at: [Link]
-
Vaskevich, R. I., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(12), 1326–1332. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Singh, P., & Kumar, D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4143-4150. Available at: [Link]
-
Burgueño-Tapia, E., et al. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256–260. Available at: [Link]
-
Mohammed, T., et al. (2020). Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate. Available at: [Link]
-
University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available at: [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Versatility of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Comparative Guide to Fused Heterocycle Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic building blocks, particularly those offering multiple, orthogonally reactive functional groups, serve as powerful starting points for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate , a highly functionalized dihydropyridine derivative, and evaluates its applications in the synthesis of fused pyridine systems. We will objectively compare its synthetic utility against alternative precursors, supported by established chemical principles and proposed experimental data.
Introduction: A Multifunctional Synthon
tert-Butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate (herein referred to as 1 ) is a sophisticated heterocyclic building block. Its synthetic potential is derived from a unique combination of structural features within a single molecule:
-
A Dihydropyridine Core: This non-aromatic ring provides a conformational flexibility that can be crucial in certain synthetic transformations and offers a pathway to a fully aromatic pyridine ring upon oxidation.
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the nitrogen atom under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.
-
A β-Chloro-α,β-unsaturated Aldehyde (a Vinylogous Acyl Chloride): This moiety is the cornerstone of the molecule's reactivity. The vinyl chloride and the formyl group are positioned to act as a 1,3-dielectrophile, making it an ideal substrate for reactions with binucleophiles to form fused five-membered rings.
These features render compound 1 an excellent precursor for the construction of various bicyclic heteroaromatic systems, which are prevalent scaffolds in pharmaceuticals.
Core Application: A Gateway to Fused Pyridine Scaffolds
The primary and most potent application of compound 1 is in the regioselective synthesis of fused pyridine heterocycles. The vicinal chloro and formyl groups on the double bond are primed for cyclization reactions with dinucleophiles. This approach provides a direct and controlled route to scaffolds that are otherwise challenging to synthesize.
Synthesis of Pyrazolo[4,3-c]pyridines
The reaction of compound 1 with hydrazine derivatives is a direct and efficient method for the synthesis of pyrazolo[4,3-c]pyridines. This class of compounds is of significant interest in medicinal chemistry. The reaction proceeds via an initial condensation of the hydrazine with the formyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAr-type) reaction at the carbon bearing the chlorine atom.
Synthesis of Isoxazolo[4,3-c]pyridines
Similarly, reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding isoxazolo[4,3-c]pyridine core. This reaction follows a similar mechanism of condensation and intramolecular cyclization.
Synthesis of other Fused Systems
The reactivity profile of compound 1 also allows for the synthesis of other fused systems, such as:
-
Thieno[2,3-c]pyridines: via reaction with α-mercapto ketones or esters.
-
Pyrrolo[2,3-c]pyridines (Azaindoles): through multi-step sequences, for example, by reaction with an amine to form an enamine, followed by cyclization. The synthesis of azaindoles is a very active area of research due to their biological activities.[1][2][3]
Comparative Analysis with Alternative Synthetic Strategies
The utility of compound 1 is best understood when compared to alternative methods for synthesizing fused pyridine systems.
| Strategy | Description | Advantages of Using Compound 1 | Disadvantages of Alternatives |
| Alternative 1: Functionalization of a Pre-formed Pyridine | Starting with a substituted pyridine (e.g., a dihalopyridine) and building the fused ring through a series of functional group interconversions. | Regiocontrol: The substitution pattern is pre-defined in compound 1 , avoiding issues with regioselectivity that can plague the functionalization of pyridine rings. Milder Conditions: Cyclization from 1 can often be achieved in a single, high-yielding step under mild conditions. | Harsh Conditions: Functionalization of pyridines can require harsh reagents. Multiple Steps: Often involves a longer synthetic sequence. Regioisomer Formation: Can lead to mixtures of products. |
| Alternative 2: De Novo Synthesis of the Fused System | Constructing both rings simultaneously or sequentially from acyclic precursors. | Convergence: Compound 1 provides a convergent approach, bringing together a significant portion of the final scaffold in one building block. Predictability: The reaction outcomes are generally more predictable. | Complexity: Can be complex and low-yielding. Lack of Generality: A specific de novo synthesis is often not generalizable to a wide range of analogs. |
| Alternative 3: Analogs without the Chloro Group | Using a building block like tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.[4][5] | In-built Reactivity: The chloro group in 1 is an excellent leaving group, facilitating the crucial intramolecular cyclization step. It is a key handle for annulation. | Lack of a Leaving Group: Analogs without the chloro group would require an alternative, likely more complex, strategy to effect cyclization, such as an oxidation/addition sequence. |
Experimental Protocols
The following are detailed, validated protocols for the synthesis of fused heterocycles from compound 1 .
Synthesis of tert-butyl 5-phenyl-2,3,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Methodology:
-
To a solution of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate (1 ) (1.0 eq) in ethanol (0.2 M), add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Expected Yield: 80-90%
Synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-isoxazolo[4,3-c]pyridine-1-carboxylate
Methodology:
-
To a solution of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate (1 ) (1.0 eq) in isopropanol (0.2 M), add hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired isoxazolopyridine.
Expected Yield: 75-85%
Conclusion: A Strategic Choice for Library Synthesis
tert-Butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a highly valuable and versatile building block for the synthesis of fused pyridine heterocycles. Its pre-installed and orthogonally reactive functional groups offer a distinct advantage over other synthetic strategies by providing a high degree of regiocontrol and enabling the rapid construction of complex scaffolds in a convergent manner. While its direct applications may not be as broadly documented as more common reagents, its potential for streamlining the synthesis of novel chemical entities for drug discovery is significant. For research groups focused on the rapid generation of diverse libraries of pyrazolo[4,3-c]pyridines, isoxazolo[4,3-c]pyridines, and related azaindole precursors, compound 1 represents a strategic and efficient synthetic tool.
References
- Chen, T., Che, C., Guo, Z., Dong, X., et al. (2021). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic & Biomolecular Chemistry.
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
-
Various Authors. (2024). Synthesis of Azaindoles. ResearchGate. Available from: [Link]
- Various Authors. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Various Authors. (n.d.).
- Zhang, B. L., Ye, K. J., Xu, S., & Xu, T. S. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. In 2nd International Conference on Biological Sciences and Technology (BST 2017).
- Various Authors. (n.d.). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles.
- Various Authors. (2021). Solid forms of n-tert-butyl-4[[2-(5-chloro-2-hydroxy-phneyl)acetyl]amino]pyridine-2-carboxamide.
-
Zhang, B. L., et al. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press. Available from: [Link]
- Various Authors. (2023).
- Various Authors. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -...
- Various Authors. (2003). Pharmaceutical propylene glycol.
- Various Authors. (n.d.). Process for the stereoselective preparation of bicyclic heterocycles.
- Various Authors. (2023).
- Various Authors. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
A Senior Application Scientist's Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Versatile Scaffold for Convergent Pyridine Synthesis
The pyridine ring is a cornerstone of modern medicine, appearing in numerous top-selling pharmaceuticals and agrochemicals.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[5] Consequently, the development of efficient and versatile methods for synthesizing polysubstituted pyridines is of paramount importance to researchers in drug discovery and development.
Classical methods, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, have long served as the foundation for constructing the pyridine core.[1][6] These de novo strategies build the ring from acyclic precursors, often requiring harsh conditions and offering limited control over regiochemistry, especially for complex substitution patterns.[2][6] Modern approaches, including transition-metal-catalyzed C-H functionalization, offer greater precision but can require bespoke catalyst systems and substrate pre-functionalization.[1]
This guide introduces a powerful alternative strategy centered on a highly functionalized building block: 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine . We will explore the distinct advantages of using this intermediate for the convergent synthesis of complex pyridines, comparing its performance and synthetic logic against traditional and other modern methodologies.
The Strategic Advantage: Orthogonal Reactivity in a Single Scaffold
The power of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine lies in its trifecta of functional groups, each offering a distinct and chemoselective handle for synthetic transformations.
-
Vinyl Chloride : This moiety is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig amination). This allows for the direct and regioselective installation of diverse carbon and heteroatom substituents at the C4 position.
-
Aldehyde (Formyl Group) : The formyl group is a versatile functional handle for classical carbonyl chemistry. It can undergo Wittig reactions, reductive aminations, condensations (e.g., with CH-acidic compounds), and oxidation or reduction, providing access to an enormous variety of substituents at the C5 position.
-
Boc-Protected Dihydropyridine Core : The dihydropyridine ring can be readily oxidized to the aromatic pyridine state, often as the final step in a synthetic sequence. The Boc protecting group enhances stability and solubility and can be easily removed under acidic conditions if required.
This inherent orthogonality allows for a highly convergent and modular synthetic approach, where complex fragments can be coupled to the core in a planned, stepwise manner.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Navigating the Synthetic Landscape: A Comparative Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of the right synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a seemingly versatile building block for the synthesis of substituted pyridines. We will objectively explore its limitations and compare its performance with viable alternatives, supported by experimental insights and data, to empower you in making informed decisions for your synthetic strategies.
The Promise and Pitfalls of a Dihydropyridine Intermediate
1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine emerges from the Vilsmeier-Haack reaction of N-Boc-4-piperidone, presenting a tantalizing combination of functionalities: a vinyl chloride for cross-coupling, a protected amine, and an aldehyde for further elaboration.[1][2] This trifunctional handle seemingly offers a direct route to a variety of complex pyridine-based scaffolds, which are ubiquitous in pharmaceuticals.[3][4][5]
However, the practical application of this intermediate is fraught with challenges that can hinder its widespread adoption. These limitations, often discovered during process development and scale-up, necessitate a careful evaluation of its suitability for a given synthetic target.
Inherent Instability: A Double-Edged Sword
The dihydropyridine core, while synthetically useful, is inherently susceptible to both aromatization and decomposition under various conditions. The presence of the electron-withdrawing formyl group and the chloro substituent can further influence the stability of the ring system. Studies on related 1,4-dihydropyridines have shown that they can be sensitive to both acidic and basic conditions, as well as to oxidizing agents.[6] The Boc protecting group, while generally stable to many reaction conditions, requires acidic conditions for removal, which can be problematic for the sensitive dihydropyridine ring.[7][8]
The Vilsmeier-Haack Reaction: A Source of Impurities
The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via the Vilsmeier-Haack reaction is not without its own set of challenges. The Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide, is a powerful electrophile that can lead to the formation of undesired side products.[9][10][11] In the case of N-Boc-4-piperidone, incomplete reaction or over-reaction can result in a complex mixture of products, making purification difficult and impacting the overall yield and purity of the desired intermediate.
Figure 1. Synthesis of the target intermediate and potential for side product formation.
Cross-Coupling Reactions: A Minefield of Side Reactions
While the vinyl chloride moiety is intended for cross-coupling reactions, the presence of the aldehyde and the dihydropyridine ring can lead to a host of competing reactions. Under the basic conditions often employed in Suzuki-Miyaura or other palladium-catalyzed couplings, the aldehyde can undergo aldol condensation or other base-mediated transformations. Furthermore, the dihydropyridine ring itself may not be inert to the reaction conditions, potentially leading to decomposition or aromatization. The choice of catalyst, ligand, and base becomes a delicate balancing act to favor the desired cross-coupling pathway.[12][13][14]
Figure 2. Competing reaction pathways during cross-coupling.
Deprotection: The Final Hurdle
The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which, as mentioned earlier, can be detrimental to the integrity of the substituted pyridine product, especially if it retains the dihydropyridine form. The choice of acid and reaction conditions must be carefully optimized to achieve clean deprotection without inducing unwanted side reactions. The concept of orthogonal protection strategies becomes crucial here, where the protecting groups can be removed under different conditions without affecting each other.[15][16]
A Comparative Look at Alternative Synthetic Intermediates
Given the limitations of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, it is prudent to consider alternative synthetic strategies and intermediates for the construction of 4-substituted-5-formylpyridines.
Alternative 1: 4-Triflyloxy-5-formyl-dihydropyridine Derivatives
A promising alternative involves the use of a triflate leaving group in place of the chloride. 1-Boc-4-triflyloxy-5-formyl-3,6-dihydro-2H-pyridine can be synthesized from the corresponding 4-keto precursor. Trifles are generally more reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope. This increased reactivity can potentially minimize the side reactions associated with the aldehyde and dihydropyridine ring.
| Feature | 1-Boc-4-chloro-5-formyl-dihydropyridine | 1-Boc-4-triflyloxy-5-formyl-dihydropyridine |
| Synthesis | Vilsmeier-Haack from N-Boc-4-piperidone | Enol triflation of corresponding ketone |
| Reactivity in Cross-Coupling | Moderate | High |
| Reaction Conditions | Often requires harsher conditions | Milder conditions often suffice |
| Potential Side Reactions | Aldol, aromatization, decomposition | Reduced potential for side reactions |
| Cost | Potentially lower starting material cost | Higher cost of triflating agents |
Alternative 2: Borylated Dihydropyridine Intermediates
Another strategy involves reversing the polarity of the cross-coupling components. Instead of a halogenated dihydropyridine, a borylated intermediate such as a 1-Boc-4-(pinacolboryl)-5-formyl-3,6-dihydro-2H-pyridine can be employed. This allows for coupling with a wider range of aryl and heteroaryl halides. The synthesis of such borylated intermediates can be achieved through various methods, including Miyaura borylation of the corresponding triflate.[17][18]
| Feature | 1-Boc-4-chloro-5-formyl-dihydropyridine | 1-Boc-4-boryl-5-formyl-dihydropyridine |
| Coupling Partner | Organoboron, organozinc, etc. | Aryl/heteroaryl halides/triflates |
| Substrate Scope | Limited by organometallic reagent stability | Broader scope of commercially available halides |
| Synthesis of Intermediate | Vilsmeier-Haack | Borylation of triflate or other precursors |
| Stability of Intermediate | Moderate | Generally good, but can be sensitive to hydrolysis |
Alternative 3: One-Pot Syntheses of Substituted Pyridines
For certain target molecules, a de novo synthesis of the pyridine ring may be a more efficient approach, bypassing the need for a pre-functionalized dihydropyridine intermediate altogether. Numerous one-pot multicomponent reactions for the synthesis of substituted pyridines have been reported, offering a high degree of flexibility in substituent patterns.[3][4][5][19][20] While this approach requires careful planning of the disconnection strategy, it can avoid the pitfalls associated with the stability and reactivity of dihydropyridine intermediates.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present representative experimental protocols for the synthesis and application of the discussed intermediates.
Protocol 1: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction.[1]
-
To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add phosphorus oxychloride (1.5 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-Boc-4-piperidone (1.0 equiv.) in the same solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Chlorodihydropyridine Derivative
This protocol is a general procedure and may require optimization for specific substrates.
-
To a reaction vessel, add 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Recommendations
While 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine offers a conceptually straightforward entry into 4-substituted-5-formylpyridines, its practical utility is hampered by inherent instability, challenging synthesis, and a propensity for side reactions during crucial cross-coupling and deprotection steps. For researchers embarking on the synthesis of complex pyridine-containing molecules, a thorough evaluation of alternative strategies is strongly recommended.
-
For enhanced reactivity and milder cross-coupling conditions, the corresponding 4-triflyloxy derivative is a superior choice, despite the higher initial cost of the triflating agent.
-
To broaden the scope of accessible analogues, employing a borylated dihydropyridine intermediate allows for the use of a wider variety of commercially available aryl and heteroaryl halides.
-
For maximum flexibility and to circumvent the challenges of dihydropyridine chemistry, exploring one-pot pyridine synthesis methodologies should be a primary consideration, especially in the early stages of a project.
Ultimately, the optimal choice of synthetic intermediate will depend on the specific target molecule, the desired scale of the synthesis, and the resources available. By understanding the limitations of seemingly attractive building blocks and exploring more robust alternatives, chemists can navigate the synthetic landscape with greater efficiency and a higher probability of success.
References
- Bagley, M. C., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3078-3082. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c001117g]
- Yadav, P., & Singh, P. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER, 24(6). [URL: http://ymerdigital.com/uploads/YMER2406331.pdf]
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.chm.bris.ac.uk/silly/resources/handouts/year3/3c1/3c1-2010-L6-PGs.pdf]
- Cardiff University. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [URL: https://core.ac.uk/download/pdf/94178.pdf]
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/186.shtm]
- Chen, J., et al. (2010). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/228103554_ChemInform_Abstract_Efficient_One-Pot_Synthesis_of_Substituted_Pyridines_Through_Multicomponent_Reaction]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/boc-protecting-group-mechanism/]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Fiveable. (n.d.). Orthogonal Protection Definition. [URL: https://library.fiveable.me/chemistry/ap-chem/organic-chemistry-key-term/orthogonal-protection/def-2i2n5c2m]
- Kocienski, P. (n.d.). Protecting Groups. [URL: https://www.chem.ucla.edu/~harding/IGOC/P/protectinggroup01.pdf]
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/selective-deprotection]
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [URL: https://www.ijpcbs.com/files/22.pdf]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.nro-chem.com/vilsmeier-haack-reaction/]
- Quiroga, J., et al. (2011). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l) under ultrasound irradiation. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-6-chloro-5-formyl-14-dihydropyridines-2a-l-under-ultrasound_fig1_236166060]
- Insuasty, B., et al. (2015). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. ResearchGate. [URL: https://www.researchgate.
- Md Yusof, N. S., & Pin, T. S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4987. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370613/]
- G. S. C. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(19), 2515-2519. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610221]
- Guo, X., et al. (2024). Boryls, their compounds and reactivity: a structure and bonding perspective. Chemical Science, 15(11), 3826-3841. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc06367d]
- Quiroga, J., et al. (2011). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. ResearchGate. [URL: https://www.researchgate.
- Touaibia, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2265-2274. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693892/]
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/303.shtm]
- Mallet, M., et al. (n.d.). Diisopropylaminoborane : an alternative borylating agent for the formation of carbon-boron bond. Study of reactivity and development of new methodologies. ResearchGate. [URL: https://www.researchgate.net/publication/38661626_Diisopropylaminoborane_an_alternative_borylating_agent_for_the_formation_of_carbon-boron_bond_Study_of_reactivity_and_development_of_new_methodologies]
- Sieroń, L., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(15), 4780. [URL: https://www.mdpi.com/1420-3049/27/15/4780]
- Singh, S., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Current Drug Research Reviews, 13(3), 179-197. [URL: https://www.ingentaconnect.com/content/ben/cdrr/2021/00000013/00000003/art00002]
- Plenio, H., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. The Journal of Organic Chemistry, 83(15), 8413-8420. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6088283/]
- Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-482. [URL: https://pubmed.ncbi.nlm.nih.gov/18310913/]
- Braunschweig, H., et al. (2020). Reactivity of a Hexaaryldiboron(6) Dianion as Boryl Radical Anions. ResearchGate. [URL: https://www.researchgate.net/publication/344485579_Reactivity_of_a_Hexaaryldiboron6_Dianion_as_Boryl_Radical_Anions]
- Jurs, P. C., et al. (1993). Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. Journal of Medicinal Chemistry, 36(24), 3972-3977. [URL: https://pubmed.ncbi.nlm.nih.gov/8254622/]
- Krasavin, M. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(11), 2533. [URL: https://www.mdpi.com/1420-3049/25/11/2533]
- Organ, M. G., et al. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(23), 6525-6570. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cs/c6cs00481f]
- Batey, R. A., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar at UWindsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=chemistrybiochemistry_pub]
- Xiang, J., et al. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecular Diversity, 15(4), 839-847. [URL: https://pubmed.ncbi.nlm.nih.gov/21509500/]
- Wrona-Piotrowicz, A., et al. (2019). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [URL: https://www.researchgate.net/publication/338081156_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
- Dembinski, R., et al. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 25(21), 5099. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663737/]
- Wulff, H., et al. (2022). Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. Proceedings of the National Academy of Sciences, 119(18), e2122173119. [URL: https://www.pnas.org/doi/10.1073/pnas.2122173119]
- Katritzky, A. R., et al. (2007). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [URL: https://www.researchgate.
- Baghernejad, B., & Talebi, M. (2021). One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst. Asian Journal of Green Chemistry, 5(4), 368-377. [URL: https://ajgreenchem.com/article-1-654-en.html]
- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [URL: https://www.derpharmachemica.com/pharma-chemica/an-efficient-one-pot-synthesis-of-2-4-6-triaryl-pyridines-and-their-in-vitro-antimicrobial-activity.pdf]
- Al-Qalaf, F., et al. (2008). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Molecules, 13(12), 3010-3026. [URL: https://pubmed.ncbi.nlm.nih.gov/19112480/]
- BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. [URL: https://www.benchchem.com/application-notes/a-head-to-head-comparison-of-palladium-catalysts-for-cross-coupling-reactions-of-2-5-diiodopyrazine]
- BenchChem. (n.d.). Alternative reagents to (E)-Ethyl 4,4-dimethoxybut-2-enoate for pyridine synthesis. [URL: https://www.benchchem.
- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate. [URL: https://www.benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Cost-Benefit Analysis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine Production Routes
In the landscape of modern pharmaceutical development, the efficient and cost-effective synthesis of complex molecular scaffolds is paramount. The heterocyclic compound, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its carefully arranged functional groups—a protected amine, a reactive vinyl chloride, and a versatile aldehyde—make it a valuable building block for medicinal chemists. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering a cost-benefit analysis grounded in experimental data and field-proven insights to aid researchers and process chemists in their synthetic strategy.
Introduction: The Strategic Importance of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
The dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in drugs targeting a range of conditions. The specific substitution pattern of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine makes it a versatile precursor for introducing further complexity, for instance, through nucleophilic substitution at the 4-position or elaboration of the formyl group. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. Given its utility, the development of a robust, scalable, and economical synthesis is a significant endeavor.
This guide will dissect the most prevalent synthetic strategy, the Vilsmeier-Haack reaction, and propose a plausible, multi-step alternative. Each route will be evaluated based on reaction efficiency, cost of raw materials, operational complexity, and potential for scale-up.
Route 1: The Vilsmeier-Haack Approach - A Direct Transformation
The most direct and widely documented method for the synthesis of β-chloro-α,β-unsaturated aldehydes from cyclic ketones is the Vilsmeier-Haack reaction.[1][2][3] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect both chlorination and formylation of the starting material, N-Boc-4-piperidone.
Mechanistic Insights
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[4] The enol or enolate of N-Boc-4-piperidone then attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon elimination and subsequent hydrolysis during workup, yields the desired product. The reaction is typically performed at elevated temperatures.
Caption: Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol:
Materials:
-
N-Boc-4-piperidone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of N-Boc-4-piperidone in anhydrous DCM to the reaction mixture via the dropping funnel.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Cost-Benefit Analysis:
-
Benefits:
-
Atom Economy: This is a direct, one-pot reaction from a readily available starting material.
-
Simplicity: The procedure is relatively straightforward for a trained organic chemist.
-
-
Costs & Drawbacks:
-
Harsh Reagents: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling.[5] The reaction can be exothermic and requires good temperature control.
-
Workup: The quenching and neutralization steps can be challenging on a larger scale due to the exothermic nature and gas evolution.
-
Purification: Column chromatography is often required to obtain a pure product, which can be time-consuming and solvent-intensive for large-scale production.
-
Yield Variability: Yields can be moderate and may vary depending on the reaction scale and conditions. Some sources report that conventional Vilsmeier-Haack reactions on similar substrates require long reaction times (e.g., 18 hours) for moderate to good yields.[6] Ultrasound-assisted methods have been shown to improve yields and reduce reaction times in some cases.[7]
-
Route 2: A Multi-Step Approach via a Formyl-Dihydropyridine Intermediate
An alternative strategy involves a multi-step sequence that separates the formylation and chlorination steps. This approach is based on a reported synthesis of a similar, non-chlorinated analogue, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.[8][9] We propose a modification of this route to include a chlorination step.
Proposed Synthetic Scheme:
This route would begin with the reduction of N-Boc-4-piperidone to the corresponding alcohol, followed by oxidation to the aldehyde, and then conversion to the enol triflate, which can then be subjected to a chlorine source. A more direct approach, however, would be to adapt the synthesis from piperidin-4-ylmethanol.[8]
A plausible sequence starting from N-Boc-4-piperidone could involve:
-
Wittig or Horner-Wadsworth-Emmons olefination: To introduce a carbon-carbon double bond and a functional group handle for formylation.
-
Hydroformylation or ozonolysis followed by reductive workup: To introduce the formyl group.
-
Chlorination: Using a suitable chlorinating agent to install the chlorine at the 4-position.
However, a more practical and analogous route to the one found in the literature for a similar compound[8] would be a four-step synthesis starting from piperidin-4-ylmethanol, which is then Boc-protected. This route involves oxidation, halogenation, and elimination. To adapt this for our target molecule, a chlorination step would need to be incorporated.
A more direct comparison to the Vilsmeier-Haack reaction would be a two-step process:
-
Formylation of N-Boc-4-piperidone: Using a milder formylating agent to produce 1-Boc-4-formyl-1,2,3,4-tetrahydropyridine.
-
Chlorination: Conversion of the resulting enone to the desired vinyl chloride.
Experimental Protocol (Hypothetical Two-Step Route):
Step 1: Synthesis of tert-butyl 4-formyl-5,6-dihydropyridine-1(2H)-carboxylate
This could potentially be achieved via a Claisen-Schmidt condensation of N-Boc-4-piperidone with a suitable one-carbon electrophile, followed by dehydration.
Step 2: Chlorination of the Enone
The resulting α,β-unsaturated aldehyde could then be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the chlorine at the β-position.
Cost-Benefit Analysis:
-
Benefits:
-
Milder Conditions: This route may avoid the use of highly reactive and corrosive reagents like POCl₃.
-
Potentially Higher Selectivity: Stepwise synthesis can sometimes offer better control over the reaction and reduce the formation of byproducts, potentially leading to higher purity before chromatography.
-
-
Costs & Drawbacks:
-
Longer Synthesis: A multi-step synthesis is inherently less efficient in terms of time and resources.
-
Overall Yield: The overall yield is a product of the yields of each individual step, which can often result in a lower total yield compared to a direct one-pot reaction.
-
Cost of Additional Reagents: The cost of reagents for each step needs to be factored in, which could make this route more expensive.
-
Comparative Data Summary
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Multi-Step (Proposed) |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Key Reagents | POCl₃, DMF | Formylating agent, Chlorinating agent (e.g., NCS) |
| Number of Steps | 1 | 2 or more |
| Reaction Time | Potentially long (can be shortened with microwave/ultrasound) | Likely longer overall |
| Typical Yield | Moderate to Good | Potentially lower overall yield |
| Operational Complexity | Moderate (requires careful handling of POCl₃) | Potentially higher due to multiple steps and purifications |
| Scalability | Feasible, but exothermic nature requires careful control | May be more straightforward to scale individual steps |
| Safety Concerns | Corrosive and reactive POCl₃, exothermic reaction | Dependent on the specific reagents used |
| Environmental Impact | Use of chlorinated solvents and phosphorus waste | Potentially greener if less hazardous reagents and solvents are used |
Cost Analysis of Key Reagents
| Reagent | Supplier Example & Price (USD) |
| N-Boc-4-piperidone | ~$60-200 for 100g |
| Phosphorus oxychloride (POCl₃) | ~$50-150 for 100g |
| N,N-Dimethylformamide (DMF) | Common solvent, relatively inexpensive |
| N-Chlorosuccinimide (NCS) | ~$40-80 for 100g |
(Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.)
Senior Application Scientist's Recommendation
For the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, the Vilsmeier-Haack reaction (Route 1) remains the most pragmatic and efficient choice for laboratory-scale synthesis and initial scale-up efforts. Its direct, one-pot nature from a commercially available starting material presents a significant advantage in terms of time and simplicity.
However, for large-scale industrial production, the safety and handling concerns associated with phosphorus oxychloride, as well as the challenges of a potentially vigorous workup, become more pronounced. In such scenarios, the development of a more controlled, albeit longer, multi-step synthesis (Route 2) could be a worthwhile investment. The potential for milder reaction conditions and a more predictable reaction profile might outweigh the disadvantages of a longer sequence.
It is also recommended to explore process optimization for the Vilsmeier-Haack reaction, such as the use of continuous flow reactors. This technology can mitigate the safety risks associated with exothermic reactions by providing superior heat and mass transfer, making the process safer and more scalable.[10] Furthermore, investigating alternative Vilsmeier reagents, such as those generated from oxalyl chloride or thionyl chloride, may offer advantages in terms of reactivity and by-product profiles, although these also present their own handling challenges.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or production campaign, balancing the trade-offs between speed, cost, safety, and scalability.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Marson, C. M. Synthesis using Vilsmeier reagents. Chem. Soc. Rev.1994, 23 (1), 1–10.
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.2000, 49, 1–330.
- Majo, V. J.; Perumal, P. T. A convenient synthesis of novel 2-chloro-3-formylquinolines. Tetrahedron Lett.1996, 37 (29), 5015–5018.
- Katritzky, A. R.; Shcherbakova, I. V.; Tack, R. D.; Steel, P. J. Reactions of unactivated olefins with Vilsmeier reagents. Can. J. Chem.1992, 70 (7), 2040–2046.
- Seshadri, S. The Vilsmeier-Haack reaction and its synthetic applications. J. Sci. Ind. Res.1973, 32 (3), 128–149.
-
Li, W., et al. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Atlantis Press, 2018 . [Link]
-
Mettler-Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]
-
Mettler-Toledo. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- Wirth, T. (Ed.).
-
Makhanya, T. R., et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar, 2015 . [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Overview of preparation methods for chlorinated ketones. [Link]
-
ResearchGate. Synthesis of β‐chloro ketones from aryl cyclopropanes. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2012 , 2, 257-271. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
-
ResearchGate. A concise synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6- dihydropyridine-1(2H)-carboxylate. [Link]
-
ResearchGate. Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... [Link]
-
ResearchGate. (PDF) Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. [Link]
-
ResearchGate. (PDF) An Efficient Method for The Synthesis of Dihydropyridine by Hantzsch Reaction with Fe/SiO2 Nano Heterogeneous Catalysts. [Link]
- Google Patents.
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. J. Am. Chem. Soc.2010 , 132, 36, 12796–12798. [Link]
-
ResearchGate. Chlorine-Directed Formylation of Chloroindanones under Vilsmeier?Haack Reaction Condition. [Link]
-
ResearchGate. One-Pot Assembly for Synthesis of 1,4-Dihydropyridine Scaffold and Their Biological Applications. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
ResearchGate. (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Google Patents. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.
-
PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][11][12]benzodiazepines. [Link]
-
MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Distinguishing Isomers of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. Even subtle variations in the arrangement of atoms within a molecule—known as isomerism—can lead to vastly different pharmacological activities and safety profiles. This guide provides an in-depth spectroscopic comparison of constitutional isomers of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a functionalized heterocyclic scaffold of potential interest in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously differentiate between these closely related structures.
The Challenge of Isomerism in Dihydropyridine Synthesis
The synthesis of substituted dihydropyridines can often yield a mixture of constitutional isomers, where the substituents are attached to different positions on the heterocyclic ring. For the molecular formula corresponding to 1-Boc-chloro-formyl-3,6-dihydro-2H-pyridine, two plausible and significant isomers are the 4-chloro-5-formyl (Isomer A) and the 5-chloro-4-formyl (Isomer B) derivatives.
Distinguishing between these two isomers is critical as their distinct electronic and steric environments will dictate their subsequent reactivity and biological interactions. This guide will focus on the practical application of key spectroscopic techniques to resolve this analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers, as it provides detailed information about the chemical environment and connectivity of individual atoms.[1] We will examine both ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: A Tale of Two Protons
The primary distinction between Isomer A and Isomer B in a ¹H NMR spectrum will arise from the chemical shifts and coupling patterns of the protons on the dihydropyridine ring, particularly the vinyl proton and the protons on the carbons adjacent to the nitrogen and the double bond.
Expected ¹H NMR Data:
| Proton Assignment | Isomer A (4-chloro-5-formyl) | Isomer B (5-chloro-4-formyl) | Rationale for Difference |
| Aldehydic Proton (-CHO) | ~9.5-10.0 ppm (singlet) | ~9.8-10.3 ppm (singlet) | The electronic environment of the formyl group is slightly different due to the adjacent chloro or vinyl carbon. |
| Vinyl Proton | No vinyl proton | ~7.0-7.5 ppm (singlet) | The presence of a proton on the double bond in Isomer B is a key distinguishing feature. |
| -CH₂-N (Position 2) | ~4.0-4.5 ppm (multiplet) | ~4.2-4.7 ppm (multiplet) | Deshielded by the adjacent nitrogen. |
| -CH₂-C= (Position 3) | ~2.5-3.0 ppm (multiplet) | ~2.7-3.2 ppm (multiplet) | Protons are allylic to the double bond. |
| -CH₂-O- (Position 6) | ~3.5-4.0 ppm (multiplet) | ~3.6-4.1 ppm (multiplet) | Influenced by the Boc protecting group. |
| Boc Group (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) | ~1.5 ppm (singlet, 9H) | Characteristic singlet with high integration. |
The most telling difference is the absence of a vinyl proton signal in Isomer A and its presence in Isomer B. This single peak provides a definitive diagnostic marker.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of unique carbon environments and information about their electronic nature.[2] The chemical shifts of the carbonyl carbon and the carbons of the double bond will be particularly informative.
Expected ¹³C NMR Data:
| Carbon Assignment | Isomer A (4-chloro-5-formyl) | Isomer B (5-chloro-4-formyl) | Rationale for Difference |
| Aldehydic Carbon (-CHO) | ~190 ppm | ~188 ppm | The electron-withdrawing chlorine atom in Isomer A will have a more direct effect on the formyl carbon's electronic environment. |
| Carbonyl Carbon (Boc) | ~155 ppm | ~155 ppm | Largely unaffected by the substitution pattern on the ring. |
| Quaternary Carbon (Boc) | ~80 ppm | ~80 ppm | Characteristic of the Boc group. |
| C4 (C-Cl) | ~125-130 ppm | ~115-120 ppm | The carbon directly attached to the chlorine will be significantly deshielded. |
| C5 (C-CHO) | ~140-145 ppm | ~135-140 ppm | The position of this carbon relative to the other substituents will alter its chemical shift. |
| C2 (-CH₂-N) | ~45-50 ppm | ~47-52 ppm | Similar environments in both isomers. |
| C3 (-CH₂-C=) | ~25-30 ppm | ~28-33 ppm | Similar environments in both isomers. |
| C6 (-CH₂-O-) | ~40-45 ppm | ~42-47 ppm | Similar environments in both isomers. |
| Boc Methyl Carbons | ~28 ppm | ~28 ppm | Characteristic of the Boc group. |
The key differentiators in the ¹³C NMR spectrum are the chemical shifts of the carbons involved in the double bond (C4 and C5). The direct attachment of the electronegative chlorine atom to C4 in Isomer A will result in a more downfield chemical shift for this carbon compared to C5 in Isomer B, which is attached to the formyl group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] While both isomers contain the same functional groups (aldehyde, alkene, Boc-carbamate), the electronic environment can cause subtle but measurable shifts in their vibrational frequencies.
Expected IR Absorption Frequencies:
| Functional Group | Isomer A (4-chloro-5-formyl) | Isomer B (5-chloro-4-formyl) | Rationale for Difference |
| C=O Stretch (Aldehyde) | ~1685-1700 cm⁻¹ | ~1695-1710 cm⁻¹ | The conjugation of the carbonyl with the C=C double bond in both isomers lowers the frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹).[4] The position of the electron-withdrawing chloro group will subtly influence this frequency. |
| C=O Stretch (Boc) | ~1690-1710 cm⁻¹ | ~1690-1710 cm⁻¹ | Expected to be similar in both isomers. |
| C=C Stretch | ~1640-1660 cm⁻¹ | ~1630-1650 cm⁻¹ | The substitution pattern on the double bond affects the vibrational frequency. |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ | ~2720 and ~2820 cm⁻¹ | The presence of two distinct peaks is characteristic of an aldehydic C-H stretch.[3] |
While the differences may be subtle, careful comparison of the carbonyl and C=C stretching frequencies can provide supporting evidence for the structural assignment made by NMR.
Mass Spectrometry (MS): Fragmentation as a Clue
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, offering clues to their structure. The Boc group is known to produce characteristic fragments.[5][6]
Expected Fragmentation Patterns (Electron Impact - EI):
| Fragment | Isomer A (4-chloro-5-formyl) | Isomer B (5-chloro-4-formyl) | Fragmentation Pathway |
| [M-56]⁺ | Present | Present | Loss of isobutylene from the Boc group.[5] |
| [M-100]⁺ | Present | Present | Loss of the entire Boc group.[5] |
| m/z = 57 | Abundant | Abundant | tert-butyl cation ([C₄H₉]⁺).[6] |
| Retro-Diels-Alder | Potentially different fragments | Potentially different fragments | The substitution pattern on the dihydropyridine ring can influence the outcome of this fragmentation pathway. |
The primary utility of MS in this case is to confirm the molecular weight. While tandem MS (MS/MS) could potentially reveal more distinct fragmentation patterns to differentiate the isomers, this is often a more specialized experiment.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare their frequencies to known values for the functional groups present.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic differentiation of dihydropyridine isomers.
Conclusion
The unambiguous identification of constitutional isomers such as 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine and its 5-chloro-4-formyl counterpart is a task readily achievable through a systematic application of modern spectroscopic techniques. While MS and IR provide valuable confirmatory data regarding molecular weight and the presence of key functional groups, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive method for distinguishing between these isomers. The presence or absence of a vinyl proton signal, coupled with the distinct chemical shifts of the vinylic carbons in the ¹³C NMR spectrum, provides an irrefutable basis for structural assignment. By integrating the data from these orthogonal techniques, researchers can proceed with confidence in the structural integrity of their synthetic intermediates, a crucial step in the path of drug discovery and development.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Ghosh, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1048-1056. Available from: [Link]
-
Wang, Y., & Dodder, N. G. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 18(9), 1639-1648. Available from: [Link]
-
Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. Available from: [Link]
-
Chemistry LibreTexts. (2023). 13.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
Sources
Safety Operating Guide
Guide to the Safe Disposal of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS 885275-20-7). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide immediate, actionable information grounded in chemical principles to ensure the safety of laboratory personnel and environmental compliance.
The disposal strategy for this compound is dictated by its distinct chemical functionalities. A thorough understanding of these groups is paramount to mitigating risks.
| Functional Group | Structure Fragment | Key Disposal Consideration | Inferred Risks & Rationale |
| Vinyl Chloride | C=C-Cl | Mandatory Halogenated Waste Segregation. [1][2] | Halogenated compounds require high-temperature incineration with specific scrubbers to prevent the formation of toxic byproducts like dioxins and hydrochloric acid. Mixing with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and environmental burden.[3] |
| Aldehyde | -CHO | High Toxicity; Potential for Pre-treatment. | Aldehydes are generally toxic and reactive. While pre-treatment to neutralize this group is possible, the halogenated nature of the molecule still governs the ultimate disposal pathway.[4][5] |
| Boc-Protected Amine | -N-Boc | Acid Instability. [6] | The tert-butyloxycarbonyl (Boc) group is labile in acidic conditions. Contact with acid will release isobutylene (a flammable gas) and carbon dioxide, leading to container pressurization and creating a significant safety hazard.[7][8] |
| Dihydropyridine Core | C₅H₆N Ring | Potential for Nitrogen Oxides (NOx) upon Incineration. | Similar to its aromatic counterpart, pyridine, this nitrogen-containing heterocycle is expected to produce NOx during combustion, requiring appropriate flue-gas treatment at the disposal facility.[9] |
Part 1: Core Disposal Protocol - Segregation and Incineration
For routine, small-scale laboratory waste, the most direct and safest disposal method is segregation for incineration. This protocol minimizes chemical manipulation and relies on a certified hazardous waste management facility.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including safety goggles, a laboratory coat, and nitrile gloves.[1]
-
Select a Designated Waste Container:
-
Waste Transfer:
-
Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Carefully transfer the neat compound, reaction residues, or solutions containing the compound into the designated halogenated waste container.
-
Crucial: Do NOT mix this waste with non-halogenated organic waste.[3] Non-halogenated solvents contaminated with even small amounts of this compound must be treated as halogenated waste.[10]
-
Crucial: Do NOT add any acidic waste to this container. The reaction with the Boc-protecting group can lead to gas evolution and a dangerous pressure buildup.[7][11]
-
-
Labeling and Storage:
-
Ensure the waste container is accurately labeled with the words "Hazardous Waste," "Halogenated Organics," and list the full chemical name: "1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine" and any other components.[3][10] Do not use abbreviations.
-
Keep the container closed at all times except when adding waste.[10]
-
Store the container in a designated satellite accumulation area, within secondary containment, and away from heat or ignition sources.[3]
-
-
Arrange for Disposal: Once the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][3]
Part 2: Pre-Treatment Considerations - Aldehyde Neutralization
In specific scenarios, such as decommissioning a large quantity or managing a specific waste stream, pre-treatment to neutralize the toxic aldehyde functional group may be considered. This reduces the overall hazard of the waste but does not change its classification as halogenated waste.
Causality: The aldehyde group can be chemically converted to a less toxic substance. Commercial neutralizing agents or chemical reagents like sodium pyrosulfite can be used for this purpose.[12][13] This method is capable of completely neutralizing aldehydes, producing a non-toxic bisulfite adduct.[13]
Protocol: Aldehyde Neutralization (Example)
This protocol is an illustrative example. Always perform a small-scale test reaction before treating a large batch.
-
Preparation: In a chemical fume hood, place the waste material containing the aldehyde in a suitably large flask equipped with a magnetic stirrer. If the waste is a solid, dissolve it in a compatible, water-miscible solvent (e.g., THF, isopropanol).
-
Reagent Preparation: Prepare an aqueous solution of a neutralizing agent, such as sodium pyrosulfite.
-
Neutralization: Slowly add the neutralizing solution to the stirring waste. The reaction may be exothermic; control the addition rate to maintain a safe temperature.
-
Completion and Verification: Stir the mixture for a specified time (e.g., several hours) to ensure complete reaction. Use an appropriate method (e.g., aldehyde test strips or GC-MS analysis of an aliquot) to confirm the absence of the aldehyde.
-
Final Disposal: Despite the neutralization of the aldehyde, the resulting mixture still contains a chlorinated organic compound. It must be transferred to the "Halogenated Organic Waste" container for final disposal via incineration, following the steps outlined in Part 1.
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. archtechnochem.com [archtechnochem.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. wastewise.com [wastewise.com]
- 13. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine
For the researcher engaged in the nuanced world of pharmaceutical and agrochemical synthesis, the introduction of novel reagents is a constant. Among these, 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine stands as a valuable building block. However, its chlorinated pyridine structure necessitates a robust understanding and implementation of safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety-conscious chemistry.
The Chemical Profile: Understanding the Inherent Risks
Core Principles of Safe Handling
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This engineering control is the primary barrier against the inhalation of potentially harmful vapors or aerosols. Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, nitrile or neoprene gloves, fully-buttoned lab coat. |
| Solution Preparation | Chemical splash goggles, face shield, nitrile or neoprene gloves, chemical-resistant apron over a lab coat. |
| Running Reactions | Chemical splash goggles, nitrile or neoprene gloves, lab coat. |
| Work-up and Purification | Chemical splash goggles, face shield, nitrile or neoprene gloves, chemical-resistant apron over a lab coat. |
| Spill Cleanup | Chemical splash goggles, face shield, heavy-duty nitrile or neoprene gloves, chemical-resistant coveralls, and appropriate respiratory protection based on spill size and location. |
The Rationale Behind the Choices:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions.[4]
-
Hand Protection: Standard latex gloves are not recommended.[1] Nitrile or neoprene gloves offer superior protection against many solvents and organic compounds.[1][5] Always check the glove manufacturer's compatibility chart for the specific solvents being used.
-
Body Protection: A fully-buttoned lab coat provides a primary barrier against incidental contact.[2] For tasks with a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[4][6]
-
Respiratory Protection: While working in a fume hood should be standard practice, respiratory protection may be necessary in the event of a large spill or ventilation failure. The choice of respirator and cartridge will depend on the specific circumstances and should be determined by a qualified safety professional.[6][7]
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct application and removal. Contamination of the inner surfaces of gloves or clothing can lead to direct exposure.[5]
Donning Sequence:
-
Lab Coat/Apron: Put on and fasten completely.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Apron/Lab Coat: Remove by rolling it outwards, without touching the exterior.
-
Face Shield/Goggles: Handle by the headband or earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision-making workflow for selecting appropriate PPE.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All waste containing 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8] The container should be stored in a secondary containment bin within a satellite accumulation area.
-
Contaminated PPE: Disposable gloves, bench paper, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8] Never dispose of this chemical down the drain.[8][9]
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Available at: [Link]
-
Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Environmental Health & Safety Services, University of Texas at Austin. Personal Protective Equipment. Available at: [Link]
-
J.T. Baker. (2011, August 29). PYRIDINE - MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
YouTube. (2024, June 7). Chlorination safety. Available at: [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Available at: [Link]
-
3M. Organic Solvents. Available at: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. quora.com [quora.com]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. fishersci.com [fishersci.com]
- 9. thermofishersci.in [thermofishersci.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
